molecular formula C10H18O B192245 Lavandulol CAS No. 58461-27-1

Lavandulol

Cat. No.: B192245
CAS No.: 58461-27-1
M. Wt: 154.25 g/mol
InChI Key: CZVXBFUKBZRMKR-UHFFFAOYSA-N
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Description

Lavandulol is a monoterpene alcohol that occurs naturally in a variety of essential oils, most notably lavender oil . The compound is chiral, and the (R)-enantiomer is the natural form, characterized by a weak floral, herbal odor with a fresh, citrus-fruity nuance, while the (S)-enantiomer possesses only a faint scent . This clear, colorless to pale yellow liquid is a valuable compound in several research fields. In scientific studies, this compound and its esters are significant for their role as insect pheromones, making them a key compound in entomological and ecological research for pest behavior monitoring and management . For instance, it has been investigated as a component of a phytochemical-based lure for the Dried Bean Beetle, Acanthoscelides obtectus . Its established use in the flavor and fragrance industry also makes it a relevant standard for research in perfume formulation and the study of olfactory mechanisms . Key chemical identifiers include the CAS Number 58461-27-1, the molecular formula C10H18O, and a molecular weight of 154.25 g/mol . This product is intended for research purposes only and is not for human consumption. Chemical Properties - CAS Number : 58461-27-1 - Molecular Formula : C10H18O - Molecular Weight : 154.25 g/mol - Appearance : Colorless to pale yellow clear liquid - Storage : Desiccate at -20°C - Solubility : Soluble in ethanol and methanol; insoluble in water Safety and Handling : This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol
Source PubChem
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InChI

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVXBFUKBZRMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CO)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70866690
Record name 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
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Molecular Weight

154.25 g/mol
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Boiling Point

229.00 to 230.00 °C. @ 760.00 mm Hg
Record name (R)-Lavandulol
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Solubility

very slightly
Record name (R)-Lavandulol
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CAS No.

58461-27-1, 498-16-8
Record name (±)-Lavandulol
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Record name 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
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Record name 2-isopropenyl-5-methylhex-4-en-1-ol
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Record name LAVANDULOL, (±)-
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Record name (R)-Lavandulol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Lavandulol from Lavandula Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavandulol, a naturally occurring monoterpene alcohol, is a constituent of the essential oil of various Lavandula species, most notably true lavender (Lavandula angustifolia). As an irregular monoterpene, its unique chemical structure and pleasant aroma have garnered interest in the fragrance and cosmetic industries. Furthermore, the chirality of this compound, with the (R)-enantiomer being the predominant natural form, presents opportunities for stereospecific applications in drug development and synthesis. This technical guide provides an in-depth overview of the discovery, biosynthesis, and methodologies for the isolation and purification of this compound from Lavandula species. Detailed experimental protocols for extraction and purification are provided, alongside quantitative data on this compound content in various lavender species and cultivars.

Introduction

This compound (5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-ol) is a monoterpene alcohol found in a variety of essential oils, particularly those derived from lavender.[1] It exists as two enantiomers: the (R)-enantiomer, which is the naturally occurring form and possesses a "weak floral, herbal odor with a slightly lemon-like, fresh citrus fruity nuance," and the (S)-enantiomer, which has a much weaker odor.[1][2] The distinct aroma and potential biological activities of this compound and its esters have made them valuable compounds in the perfume industry and as insect pheromones.[1]

This guide focuses on the scientific principles and practical techniques for the discovery and isolation of this compound from its natural sources within the Lavandula genus.

Biosynthesis of this compound

This compound is classified as an irregular monoterpene, meaning its carbon skeleton does not follow the typical head-to-tail linkage of isoprene units. The biosynthesis of this compound is a fascinating deviation from the standard terpene synthesis pathways. It originates from the mevalonic acid (MVA) pathway, which provides the fundamental five-carbon building blocks: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The key step in this compound biosynthesis is the non-head-to-tail condensation of two DMAPP molecules, a reaction catalyzed by the enzyme lavandulyl diphosphate synthase (LPPS). This process leads to the formation of lavandulyl diphosphate (LPP), the direct precursor to this compound.

Below is a diagram illustrating the biosynthetic pathway of this compound.

Lavandulol_Biosynthesis cluster_MVA Mevalonic Acid (MVA) Pathway cluster_this compound This compound Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP Isomerase LPP LPP DMAPP->LPP LPPS DMAPP_2 DMAPP DMAPP_2->LPP This compound This compound LPP->this compound Phosphatase

Biosynthetic pathway of this compound.

Quantitative Analysis of this compound in Lavandula Species

The concentration of this compound in lavender essential oil can vary significantly depending on the species, cultivar, growing conditions, and the part of the plant used for extraction. Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for the qualitative and quantitative analysis of essential oil components, including this compound.

Table 1: this compound Content in Various Lavandula Species and Cultivars

Lavandula Species/CultivarPlant PartExtraction MethodThis compound Content (%)Reference
Lavandula angustifolia (Bulgarian)FlowersNot Specified1.03 - 2.59[3]
Lavandula angustifolia (Ukrainian Cultivars)FlowersNot Specified1.30 - 3.14[4]
Lavandula x intermediaFlowersNot SpecifiedFraction of % - 3%[5]
Lavandula angustifoliaAerial PartsHydrodistillationNot specified, but present[6]
Lavandula angustifoliaFlowersSubcritical tetrafluoroethane extraction4.22[3]

Table 2: Physicochemical Properties of this compound Enantiomers

Property(R)-(-)-Lavandulol(S)-(+)-LavandulolRacemic this compoundReference
CAS Number 498-16-850373-53-058461-27-1[1]
Molecular Formula C₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈O[1]
Molar Mass 154.25 g/mol 154.25 g/mol 154.25 g/mol [1]
Appearance Colorless to pale yellow liquid-Clear colorless liquid[2][7]
Density 0.877 - 0.883 g/mL @ 25°C-0.878 g/mL @ 20°C[2][7]
Boiling Point 229 - 230 °C @ 760 mmHg-229 - 230 °C @ 760 mmHg[7][8]
Refractive Index 1.467 - 1.473 @ 20°C--[7]
Odor Description Weak floral, herbal, slightly lemon-like, fresh citrus fruityVery weak odorWeak floral, herbal[1][2]

Experimental Protocols

The isolation and purification of this compound from Lavandula species involve a multi-step process, beginning with the extraction of the essential oil, followed by purification techniques to isolate the target compound.

Extraction of Lavender Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant material.[9] This process utilizes steam to volatilize the aromatic compounds, which are then condensed and separated.

  • Harvesting: Harvest lavender flowers when they are in full bloom, preferably in the morning after the dew has evaporated to maximize oil content.[10]

  • Preparation of Plant Material: The harvested lavender flowers can be used fresh or partially dried. Lightly pack the plant material into the distillation still. Avoid packing too tightly to ensure even steam penetration.[11]

  • Steam Generation: Generate steam in a separate boiler or in the bottom of the still, ensuring the plant material is supported on a grid above the water level. The steam temperature is typically around 100°C (212°F).[10][12]

  • Distillation: Introduce the steam into the still. The hot steam will pass through the lavender flowers, causing the essential oil glands to rupture and release the volatile aromatic compounds. The distillation process can take from 30 minutes to several hours.[10][13]

  • Condensation: The mixture of steam and essential oil vapor is passed through a condenser, which is cooled with circulating water. This causes the vapors to condense back into a liquid state.[11][12]

  • Separation: The condensate, a mixture of essential oil and water (hydrosol), is collected in a separatory funnel or a Florentine flask. Due to their different densities and immiscibility, the essential oil will form a layer on top of the hydrosol.

  • Collection: Carefully separate the essential oil layer from the hydrosol. The collected essential oil can then be stored in a dark, airtight container.

Steam_Distillation_Workflow Harvest Harvest Lavender Flowers Pack_Still Pack Still with Plant Material Harvest->Pack_Still Generate_Steam Generate Steam Pack_Still->Generate_Steam Distill Steam Distillation Generate_Steam->Distill Condense Condense Vapor Distill->Condense Separate Separate Oil and Hydrosol Condense->Separate Collect Collect Essential Oil Separate->Collect

Workflow for steam distillation.
Purification of this compound

The crude essential oil obtained from steam distillation is a complex mixture of various compounds. To isolate this compound, further purification steps are necessary.

Fractional distillation separates compounds based on their different boiling points. Performing the distillation under vacuum allows for the separation to occur at lower temperatures, which helps to prevent the degradation of heat-sensitive compounds like this compound.[14]

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a heating mantle, a condenser, and receiving flasks.

  • Charging the Still: Place the crude lavender essential oil into the distillation flask.

  • Applying Vacuum: Gradually apply a vacuum to the system, typically in the range of 10-50 mmHg.[14]

  • Heating: Gently heat the distillation flask. The more volatile components with lower boiling points will vaporize first and rise through the fractionating column.

  • Fraction Collection: As the vapor reaches the top of the column and enters the condenser, it will liquefy and be collected in a receiving flask. Monitor the temperature at the top of the column (the head temperature) and collect different fractions based on their boiling point ranges. This compound has a boiling point of approximately 229-230°C at atmospheric pressure, which will be significantly lower under vacuum.[8]

  • Analysis: Analyze the collected fractions using GC-MS to identify the fraction(s) with the highest concentration of this compound.

SFC is a powerful technique for the purification of chiral compounds. It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages over traditional liquid chromatography, including faster separations and the use of environmentally benign solvents.[15]

  • System Preparation: Use a preparative SFC system equipped with a chiral stationary phase (CSP) column. Common CSPs for this purpose include those based on cellulose or amylose derivatives.[16]

  • Mobile Phase: The mobile phase typically consists of supercritical CO₂ and a co-solvent, such as methanol or ethanol, to modify the polarity.

  • Sample Preparation: Dissolve the this compound-containing fraction from the fractional distillation in a suitable solvent.

  • Method Development: First, develop an analytical-scale SFC method to achieve baseline separation of the this compound enantiomers.

  • Preparative Separation: Scale up the analytical method to the preparative SFC system. Inject the sample onto the column and collect the fractions corresponding to the (R)- and (S)-lavandulol peaks as they elute.

  • Solvent Removal: The collected fractions are depressurized, causing the CO₂ to vaporize, leaving the purified this compound in the co-solvent, which can then be easily removed by evaporation.

Purification_Workflow Crude_Oil Crude Lavender Essential Oil Frac_Dist Fractional Vacuum Distillation Crude_Oil->Frac_Dist Lav_Fraction This compound-Enriched Fraction Frac_Dist->Lav_Fraction SFC Preparative SFC (Chiral Separation) Lav_Fraction->SFC R_Lav (R)-Lavandulol SFC->R_Lav S_Lav (S)-Lavandulol SFC->S_Lav

References

A Technical Guide to the Precursors and Intermediates in Lavandulol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic pathways leading to lavandulol, a valuable monoterpene with applications in the fragrance, cosmetic, and pharmaceutical industries. The document details both biosynthetic and chemical synthesis routes, focusing on key precursors, intermediates, and the methodologies for their conversion. All quantitative data is summarized in structured tables for comparative analysis, and key experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex processes involved.

Biosynthetic Routes to this compound

The biosynthesis of this compound, an irregular monoterpene, has been successfully engineered in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. These approaches offer a sustainable alternative to traditional plant extraction and chemical synthesis. The core of this strategy lies in harnessing the microbial mevalonate (MVA) pathway to produce the necessary precursors, which are then channeled towards this compound production through the introduction of specific enzymes.

Precursors and Intermediates in Microbial this compound Synthesis

The biosynthesis of this compound originates from the central carbon metabolism of the microbial host, leading to the formation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks of isoprenoids. The key steps and intermediates are:

  • Acetyl-CoA: The starting precursor for the MVA pathway.

  • Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP): These C5 isomers are the direct precursors for monoterpene synthesis. In the case of the irregular monoterpene this compound, two molecules of DMAPP are condensed.

  • Lavandulyl Diphosphate (LPP): This is the key intermediate and the direct precursor to this compound. It is formed through a head-to-middle condensation of two DMAPP molecules.

  • This compound: The final product, formed by the dephosphorylation of LPP.

Key Enzymes in the Biosynthetic Pathway
  • Mevalonate (MVA) Pathway Enzymes: A series of enzymes that convert acetyl-CoA to IPP and DMAPP. Overexpression of these enzymes is a common strategy to increase the precursor supply.

  • Isopentenyl Diphosphate Isomerase (IDI): Interconverts IPP and DMAPP.

  • Lavandulyl Diphosphate Synthase (LPPS): A crucial enzyme that catalyzes the condensation of two DMAPP molecules to form LPP.

  • Pyrophosphatase (e.g., RdgB in E. coli): An enzyme that removes the diphosphate group from LPP to yield this compound.[1][2]

Quantitative Data from Engineered Microorganisms

The production of this compound and its acetate ester has been demonstrated in both E. coli and S. cerevisiae, with varying titers achieved through different metabolic engineering strategies.

MicroorganismEngineering StrategyProductTiter (mg/L)Reference
Escherichia coliOverexpression of MVA pathway, LPPS, and RdgB phosphataseThis compound24.9[1][2]
Escherichia coliIntroduction of LiAAT4 acyltransferaseLavandulyl acetate42.4[1][2]
Saccharomyces cerevisiaeOverexpression of MVA pathway and engineered LPPSThis compound136.68 (flask)
Saccharomyces cerevisiaeFed-batch fermentationThis compound308.92 (bioreactor)
Experimental Protocols for Biosynthesis
  • Inoculation: A single colony of the engineered E. coli strain is inoculated into LB medium containing the appropriate antibiotics and incubated overnight at 37°C with shaking.

  • Growth: The overnight culture is then used to inoculate a larger volume of production medium (e.g., M9 medium supplemented with glucose and yeast extract) to an initial OD600 of 0.1. The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

  • Induction: Gene expression is induced by the addition of an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside - IPTG) to a final concentration of 0.1-1 mM.

  • Fermentation: The induced culture is incubated at a lower temperature (e.g., 30°C) for 48-72 hours with shaking. An organic overlay (e.g., dodecane) is often added to the culture to capture the volatile this compound.

  • Extraction: The organic overlay is collected from the culture broth. The remaining broth can be extracted with a solvent such as ethyl acetate.

  • Analysis: The extracted samples are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound. A standard curve of authentic this compound is used for accurate quantification.

Biosynthetic Pathway Diagram

Lavandulol_Biosynthesis AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate Pathway AcetylCoA->MVA_Pathway IPP Isopentenyl Diphosphate (IPP) MVA_Pathway->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP IDI LPP Lavandulyl Diphosphate (LPP) DMAPP->LPP LPPS DMAPP2 Dimethylallyl Diphosphate (DMAPP) DMAPP2->LPP This compound This compound LPP->this compound RdgB

Caption: Biosynthetic pathway of this compound from acetyl-CoA.

Chemical Synthesis Routes to this compound

Several chemical strategies have been developed for the synthesis of this compound, often employing classic organic reactions to construct the characteristic carbon skeleton. These methods provide routes to specific enantiomers of this compound, which can be important for certain applications.

Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful method for the formation of carbon-carbon bonds and has been successfully applied to the synthesis of this compound. This reaction involves the rearrangement of an allylic alcohol to a γ,δ-unsaturated ester.

  • Allylic Alcohol: A suitable allylic alcohol serves as the key precursor. The structure of this alcohol determines the final stereochemistry of the this compound product.

  • Orthoester (e.g., triethyl orthoacetate): This reagent reacts with the allylic alcohol to form a ketene acetal intermediate.

  • Ketene Acetal: A transient intermediate that undergoes a[3][3]-sigmatropic rearrangement.

  • γ,δ-Unsaturated Ester: The product of the rearrangement, which is then reduced to this compound.

  • Reaction Setup: The allylic alcohol is dissolved in a high-boiling point solvent such as xylene.

  • Reagent Addition: Triethyl orthoacetate and a catalytic amount of a weak acid (e.g., propionic acid) are added to the solution.

  • Heating: The reaction mixture is heated to reflux (typically 130-140°C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The crude ester is then purified by column chromatography.

  • Reduction: The purified γ,δ-unsaturated ester is dissolved in an appropriate solvent (e.g., diethyl ether) and reduced to the corresponding alcohol (this compound) using a reducing agent such as lithium aluminum hydride (LiAlH4).

  • Purification: The final product, this compound, is purified by column chromatography.

Photocatalytic Hydrogenolysis

A stereoselective synthesis of (S)-(+)-lavandulol has been achieved through the photocatalytic hydrogenolysis of an allylic alcohol derived from (R)-(-)-carvone.

  • (R)-(-)-Carvone: A readily available chiral starting material.

  • Allylic Alcohol Intermediate: Carvone is converted to an allylic alcohol through a series of reactions.

  • Palladium(II)-loaded Titanium Oxide (Pd/TiO2): A heterogeneous photocatalyst.

  • Catalyst Preparation: Pd/TiO2 is prepared by impregnating titanium oxide with a palladium salt followed by calcination.

  • Reaction Setup: The allylic alcohol derived from carvone is dissolved in a suitable solvent (e.g., isopropanol) in a photoreactor. The Pd/TiO2 catalyst is suspended in the solution.

  • Irradiation: The reaction mixture is irradiated with a light source (e.g., a high-pressure mercury lamp) at room temperature under an inert atmosphere.

  • Monitoring: The reaction progress is monitored by GC analysis of aliquots taken from the reaction mixture.

  • Workup and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated, and the resulting this compound is purified by column chromatography.

Quantitative Data for Chemical Synthesis
Synthesis MethodKey PrecursorProductYield (%)StereoselectivityReference
Johnson-Claisen RearrangementAllylic Alcohol(±)-LavandulolNot specifiedNot specified
Photocatalytic Hydrogenolysis(R)-(-)-Carvone(S)-(+)-Lavandulol7898% ee

Chemical Synthesis Pathway Diagram

Chemical_Synthesis cluster_JC Johnson-Claisen Rearrangement cluster_PH Photocatalytic Hydrogenolysis JC_AllylOH Allylic Alcohol JC_KeteneAcetal Ketene Acetal (Intermediate) JC_AllylOH->JC_KeteneAcetal JC_Orthoester Triethyl Orthoacetate JC_Orthoester->JC_KeteneAcetal JC_Ester γ,δ-Unsaturated Ester JC_KeteneAcetal->JC_Ester [3,3]-Sigmatropic Rearrangement JC_this compound This compound JC_Ester->JC_this compound Reduction (LiAlH4) PH_Carvone (R)-(-)-Carvone PH_AllylOH Allylic Alcohol Intermediate PH_Carvone->PH_AllylOH Multi-step conversion PH_this compound (S)-(+)-Lavandulol PH_AllylOH->PH_this compound Pd/TiO2, hv

References

The Enzymatic Formation of Lavandulol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic formation of lavandulol and its derivatives. It covers the core biosynthetic pathways, key enzymes, quantitative production data, and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for professionals in the fields of biotechnology, synthetic biology, and drug development.

Introduction

This compound is an irregular monoterpene alcohol, a key constituent of lavender essential oil, prized for its characteristic fragrance in the cosmetics, perfumery, and food industries.[1][2][3][4] Beyond its aromatic properties, this compound and its derivatives, such as lavandulyl acetate, are also investigated for their potential therapeutic applications. Traditional production methods, including plant extraction and chemical synthesis, face limitations such as low yields, environmental concerns, and reliance on petrochemicals.[1][2][3] Consequently, enzymatic and microbial biosynthesis presents a promising, sustainable alternative for the production of these valuable compounds.[1][2][3][5] This guide details the enzymatic pathways and methodologies for the production of this compound and its derivatives.

Biosynthetic Pathway of this compound and its Acetate Ester

The enzymatic formation of this compound is an offshoot of the isoprenoid biosynthetic pathway, diverging from the typical head-to-tail condensation of regular monoterpenes. The core of its biosynthesis involves a unique head-to-middle condensation of two molecules of dimethylallyl diphosphate (DMAPP).

The key steps in the biosynthesis are:

  • DMAPP Synthesis: In engineered microbial systems, the precursor DMAPP is typically supplied through the mevalonate (MVA) pathway.[5]

  • Formation of Lavandulyl Diphosphate (LPP): The pivotal step is the head-to-middle condensation of two DMAPP molecules, catalyzed by lavandulyl diphosphate synthase (LPPS) , to form lavandulyl diphosphate (LPP).[6][7]

  • Dephosphorylation to this compound: LPP is then dephosphorylated to yield this compound. This can be achieved through the action of a pyrophosphatase. For instance, the E. coli enzyme RdgB has been identified as an efficient LPP phosphatase.[1][2][3]

  • Esterification to Lavandulyl Acetate: this compound can be further converted to its acetate derivative, lavandulyl acetate, through esterification catalyzed by an alcohol acyltransferase (AAT) , utilizing acetyl-CoA as the acyl donor.[1][2][3] The enzyme LiAAT4 from Lavandula x intermedia has been successfully used for this purpose.[1][2]

Visualizing the Biosynthetic Pathway

The following diagram illustrates the microbial biosynthesis of this compound and lavandulyl acetate from the central metabolite, acetyl-CoA, via the MVA pathway.

This compound Biosynthesis Pathway Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway DMAPP DMAPP MVA Pathway->DMAPP LPP LPP DMAPP->LPP LiLPPS (2x DMAPP) This compound This compound LPP->this compound RdgB (Pyrophosphatase) Lavandulyl Acetate Lavandulyl Acetate This compound->Lavandulyl Acetate LiAAT4 (Acetyl-CoA)

Caption: Microbial biosynthesis of this compound and lavandulyl acetate.

Quantitative Data on Enzymatic Formation

The following tables summarize the key quantitative data from studies on the microbial production of this compound and the kinetic properties of the involved enzymes.

Production Titers in Engineered Microorganisms
ProductHost OrganismProduction TiterReference
This compoundEscherichia coli24.9 mg/L[1][2][3][4]
Lavandulyl AcetateEscherichia coli42.4 mg/L[1][2][3][4]
This compoundSaccharomyces cerevisiaeup to 308.92 mg/L[5]
Kinetic Parameters of Key Enzymes
EnzymeSource OrganismSubstrateKm (μM)kcat (s-1)Reference
LiLPPSLavandula x intermediaDMAPP208 ± 120.1[6][7]
LiAAT-3Lavandula x intermediaThis compound10460.092[8]
LiAAT-4Lavandula x intermediaThis compound3540.105[8]
LiAAT-3Lavandula x intermediaGeraniol13100.081[8]
LiAAT-4Lavandula x intermediaGeraniol2790.052[8]
LiAAT-3Lavandula x intermediaNerol8700.015[8]
LiAAT-4Lavandula x intermediaNerol1130.016[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic formation of this compound and its derivatives.

Microbial Strain and Plasmid Construction

A modular, multi-plasmid system in E. coli is often employed for the de novo biosynthesis of this compound and its derivatives.[1][2]

Experimental Workflow for Strain Engineering:

Strain Engineering Workflow start Start: E. coli Host Strain pMVA Transform with pMVA plasmid (MVA pathway genes) start->pMVA pLava Transform with pLava plasmid (LiLPPS and RdgB genes) pMVA->pLava pAAT Transform with pLiAAT4 plasmid (LiAAT4 gene) pLava->pAAT end_lav Engineered strain for This compound production pLava->end_lav end_ace Engineered strain for Lavandulyl Acetate production pAAT->end_ace

Caption: Workflow for engineering E. coli for this compound and lavandulyl acetate production.

Protocol:

  • Host Strain: A suitable E. coli strain, such as MG1655(DE3), is used as the host.

  • Plasmid Construction:

    • pMVA: This plasmid contains the genes for the mevalonate (MVA) pathway to ensure a sufficient supply of the precursor DMAPP.[3]

    • pLava: This plasmid carries the genes for Lavandula x intermedia lavandulyl diphosphate synthase (LiLPPS) and a pyrophosphatase, such as E. coli RdgB.

    • pLiAAT4: For the production of lavandulyl acetate, a third plasmid containing the gene for a lavender-derived alcohol acyltransferase, LiAAT4, is introduced.[1][2]

  • Transformation: The plasmids are sequentially transformed into the E. coli host strain using standard electroporation protocols.[2][3]

Fermentation and Production

Materials:

  • LB medium (for initial culture)

  • M2 production medium (10 g/L glycerol, 10 g/L tryptone, 5 g/L yeast extract, 13.3 g/L KH2PO4, 4 g/L (NH4)2HPO4, pH 7.0)[3]

  • Appropriate antibiotics (e.g., spectinomycin, carbenicillin, kanamycin)

  • Inducers (e.g., IPTG, 3OC6-HSL, cumic acid)

  • Hexadecane (for in situ extraction)

Protocol:

  • Inoculation: A single colony of the engineered E. coli strain is inoculated into LB medium with appropriate antibiotics and grown overnight at 37°C with shaking.

  • Production Culture: The overnight culture is used to inoculate the M2 production medium.

  • Induction: The culture is grown to an appropriate optical density (e.g., OD600 of 0.6-0.8) before adding inducers to trigger the expression of the biosynthetic pathway genes.

  • In Situ Extraction: An overlay of a non-polar solvent like hexadecane is added to the culture to capture the volatile this compound and its derivatives, preventing their evaporation and potential toxicity to the cells.[3]

  • Incubation: The production culture is incubated for a defined period (e.g., 48-72 hours) at a suitable temperature (e.g., 30°C) with shaking.

Product Analysis by GC-MS

Protocol:

  • Sample Preparation: A sample of the hexadecane layer from the fermentation is collected. An internal standard may be added for quantification. The sample is then typically diluted with a solvent like ethyl acetate.

  • GC-MS Analysis: The prepared sample is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Column: A suitable capillary column (e.g., HP-5MS) is used for separation.

    • Temperature Program: A temperature gradient is applied to the oven to separate the compounds. For example, an initial temperature of 50°C, held for a few minutes, followed by a ramp up to 300°C.

    • Mass Spectrometry: The mass spectrometer is operated in scan mode to acquire mass spectra of the eluting compounds.

  • Identification and Quantification: this compound and lavandulyl acetate are identified by comparing their retention times and mass spectra with those of authentic standards. Quantification is performed by integrating the peak areas and comparing them to a calibration curve of the standard.

Conclusion

The enzymatic formation of this compound and its derivatives through microbial biosynthesis offers a scalable and sustainable alternative to traditional production methods. The identification and characterization of key enzymes such as LiLPPS, RdgB, and LiAAT4 have paved the way for the rational design and engineering of microbial cell factories.[1][6] While promising production titers have been achieved in both E. coli and S. cerevisiae, further optimization of pathways, host strains, and fermentation processes holds the potential for industrially viable production of these high-value fragrance and potential therapeutic compounds. This guide provides a foundational understanding and practical methodologies for researchers and professionals to advance the field of enzymatic synthesis of irregular monoterpenes.

References

The Role of Lavandulol in Plant Defense and Signaling: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the current scientific understanding of lavandulol, an irregular monoterpenoid, and its role in plant defense mechanisms and associated signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the multifaceted functions of this natural compound. While research specifically isolating the effects of this compound is emerging, this paper synthesizes current knowledge, drawing from studies on lavender essential oil, of which this compound is a constituent, to infer its potential roles and mechanisms of action.

Introduction: this compound in the Context of Plant Chemical Defense

Plants produce a vast arsenal of secondary metabolites to defend against herbivores and pathogens. Among these are terpenoids, a diverse class of organic compounds. This compound, an isomer of the more common monoterpene alcohol linalool, is a characteristic component of the essential oil of lavender (Lavandula species). While present in smaller quantities compared to linalool and linalyl acetate, its contribution to the overall defensive properties of the plant is an area of active investigation.[1][2] Plant-produced volatile organic compounds can act as deterrents to herbivores, attract natural enemies of pests, and exhibit antimicrobial properties.[3] This guide will explore the available evidence for this compound's involvement in these processes.

Quantitative Data on Defense-Related Activities

Quantitative data on the direct effects of purified this compound on plant defense is limited. However, studies on lavender essential oil and related compounds provide valuable insights. The following tables summarize relevant quantitative findings.

Table 1: Antifungal and Insecticidal Activity of Lavender Essential Oil (Containing this compound)

OrganismBioassayConcentrationEffectReference
Fusarium solaniIn vitro growth inhibition1.5% (v/v)97.6% growth inhibition[4]
Fusarium solaniIn vitro growth inhibition1.6% (v/v)Complete inhibition[4][5]
Monilinia fructicolaIn vitro growth inhibition800 µL/LComplete inhibition[4]
Monacha obstructa (land snail)Feeding Deterrence Index (FDI)0.75 - 2.5 µL/L air86.2% - 97.1%[3]
Rhyzopertha dominicaFeeding Deterrence Index (FDI)-Increase in FDI with increasing concentration[6]

Table 2: Induction of Defense-Related Gene Expression in Sorghum by Lavender Essential Oil

GeneTreatmentTime PointFold Change (vs. Control)Reference
SbWRKY1Lavender EO3 dpe~18[4]
SbWRKY1F. solani + Lavender EO3 dpe43[4]
JERF3Lavender EO3 dpe~15[4]
JERF3F. solani + Lavender EO3 dpe~30[4]

Table 3: Effect of Elicitors on Secondary Metabolite Production in Lavandula Species

ElicitorPlant SpeciesCompoundConcentrationEffectReference
Methyl Jasmonate (MeJA)Lavandula angustifoliaMonoterpenoids8 mM0.46-fold increase[7]
Methyl Jasmonate (MeJA)Lavandula angustifoliaSesquiterpenoids8 mM0.74-fold increase[7]
Methyl Jasmonate (MeJA)Lavandula angustifolia cell culturesSecondary Metabolites-Significant enhancement[8][9]
Salicylic Acid (SA)Lavandula angustifoliaTotal Phenolic Compounds1 mM (foliar spray)Significant increase[10][11]
Salicylic Acid (SA)Lavandula x intermediaLinalyl Acetate0.5, 1.0, 2.0 µMIncrease[12]
Copper Oxide NanoparticlesLavandula stoechasThis compound-21.68% increase[13]

Signaling Pathways in this compound-Mediated Defense

The biosynthesis and accumulation of defense compounds in plants are tightly regulated by complex signaling networks. The plant hormones jasmonic acid (JA) and salicylic acid (SA) are key players in orchestrating these responses. While direct evidence for this compound as a trigger for these pathways is yet to be established, studies on lavender essential oil and the effects of elicitors on lavender plants provide a framework for its potential involvement.

The Jasmonic Acid (JA) Pathway

The JA signaling pathway is primarily activated in response to wounding and herbivory. Treatment of Lavandula angustifolia with methyl jasmonate (MeJA), a derivative of JA, has been shown to increase the emission of volatile terpenoids, including monoterpenoids and sesquiterpenoids.[7] This treatment also leads to an upregulation of genes involved in terpene biosynthesis, such as 3-carene synthase.[7] Furthermore, a JA-responsive transcription factor, LaMYC7, has been identified in lavender, which positively regulates the biosynthesis of linalool and caryophyllene, thereby enhancing resistance to the pathogen Pseudomonas syringae.[14] This suggests that herbivore or pathogen attack likely triggers the JA pathway, leading to the production of a blend of defensive terpenoids, which may include this compound.

jasmonic_acid_pathway herbivore_attack Herbivore Attack / Wounding ja_biosynthesis Jasmonic Acid (JA) Biosynthesis herbivore_attack->ja_biosynthesis meja Methyl Jasmonate (MeJA) ja_biosynthesis->meja jareceptors JA Receptors meja->jareceptors tf_activation Transcription Factor Activation (e.g., LaMYC7) jareceptors->tf_activation tps_genes Terpene Synthase Gene Expression (e.g., La3CARS, LaTPS76) tf_activation->tps_genes terpenoid_biosynthesis Terpenoid Biosynthesis tps_genes->terpenoid_biosynthesis This compound This compound & Other Terpenoids terpenoid_biosynthesis->this compound defense_response Plant Defense Response (e.g., Deterrence) This compound->defense_response

Caption: Putative Jasmonic Acid (JA) signaling pathway leading to terpenoid-based defense.

The Salicylic Acid (SA) Pathway

The SA signaling pathway is typically associated with defense against biotrophic pathogens. Foliar application of salicylic acid on Lavandula angustifolia has been shown to significantly increase the content of total phenolic compounds, which are known for their antimicrobial and antioxidant properties.[10][11] Furthermore, treatment of lavandin (Lavandula x intermedia) with SA led to an increase in the amount of linalyl acetate, a major component of the essential oil.[12] Studies on sorghum have demonstrated that lavender essential oil can induce the expression of SbWRKY1, a transcription factor potentially involved in the SA-signaling pathway.[4][15] This suggests a possible crosstalk between the perception of lavender volatiles and the activation of SA-mediated defense responses.

salicylic_acid_pathway pathogen_attack Pathogen Attack sa_biosynthesis Salicylic Acid (SA) Biosynthesis pathogen_attack->sa_biosynthesis sa_accumulation SA Accumulation sa_biosynthesis->sa_accumulation npr1 NPR1 Activation sa_accumulation->npr1 wrky_tf WRKY Transcription Factor Activation (e.g., SbWRKY1) npr1->wrky_tf pr_genes Pathogenesis-Related (PR) Gene Expression wrky_tf->pr_genes defense_compounds Production of Phenolics & Other Defense Compounds pr_genes->defense_compounds sar Systemic Acquired Resistance (SAR) defense_compounds->sar

Caption: Generalized Salicylic Acid (SA) signaling pathway in plant defense.

Mitogen-Activated Protein Kinase (MAPK) Cascades

MAPK cascades are crucial signaling modules that transduce extracellular stimuli into intracellular responses, playing a pivotal role in plant immunity.[16][17][18] They are involved in both PAMP-triggered immunity (PTI) and effector-triggered immunity (ETI).[17][19] MAPK cascades can be activated by various elicitors and are involved in the biosynthesis of defense hormones and the activation of defense genes. While there is no direct evidence linking this compound to MAPK activation, the inhibition of MAPK signaling pathways was observed in macrophage cells treated with lavender cell extracts, suggesting a potential interaction of lavender secondary metabolites with these cascades.[8][9] Further research is needed to elucidate if this compound can directly modulate MAPK signaling in plants to enhance defense responses.

mapk_cascade elicitor Elicitor (e.g., PAMP) receptor Receptor Kinase elicitor->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk tf_phosphorylation Transcription Factor Phosphorylation mapk->tf_phosphorylation defense_gene_expression Defense Gene Expression tf_phosphorylation->defense_gene_expression defense_response Immune Response defense_gene_expression->defense_response

Caption: A generalized Mitogen-Activated Protein Kinase (MAPK) cascade in plant immunity.

Experimental Protocols

Plant Material and this compound Application
  • Plant Species: Arabidopsis thaliana is a suitable model organism due to its well-characterized genetic background and rapid life cycle. Nicotiana benthamiana can be used for transient gene expression assays. For ecologically relevant studies, Lavandula angustifolia seedlings would be the preferred choice.

  • This compound Application: A stock solution of purified this compound (commercially available) can be prepared in a suitable solvent (e.g., ethanol or DMSO). For foliar application, the stock solution should be diluted in water containing a surfactant (e.g., 0.01% Tween-20) to ensure even spreading on the leaf surface. Soil drenching is another method for systemic application. Control plants should be treated with the solvent solution lacking this compound.

Herbivore Feeding Bioassay
  • Insect Species: A generalist herbivore such as Spodoptera littoralis (cotton leafworm) or a specialist herbivore of Lamiaceae can be used.

  • No-Choice Assay: Individual leaves from this compound-treated and control plants are placed in separate petri dishes with a single larva. The leaf area consumed after a specific period (e.g., 24 or 48 hours) is measured using image analysis software.

  • Choice Assay: Leaf discs from this compound-treated and control plants are placed in the same petri dish, and the feeding preference of the larvae is recorded.

herbivore_bioassay_workflow plant_growth Grow Plants (e.g., Arabidopsis) treatment Apply this compound Solution and Control plant_growth->treatment leaf_excision Excise Leaves or Leaf Discs treatment->leaf_excision assay_setup Set up No-Choice or Choice Assay with Herbivores leaf_excision->assay_setup incubation Incubate for 24-48 hours assay_setup->incubation data_collection Measure Leaf Area Consumed incubation->data_collection analysis Statistical Analysis data_collection->analysis

Caption: Workflow for a herbivore feeding bioassay.

Pathogen Infection Assay
  • Pathogen: A suitable pathogen for Arabidopsis is the bacterium Pseudomonas syringae pv. tomato DC3000 or the fungus Botrytis cinerea.

  • Inoculation: Plants are treated with this compound or a control solution prior to or concurrently with pathogen inoculation. For P. syringae, a bacterial suspension is infiltrated into the leaves. For B. cinerea, a spore suspension is drop-inoculated onto the leaves.

  • Disease Symptom Quantification: Disease progression is monitored by measuring lesion size or by quantifying bacterial growth within the leaf tissue at different time points post-inoculation.

Gene Expression Analysis
  • RNA Extraction and cDNA Synthesis: Leaf tissue is harvested from this compound-treated and control plants at various time points. Total RNA is extracted and reverse-transcribed into cDNA.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of key defense-related genes (e.g., PR1 for the SA pathway, PDF1.2 for the JA pathway, and specific terpene synthase genes) are quantified using qRT-PCR.

Future Directions and Conclusion

The current body of research strongly suggests that this compound, as a component of lavender essential oil, likely plays a role in plant defense against herbivores and pathogens. However, to fully elucidate its specific functions and the underlying signaling pathways, further research using purified this compound is imperative. Future studies should focus on:

  • Quantitative proteomics and transcriptomics to identify the full suite of genes and proteins regulated by this compound treatment.

  • Biochemical assays to determine if this compound can directly inhibit the growth of various plant pathogens.

  • Electrophysiological studies to investigate the effect of this compound on the olfactory receptors of insect herbivores.

  • Genetic studies using plant mutants deficient in JA and SA signaling to confirm the involvement of these pathways in this compound-mediated defense.

References

Spectroscopic Profile of Lavandulol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lavandulol, a naturally occurring monoterpene alcohol found in lavender oil and other essential oils, is a compound of significant interest in the fragrance, cosmetic, and pharmaceutical industries. Its pleasant floral, herbal aroma, coupled with potential therapeutic properties, necessitates a thorough understanding of its chemical structure and purity. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to aid in its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of this compound is typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.10t1HH-5
~4.88s1HH-10a
~4.74s1HH-10b
~3.58d2HH-1
~2.30m1HH-2
~2.08m2HH-4
~1.71s3HH-9
~1.69s3HH-8
~1.62s3HH-7
¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmCarbon Assignment
~145.2C-3
~132.0C-6
~122.8C-5
~113.1C-10
~65.5C-1
~50.1C-2
~27.2C-4
~25.7C-8
~20.9C-9
~17.7C-7

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically run as a liquid film, displays characteristic absorption bands.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3330Broad, StrongO-HStretching
~2915StrongC-HStretching (sp³)
~1645MediumC=CStretching
~1440MediumC-HBending (CH₂)
~1375MediumC-HBending (CH₃)
~1040StrongC-OStretching
~890Strong=C-HBending (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₈O, Molecular Weight: 154.25 g/mol ), electron ionization (EI) is a common method.

Table 4: Major Mass Spectrometry Fragments for this compound

m/zRelative Intensity (%)Possible Fragment
154Low[M]⁺ (Molecular Ion)
139Moderate[M - CH₃]⁺
121Moderate[M - CH₃ - H₂O]⁺
93High[C₇H₉]⁺
69High[C₅H₉]⁺
41High[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1]

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation : For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat this compound directly onto the ATR crystal.[2] For transmission IR, a thin liquid film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum typically in the range of 4000 to 400 cm⁻¹.[2] A background spectrum of the clean ATR crystal or empty salt plates should be collected and automatically subtracted from the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or hexane) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation from other components.

  • Instrumentation : Employ a mass spectrometer, commonly a quadrupole or time-of-flight (TOF) analyzer, coupled with an electron ionization (EI) source.

  • Ionization : Use a standard electron energy of 70 eV for ionization.

  • Mass Analysis : Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-300).

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Comparison with a reference mass spectrum from a database can aid in identification.

Workflow for Spectroscopic Characterization

The logical flow for the complete spectroscopic characterization of a sample suspected to be this compound is outlined below.

Spectroscopic_Workflow start Start: Purified this compound Sample nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms end_node End: Structural Confirmation nmr_data Obtain Chemical Shifts, Coupling Constants, and Carbon Skeleton nmr->nmr_data ir_data Identify Functional Groups (e.g., -OH, C=C) ir->ir_data ms_data Determine Molecular Weight and Fragmentation Pattern ms->ms_data analysis Integrated Data Analysis: Combine all spectroscopic data nmr_data->analysis ir_data->analysis ms_data->analysis analysis->end_node

A flowchart outlining the general workflow for the spectroscopic characterization of this compound.

References

Beyond Lavender: A Technical Guide to the Natural Occurrence of Lavandulol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of lavandulol, with a specific focus on its occurrence beyond its primary source, lavender (Lavandula species). While this compound and its esters are characteristic and significant components of lavender oil, its presence in other plant species is notably limited, making the search for alternative natural sources a complex endeavor. This document summarizes the current scientific knowledge on the distribution of this compound, presents quantitative data where available, and outlines experimental protocols for its identification and quantification.

Introduction to this compound

This compound is a naturally occurring acyclic monoterpene alcohol. It is a colorless liquid with a characteristic mild, floral, and herbaceous aroma, reminiscent of lavender. Its chemical structure features a unique cyclobutane ring, which distinguishes it from more common monoterpenols like geraniol and linalool. The primary isomeric form found in nature is (R)-(-)-lavandulol. Due to its pleasant fragrance, this compound and its acetate ester are valued in the perfume and cosmetics industries. Furthermore, like many terpenes, this compound is of interest to researchers for its potential biological activities.

Primary Natural Source: The Lavandula Genus

The most significant and commercially viable natural source of this compound is the essential oil of various lavender species. The concentration of this compound and its esters can vary considerably depending on the species, cultivar, geographical origin, and distillation process.

Quantitative Data in Lavandula Species

The table below summarizes the typical concentration of this compound and lavandulyl acetate in the essential oils of different Lavandula species.

SpeciesCompoundConcentration Range (% of essential oil)
Lavandula angustifolia (True Lavender)This compound0.5 - 2.0%
Lavandulyl acetate2.0 - 10.0%
Lavandula intermedia (Lavandin)This compound0.3 - 1.5%
Lavandulyl acetate1.0 - 5.0%
Lavandula stoechasThis compoundTrace - 0.5%
Lavandulyl acetateNot typically a major component
Lavandula latifolia (Spike Lavender)This compoundTrace amounts
Lavandulyl acetateNot typically a major component

Note: These values are indicative and can vary significantly based on numerous factors.

Documented Natural Sources Beyond Lavender

Despite extensive research into plant essential oils, this compound has been identified in only a few other species, and typically in very low concentrations. The presence of this compound outside the Lavandula genus is rare, and these sources are not commercially viable for its extraction.

Quantitative Data in Other Plant Species

The following table presents documented occurrences of this compound in plants other than lavender.

Plant SpeciesFamilyPlant PartThis compound Concentration (% of essential oil)
Artemisia monospermaAsteraceaeAerial parts~0.1%
Tanacetum parthenium (Feverfew)AsteraceaeLeavesTrace amounts
Achillea millefolium (Yarrow)AsteraceaeFlowersTrace amounts

Note: "Trace amounts" indicates that the compound was detected but at concentrations too low for precise quantification, often below 0.1%.

The limited distribution of this compound suggests a highly specific biosynthetic pathway that may have evolved uniquely or is rarely expressed in the plant kingdom.

Biosynthesis of this compound

The biosynthesis of this compound in Lavandula is believed to proceed through the mevalonate (MVA) pathway, which is common for the formation of monoterpenes in the cytoplasm and mitochondria. The key steps involve the formation of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The proposed biosynthetic pathway leading to this compound is depicted below. It is hypothesized to involve a non-canonical cyclization of geranyl pyrophosphate (GPP).

G cluster_0 Mevalonate (MVA) Pathway cluster_1 Proposed this compound Synthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP Lavandulyl_PP Lavandulyl Pyrophosphate GPP->Lavandulyl_PP Putative Lavandulyl Synthase (non-canonical cyclization) This compound This compound Lavandulyl_PP->this compound Phosphatase

Caption: Proposed biosynthetic pathway of this compound via the MVA pathway.

Experimental Protocols

For researchers interested in identifying and quantifying this compound in plant matrices, a general workflow is outlined below. This protocol can be adapted for various plant tissues.

General Experimental Workflow for this compound Identification

The following diagram illustrates a standard workflow for the extraction, identification, and quantification of this compound from a plant sample.

G cluster_workflow Experimental Workflow A Plant Material Collection & Preparation (e.g., drying, grinding) B Extraction of Volatiles (e.g., Hydrodistillation, SDE, SPME) A->B Extraction C GC-MS Analysis (Identification) B->C Preliminary Identification D GC-FID Analysis (Quantification) C->D Confirmation & Quantification E Data Analysis (Library Matching, Peak Integration) D->E Processing

A Technical Guide to the Biosynthesis of Irregular Monoterpenes in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Saccharomyces cerevisiae has emerged as a powerful and versatile chassis for the heterologous production of high-value natural products, including terpenoids. While significant progress has been made in producing regular monoterpenes, the biosynthesis of irregular monoterpenes—characterized by their non-head-to-tail linkage of isoprene units—presents unique challenges and opportunities. This technical guide provides an in-depth overview of the metabolic engineering strategies and experimental protocols for producing irregular monoterpenes, such as lavandulol and chrysanthemol, in yeast. We detail the core biosynthetic pathways, targeted genetic modifications to enhance precursor supply, and quantitative outcomes from recent studies. This document serves as a comprehensive resource, complete with detailed experimental methodologies and pathway visualizations, for researchers aiming to harness yeast cell factories for the sustainable production of these valuable compounds.

Introduction to Irregular Monoterpenes

Terpenoids are the largest class of natural products, synthesized from five-carbon (C5) building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2][3] The vast majority of monoterpenes (C10) are formed by a "head-to-tail" condensation of one molecule of DMAPP and one molecule of IPP. Irregular monoterpenes deviate from this rule, featuring unique carbon skeletons formed through alternative, non-head-to-tail condensations of two DMAPP units.[4][5]

Prominent examples include:

  • This compound: A primary constituent of lavender oil, valued in the fragrance and cosmetics industries.[6]

  • Chrysanthemol & Pyrethrins: Derived from chrysanthemyl diphosphate, these compounds are potent natural insecticides.[4][7][8]

The complexity of chemical synthesis and the low abundance in natural plant sources make microbial biosynthesis an attractive alternative. S. cerevisiae is an ideal host due to its GRAS (Generally Regarded as Safe) status, robust nature, and the well-characterized native mevalonate (MVA) pathway, which provides the essential IPP and DMAPP precursors.[1][9][10]

Core Metabolic Pathways

The Native Mevalonate (MVA) Pathway in S. cerevisiae

The foundation for all isoprenoid production in yeast is the mevalonate (MVA) pathway. This pathway converts the central metabolite Acetyl-CoA into IPP and DMAPP.[1][11] Enhancing the metabolic flux through this pathway is the primary strategy for increasing the yield of any target terpenoid. The key rate-limiting step is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR).[1][9][12]

MVA_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa ERG10 hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa ERG13 mevalonate Mevalonate hmg_coa->mevalonate HMG1/tHMG1 (Rate-limiting) mevalonate_p Mevalonate-P mevalonate->mevalonate_p ERG12 mevalonate_pp Mevalonate-PP mevalonate_p->mevalonate_pp ERG8 ipp IPP mevalonate_pp->ipp ERG19 dmapp DMAPP ipp->dmapp

Caption: The native Mevalonate (MVA) pathway in S. cerevisiae.
Biosynthesis of Irregular Monoterpene Precursors

Unlike regular monoterpenes that use geranyl diphosphate (GPP), irregular monoterpenes are synthesized from unique C10 precursors formed from two molecules of DMAPP. This critical step requires the heterologous expression of specialized non-head-to-tail terpene synthases.

  • Lavandulyl Diphosphate Synthase (LPPS): Catalyzes the formation of lavandulyl diphosphate (LPP), the precursor to this compound.[6][13]

  • Chrysanthemyl Diphosphate Synthase (CDS/CPPase): Catalyzes the cyclopropanation of two DMAPP molecules to form chrysanthemyl diphosphate (CPP), the precursor for chrysanthemic acid and pyrethrins.[4][5][7][8]

Irregular_Synthase_Pathway cluster_dm dmapp1 DMAPP lpps Lavandulyl Diphosphate Synthase (LPPS) dmapp1->lpps cds Chrysanthemyl Diphosphate Synthase (CDS) dmapp1->cds dmapp2 DMAPP dmapp2->lpps dmapp2->cds lpp Lavandulyl-PP lpps->lpp cpp Chrysanthemyl-PP cds->cpp phosphatase Endogenous Phosphatases lpp->phosphatase cpp->phosphatase This compound This compound chrysanthemol Chrysanthemol phosphatase->this compound phosphatase->chrysanthemol

Caption: Formation of irregular monoterpene precursors from DMAPP.

Metabolic Engineering Strategies for this compound Production

The first successful heterologous biosynthesis of this compound in S. cerevisiae provides a clear blueprint for engineering yeast to produce irregular monoterpenes.[6][13] The core strategy involves systematically optimizing the host metabolism to increase the precursor (DMAPP) pool and efficiently channel it towards the target product.

Engineering Workflow and Quantitative Improvements

The following workflow illustrates the stepwise genetic modifications that led to a significant increase in this compound production, from initial detection to a final titer of 308.92 mg/L in fed-batch fermentation.[6][13]

Engineering_Workflow start Base Strain: Heterologous expression of Lavandulyl Diphosphate Synthase (LiLPPS) step1 Strategy 1: Increase DMAPP Supply Overexpress MVA pathway genes: IDI1, tHMG1, ERG12, ERG8 start->step1 step2 Strategy 2: Reduce Carbon Loss Delete competing pathway genes: MLS1, CIT2 step1->step2 step3 Strategy 3: Reduce Precursor Diversion Replace native ERG20 promoter to down-regulate FPP synthesis step2->step3 step4 Strategy 4: Enzyme Engineering Modify LiLPPS for improved activity step3->step4 end Final Engineered Strain Titer: 308.92 mg/L (Fed-batch Fermentation) step4->end

Caption: Metabolic engineering workflow for this compound production.
Data Presentation: this compound Production Titers

The success of each engineering step was quantified by measuring the resulting this compound titer. The data clearly demonstrates the cumulative benefit of the applied strategies.

Engineering StrategyKey Genetic Modification(s)This compound Titer (mg/L) in FlaskReference
Initial Strain Heterologous expression of LiLPPSLow (not specified)[6]
Increase DMAPP Supply Overexpression of IDI1, tHMG1, ERG12, ERG8Increased[6]
Reduce Carbon Loss Deletion of MLS1, CIT2Further Increased[6]
Reduce FPP Competition Promoter replacement for ERG20Further Increased[6]
Enzyme Modification Engineering of LiLPPS136.68[6]
Fed-batch Fermentation Final engineered strain308.92 [6][13]

Experimental Protocols

This section provides generalized yet detailed protocols based on standard methodologies employed in yeast metabolic engineering for terpenoid production.

Plasmid Construction and Yeast Strain Engineering

Objective: To construct expression cassettes for heterologous genes (e.g., LiLPPS) and MVA pathway genes (tHMG1, IDI1, etc.) and integrate them into the S. cerevisiae genome or maintain them on plasmids.

Methodology:

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequences of target genes (e.g., lavandulyl diphosphate synthase from Lavandula x intermedia) with codon optimization for S. cerevisiae.

  • Vector Assembly: Clone the synthesized genes into yeast expression vectors (e.g., pRS42k, pESC series) under the control of strong constitutive promoters (e.g., PTEF1, PGPD). Use standard restriction enzyme cloning or Gibson assembly methods. For genomic integration, use vectors containing homologous arms targeting specific loci (e.g., delta sites).

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells (e.g., CEN.PK2-1C) using the Lithium Acetate/Single-Stranded Carrier DNA/PEG method.

    • Inoculate a single colony into 5 mL of YPD medium and grow overnight at 30°C.

    • Use the overnight culture to inoculate 50 mL of YPD to an OD600 of ~0.2. Grow to an OD600 of 0.8-1.0.

    • Harvest cells by centrifugation, wash with sterile water, and then with a 100 mM LiAc solution.

    • Resuspend the cell pellet in a transformation mix containing plasmid DNA (~500 ng), single-stranded carrier DNA (e.g., salmon sperm DNA), PEG 3350, and 100 mM LiAc.

    • Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-20 minutes.

    • Plate the transformation mixture onto selective synthetic complete (SC) dropout media (e.g., SC-Ura for a URA3 marker). Incubate at 30°C for 2-3 days until colonies appear.

  • Gene Deletion/Promoter Replacement: Use CRISPR/Cas9-based methods for efficient genomic modification. Co-transform the yeast strain with a Cas9-expressing plasmid and a guide RNA (gRNA) plasmid targeting the gene of interest (e.g., MLS1, ERG20 promoter). Provide a repair template via PCR product or plasmid to facilitate homologous recombination for the desired deletion or insertion.

Yeast Cultivation and Fermentation

Objective: To cultivate the engineered yeast strains for the production of irregular monoterpenes.

Methodology:

  • Seed Culture: Inoculate a single colony of the engineered strain into 5 mL of selective SC medium. Grow overnight at 30°C with shaking at 250 rpm.

  • Flask Cultivation for Production:

    • Inoculate 50 mL of production medium (e.g., YPD or defined minimal medium with 2% glucose) in a 250 mL baffled flask to a starting OD600 of ~0.1.

    • Add a 10% (v/v) organic solvent overlay (e.g., dodecane) to the culture to capture the volatile monoterpene product and reduce product toxicity.

    • Incubate at 30°C with shaking at 250 rpm for 72-96 hours.

  • Fed-Batch Fermentation (for scaled-up production):

    • Perform fermentation in a 5 L bioreactor with an initial working volume of 3 L.

    • Use a defined fermentation medium containing essential salts, trace metals, and vitamins.

    • Maintain the temperature at 30°C, pH at 5.0 (controlled with NH4OH), and dissolved oxygen (DO) above 20% by adjusting agitation and aeration.

    • After the initial batch phase (when glucose is depleted), initiate a fed-batch phase by continuously feeding a concentrated glucose and nitrogen solution to maintain a low glucose concentration and support sustained growth and production.

Extraction and Quantification of Monoterpenes

Objective: To extract the produced irregular monoterpenes and quantify their concentration using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Sample Preparation:

    • After cultivation, collect the organic overlay (dodecane layer) from the flask or bioreactor. If necessary, centrifuge the culture to fully separate the phases.

    • Add an internal standard (e.g., α-pinene or another suitable hydrocarbon) to the collected organic phase to a known final concentration.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

    • Column: Use a non-polar or semi-polar capillary column suitable for terpene analysis (e.g., HP-5ms, DB-5).

    • Injection: Inject 1 µL of the organic sample into the GC inlet in splitless mode.

    • GC Oven Program:

      • Initial temperature: 50°C, hold for 2 min.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Hold: Hold at 250°C for 5 min.

    • MS Detection: Operate the mass spectrometer in full scan mode over a mass range of m/z 40-400. Use electron ionization (EI) at 70 eV.

  • Quantification:

    • Identify the product peak (e.g., this compound) based on its retention time and mass spectrum by comparing it to an authentic chemical standard.

    • Generate a standard curve by running known concentrations of the pure compound.

    • Calculate the concentration of the product in the sample by comparing its peak area relative to the internal standard against the standard curve.

Conclusion and Future Perspectives

The successful engineering of Saccharomyces cerevisiae for the production of this compound at titers exceeding 300 mg/L demonstrates the immense potential of this microbial platform for synthesizing irregular monoterpenes.[6] The key strategies—enhancing the MVA pathway flux, reducing competing pathways, and expressing specialized synthases—provide a robust framework applicable to other valuable irregular monoterpenes.

Future work will likely focus on:

  • Discovery of Novel Synthases: Identifying and characterizing new irregular monoterpene synthases from nature to expand the portfolio of producible molecules.

  • Compartmentalization: Targeting biosynthetic pathways to specific organelles like the mitochondria to isolate them from competing cytosolic pathways and potentially increase precursor availability.[14]

  • Dynamic Regulation: Implementing biosensors and dynamic regulatory circuits to balance metabolic flux between cell growth and product formation, thereby improving overall process efficiency.[15][16]

  • Host Strain Optimization: Developing superior yeast chassis strains with enhanced tolerance to metabolic stress and higher intrinsic flux towards isoprenoid precursors.

By leveraging advanced synthetic biology tools and systematic metabolic engineering, S. cerevisiae will continue to be a central player in the sustainable and economically viable production of rare and valuable natural compounds for the pharmaceutical, fragrance, and agricultural industries.

References

Characterization of Lavandulyl Diphosphate Synthase (LPPS): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavandulyl diphosphate synthase (LPPS) is a key enzyme in the biosynthesis of irregular monoterpenes, catalyzing the unique head-to-middle condensation of two dimethylallyl diphosphate (DMAPP) molecules to form lavandulyl diphosphate (LPP). LPP is the precursor to commercially significant fragrance compounds such as lavandulol and lavandulyl acetate. Understanding the biochemical and structural properties of LPPS is crucial for its potential application in metabolic engineering and the development of novel therapeutics. This guide provides an in-depth overview of the characterization of LPPS, with a focus on the enzyme from Lavandula x intermedia (LiLPPS). It includes detailed experimental protocols for enzyme expression, purification, activity assays, and product analysis, as well as a summary of its kinetic properties and structural features.

Introduction

Terpenoids are a large and diverse class of natural products with a wide range of biological activities and commercial applications. Their biosynthesis is initiated by terpene synthases, which catalyze the formation of various terpene skeletons from acyclic isoprenoid diphosphates. While the majority of monoterpenes are formed through a head-to-tail condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), a smaller but significant group of "irregular" monoterpenes are synthesized via alternative cyclization reactions.[1]

Lavandulyl diphosphate synthase (LPPS; EC 2.5.1.69) is a prenyltransferase that catalyzes the formation of lavandulyl diphosphate (LPP), the precursor to irregular monoterpenes like this compound.[2][3] This enzyme facilitates a "head-to-middle" condensation of two DMAPP molecules.[2][4] The characterization of LPPS, particularly from lavender (Lavandula species), has provided valuable insights into the biosynthesis of these unique compounds.[1]

This technical guide outlines the key methodologies for the characterization of LPPS, providing researchers with a comprehensive resource for studying this intriguing enzyme.

Biochemical Properties of Lavandula x intermedia LPPS (LiLPPS)

The LPPS from Lavandula x intermedia has been expressed recombinantly and characterized, revealing its kinetic parameters and substrate specificity.

Quantitative Data

The kinetic parameters of LiLPPS have been determined, indicating a cooperative binding mechanism.

ParameterValueReference
Km (DMAPP)208 ± 12 µM[1]
kcat0.1 s-1[1]
Hill Coefficient2.7[1]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the characterization of LPPS.

Recombinant Expression and Purification of LiLPPS in E. coli

The open reading frame of LiLPPS is cloned into an expression vector, such as pET41b(+), and transformed into an E. coli expression strain like BL21(DE3).[1] The recombinant protein, often with a polyhistidine tag, is then purified using immobilized metal affinity chromatography (IMAC), such as Ni-NTA chromatography.[1][5][6]

Protocol:

  • Expression:

    • Inoculate a single colony of E. coli BL21(DE3) harboring the LiLPPS expression plasmid into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

    • Continue to culture at 16°C for 16-20 hours with shaking.

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Purification (Ni-NTA Chromatography):

    • Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a Ni-NTA resin column pre-equilibrated with lysis buffer.[5][7]

    • Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove unbound proteins.

    • Elute the His-tagged LiLPPS with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Analyze the purified protein by SDS-PAGE.

    • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT) and store at -80°C.

LPPS Enzyme Activity Assay

The activity of LPPS is determined by measuring the formation of LPP from DMAPP. The diphosphate group of the product is typically removed by alkaline phosphatase treatment to yield the corresponding alcohol (this compound), which is then quantified by GC-MS.[1]

Protocol:

  • Enzyme Reaction:

    • Prepare a reaction mixture (500 µL) containing:

      • Assay buffer (50 mM Tris-HCl, pH 8.0, 5% glycerol, 1 mM MnCl2, 1 mM MgCl2)[1]

      • 1 mM DTT[1]

      • Varying concentrations of DMAPP (e.g., 10-500 µM)

      • 1-5 µg of purified LiLPPS

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding 50 µL of 5 M NaCl and flash-freezing in liquid nitrogen.

  • Product Hydrolysis:

    • Thaw the reaction mixture and add 10 units of calf intestinal alkaline phosphatase (CIP).[8]

    • Incubate at 37°C for 1-2 hours to dephosphorylate the LPP to this compound.

  • Product Extraction:

    • Extract the reaction mixture with an equal volume of an organic solvent (e.g., hexane or ethyl acetate).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic phase for GC-MS analysis.

GC-MS Analysis of this compound

Gas chromatography-mass spectrometry is used to separate and identify the enzymatic product, this compound.

Protocol:

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B or similar.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C for 2 minutes.

      • Ramp: 5°C/min to 150°C.

      • Ramp: 20°C/min to 280°C, hold for 5 minutes.[10]

    • Mass Spectrometer: Agilent 5977B or similar.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with an authentic standard.

Site-Directed Mutagenesis of LPPS

Site-directed mutagenesis is a powerful tool to investigate the role of specific amino acid residues in the catalytic mechanism of LPPS.[2][4] The QuikChangeTM method is a commonly used technique.[11][12]

Protocol (QuikChangeTM Method):

  • Primer Design:

    • Design two complementary mutagenic primers (25-45 bases in length) containing the desired mutation in the center.

    • The primers should have a melting temperature (Tm) of ≥ 78°C.

  • PCR Amplification:

    • Set up a PCR reaction containing:

      • dsDNA plasmid template with the LPPS gene.

      • Mutagenic primers.

      • PfuUltra HF DNA polymerase or a similar high-fidelity polymerase.

      • dNTPs.

      • Reaction buffer.

    • Perform thermal cycling (typically 12-18 cycles) to amplify the mutated plasmid.

  • Digestion of Parental DNA:

    • Digest the parental (non-mutated) methylated DNA template with DpnI endonuclease for 1 hour at 37°C.[11]

  • Transformation:

    • Transform the DpnI-treated DNA into highly competent E. coli cells (e.g., XL1-Blue).

    • Plate on selective media and incubate overnight at 37°C.

  • Verification:

    • Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

Visualization of Pathways and Workflows

Biochemical Pathway

The synthesis of lavandulyl diphosphate is a key branch point in monoterpene biosynthesis.

LPPS_Pathway DMAPP1 Dimethylallyl Diphosphate (DMAPP) LPPS Lavandulyl Diphosphate Synthase (LPPS) DMAPP1->LPPS DMAPP2 Dimethylallyl Diphosphate (DMAPP) DMAPP2->LPPS LPP Lavandulyl Diphosphate (LPP) LPPS->LPP PPi Diphosphate (PPi) LPPS->PPi Irregular_Monoterpenes Irregular Monoterpenes (e.g., this compound) LPP->Irregular_Monoterpenes

Caption: Biosynthetic pathway of lavandulyl diphosphate from two molecules of DMAPP catalyzed by LPPS.

Experimental Workflow

The characterization of LPPS involves a series of integrated experimental steps.

LPPS_Workflow cluster_cloning Gene Cloning & Expression cluster_protein Protein Production & Purification cluster_analysis Functional Analysis Gene_Isolation Isolate LPPS Gene Vector_Ligation Ligate into Expression Vector Gene_Isolation->Vector_Ligation Transformation Transform E. coli Vector_Ligation->Transformation Expression Induce Protein Expression Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Purification Ni-NTA Affinity Chromatography Cell_Lysis->Purification Protein_QC SDS-PAGE & Quantification Purification->Protein_QC Enzyme_Assay Enzyme Activity Assay Protein_QC->Enzyme_Assay Product_Analysis GC-MS Analysis Enzyme_Assay->Product_Analysis Kinetic_Analysis Kinetic Parameter Determination Product_Analysis->Kinetic_Analysis

Caption: Overall experimental workflow for the characterization of recombinant LPPS.

Site-Directed Mutagenesis Logic

Site-directed mutagenesis is employed to probe the structure-function relationship of LPPS.

SDM_Logic Identify_Residue Identify Key Active Site Residue Design_Primers Design Mutagenic Primers Identify_Residue->Design_Primers SDM_PCR Perform Site-Directed Mutagenesis PCR Design_Primers->SDM_PCR Mutant_Expression Express & Purify Mutant Protein SDM_PCR->Mutant_Expression Functional_Assay Perform Functional Assays (Kinetics, Product Profile) Mutant_Expression->Functional_Assay Compare_WT Compare Mutant to Wild-Type LPPS Functional_Assay->Compare_WT Conclusion Draw Conclusions on Residue Function Compare_WT->Conclusion

Caption: Logical flow for investigating LPPS function using site-directed mutagenesis.

Conclusion

The characterization of lavandulyl diphosphate synthase provides a fascinating example of the enzymatic diversity that leads to the vast array of terpenoid natural products. The methodologies outlined in this guide offer a robust framework for researchers to express, purify, and functionally analyze LPPS from various sources. A thorough understanding of the biochemical and structural properties of this enzyme will not only advance our knowledge of plant specialized metabolism but also pave the way for the metabolic engineering of high-value irregular monoterpenes for industrial and pharmaceutical applications.

References

Geochemical Distribution and Analysis of Lavandulol in Essential Oils: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavandulol, an irregular monoterpene alcohol, is a significant constituent of various essential oils, contributing to their characteristic aroma and potential therapeutic properties. Its unique branched structure, differing from the common head-to-tail isoprenoid units, makes its biosynthesis and distribution a subject of considerable scientific interest. This technical guide provides a comprehensive overview of the geochemical distribution of this compound, detailing its presence in different plant species and the influence of environmental factors on its concentration. Furthermore, it outlines key experimental protocols for the extraction and quantitative analysis of this compound and illustrates the biosynthetic pathways regulated by external stimuli.

Geochemical Distribution of this compound

This compound is found in a variety of aromatic plants, with its concentration being highly dependent on the plant's genetics and the geochemical environment in which it grows. The following tables summarize the quantitative distribution of this compound in the essential oils of several plant genera.

Data Presentation: Quantitative Distribution of this compound

Table 1: this compound Content in Lavandula Species

SpeciesPlant PartThis compound Content (%)Geographic OriginReference(s)
Lavandula angustifoliaFlowers0.1 - 3.0Not Specified[1][2]
Lavandula angustifoliaFlowers1.75 - 5.31France[3]
Lavandula angustifoliaFlowers2.49Turkey[4]
Lavandula angustifoliaFlowers3.5Not Specified[5]
Lavandula x intermediaFlowers2.37 - 3.60Not Specified[6]
Lavandula officinalisAerial PartsNot DetectedAlgeria[7]

Table 2: this compound Content in Other Plant Genera

SpeciesPlant PartThis compound Content (%)Geographic OriginReference(s)
Chrysanthemum indicumFlower HeadsTraceEgypt[8]
Chrysanthemum morifoliumFlower HeadsNot DetectedEgypt[8]
Artemisia lavandulaefoliaAerial PartsNot SpecifiedNot Specified[9]
Achillea speciesNot SpecifiedNot typically a major componentNot Specified[10][11]

Factors Influencing this compound Distribution

The concentration of this compound in essential oils is not static; it is influenced by a range of biotic and abiotic factors. Understanding these factors is crucial for optimizing the production of essential oils with high this compound content.

Geochemical and Environmental Factors:

  • Soil Composition: The mineral content of the soil plays a vital role in the biosynthesis of terpenes.

    • Nitrogen (N) and Phosphorus (P): Studies on Lavandula angustifolia have shown that nitrogen and phosphorus levels can affect the overall composition of the essential oil, including its monoterpene constituents[12][13]. While high nitrogen levels can sometimes negatively impact essential oil production, a balanced supply of nutrients is essential for optimal growth and secondary metabolite synthesis[14].

    • Heavy Metals: The presence of heavy metals such as lead (Pb), cadmium (Cd), and nickel (Ni) in the soil can act as an abiotic stressor. While some studies indicate that lavender plants can accumulate heavy metals without transferring them to the essential oil, this stress can alter the plant's metabolic pathways, potentially affecting the production of terpenes[9][15][16].

    • Soil pH: The pH of the soil influences nutrient availability and can thereby impact the chemical profile of the essential oil in Lavandula species[17][18][19].

  • Climate and Geography:

    • UV Radiation: UV-B radiation is a known environmental stimulus that can trigger plant defense mechanisms, leading to an upregulation of genes involved in the biosynthesis of secondary metabolites, including terpenes[20][21][22][23].

    • Temperature and Altitude: Temperature fluctuations and altitude can significantly influence the enzymatic activity within the plant, thereby affecting the production and composition of essential oils[19].

Biological and Developmental Factors:

  • Genotype: The genetic makeup of the plant is a primary determinant of its essential oil profile[17].

  • Plant Age and Developmental Stage: The concentration of different terpenes can vary depending on the age of the plant and the developmental stage of the flowers at the time of harvest[17].

Experimental Protocols

Accurate quantification of this compound requires precise and validated experimental procedures for both the extraction of the essential oil and its subsequent analysis.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material.

Materials and Apparatus:

  • Fresh or air-dried plant material (e.g., lavender flowers)

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • Weigh approximately 100-500 g of the plant material. If using fresh material, it may be crushed to facilitate oil extraction[24][25].

  • Place the plant material into the round-bottom flask and add a sufficient volume of distilled water to cover it (e.g., a liquid-to-material ratio of 7.47:1 mL/g)[26].

  • Set up the Clevenger apparatus according to the manufacturer's instructions.

  • Heat the flask using the heating mantle to initiate boiling. The extraction time can vary, typically from 90 minutes to 3 hours, until no more essential oil is collected[25].

  • The steam and volatilized essential oil will rise, condense in the condenser, and collect in the graduated tube of the Clevenger apparatus.

  • Once the distillation is complete, carefully collect the essential oil.

  • Dry the collected oil using anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in essential oils.

Sample Preparation:

  • Dilute the essential oil sample in a suitable volatile solvent such as hexane or methanol (e.g., 1 µL of essential oil in 1 mL of solvent)[1][27].

  • If necessary, filter the diluted sample to remove any particulate matter[28].

  • Transfer the prepared sample to a GC vial.

GC-MS Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 5973 or similar.

  • Column: DB-5MS or HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[7][29]. A polar column like DB-Wax can also be used for comparison[27].

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[7][24].

  • Injector: Split/splitless injector, with a split ratio of, for example, 40:1 or 100:1[2][29].

  • Injector Temperature: 220-250°C[27][29].

  • Oven Temperature Program: An initial temperature of 60°C, ramped to 246°C at a rate of 3°C/min[24][29].

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV[24].

    • Mass Range: m/z 40-415[29].

    • Transfer Line Temperature: 280°C[29].

    • Ion Source Temperature: 230°C[29].

Data Analysis:

  • Identify this compound by comparing its mass spectrum and retention index with those of a certified reference standard and/or spectral libraries (e.g., NIST, Wiley).

  • Quantify the relative percentage of this compound using the peak area normalization method.

Mandatory Visualizations

Biosynthetic and Signaling Pathways

The biosynthesis of this compound follows the terpene production pathway, which is subject to complex regulation by various signaling cascades initiated by environmental stimuli.

lavandulol_biosynthesis cluster_pathway Terpenoid Biosynthesis Pathway IPP Isopentenyl Diphosphate (IPP) LPPS Lavandulyl Diphosphate Synthase (LPPS) IPP->LPPS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->LPPS LPP Lavandulyl Diphosphate (LPP) LPPS->LPP This compound This compound LPP->this compound Pyrophosphatase

Simplified biosynthetic pathway of this compound.

experimental_workflow plant_material Plant Material (e.g., Lavender Flowers) extraction Hydrodistillation plant_material->extraction essential_oil Essential Oil extraction->essential_oil sample_prep Sample Preparation (Dilution, Filtration) essential_oil->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis results This compound Concentration data_analysis->results

General experimental workflow for this compound analysis.

signaling_pathway cluster_stimuli Environmental Stimuli cluster_signaling Signal Transduction cluster_biosynthesis Terpenoid Biosynthesis Regulation UV_B UV-B Radiation Receptors Photoreceptors (UVR8) / Membrane Receptors UV_B->Receptors Heavy_Metals Heavy Metals Heavy_Metals->Receptors ROS Reactive Oxygen Species (ROS) Receptors->ROS MAPK MAPK Cascade ROS->MAPK TFs Transcription Factors (e.g., MYB, WRKY) MAPK->TFs Activation TPS_genes Terpene Synthase Gene Expression (e.g., LPPS) TFs->TPS_genes Upregulation Lavandulol_production This compound Production TPS_genes->Lavandulol_production

Environmental stimuli signaling pathway for terpene biosynthesis.

Conclusion

The geochemical distribution of this compound is a complex interplay of genetic predisposition and a multitude of environmental and developmental factors. For researchers and professionals in drug development, a thorough understanding of these influences is paramount for the targeted cultivation of plant sources rich in this valuable monoterpene. The standardized protocols for extraction and analysis provided herein offer a framework for the accurate and reproducible quantification of this compound, which is essential for quality control and further research into its biological activities. The elucidation of the regulatory signaling pathways opens avenues for biotechnological approaches to enhance the production of this compound for pharmaceutical and other applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Lavandulol from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavandulol is a monoterpene alcohol present in various essential oils, most notably in lavender oil (from Lavandula species).[1] It exists as two enantiomers, (R)- and (S)-lavandulol, with the (R)-enantiomer being the naturally occurring form responsible for a characteristic weak floral, herbal, and slightly citrusy aroma. This compound and its esters are valuable in the fragrance industry and have been identified as insect pheromones, indicating their potential in agriculture and pest management.[1] This document provides detailed protocols for the extraction and purification of this compound from essential oils, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for selecting appropriate extraction and purification methods.

PropertyValueReference
Chemical Formula C₁₀H₁₈O[1]
Molar Mass 154.253 g/mol [1]
Appearance Clear colorless liquid[1]
Density 0.878 g/mL at 20 °C[1]
Boiling Point 94-95 °C at 13 mmHg; 229-230 °C at 760 mmHg[2]
Flash Point 88.33 °C (191.00 °F)[2]
Solubility Very slightly soluble in water; soluble in alcohol and oils[3]

Extraction of Lavender Essential Oil

The initial step in isolating this compound is the extraction of essential oil from the lavender plant material. The choice of lavender species and cultivar can significantly impact the essential oil yield and its chemical composition, including the concentration of this compound. Lavandin (Lavandula x intermedia) varieties like 'Grosso' and 'Super' are known for their high oil yield, while true lavender (Lavandula angustifolia) is often prized for its specific aromatic profile.[4][5]

Steam Distillation

Steam distillation is the most prevalent method for extracting lavender essential oil.[6] It involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.[7]

  • Plant Material Preparation: Harvest lavender flowers, preferably when they are in full bloom.[8] The plant material can be used fresh or partially dried.[9] For laboratory-scale extraction, place approximately 80 g of cut lavender into a distillation flask.[3]

  • Apparatus Setup: Assemble a steam distillation apparatus, which includes a steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel).[3][10]

  • Distillation: Introduce steam into the bottom of the distillation flask. The steam will pass through the lavender, causing the essential oil glands to rupture and release volatile compounds.[9] The mixture of steam and essential oil vapor will rise and enter the condenser.

  • Condensation: Cool the vapor in the condenser using circulating cold water. This will cause the vapor to condense back into a liquid mixture of essential oil and water (hydrosol).[11]

  • Collection and Separation: Collect the condensate in a separatory funnel. The essential oil, being less dense than water, will form a layer on top. Allow the layers to separate completely, then drain the lower aqueous layer (hydrosol) to isolate the essential oil.[1][11]

ParameterValueReference
Typical Essential Oil Yield (L. angustifolia) 0.5% to 1.5% (of fresh plant material)[4]
Typical Essential Oil Yield (Lavandin) 1.5% to 3% (or higher)[4]
Linalool Content 20-35%[12]
Linalyl Acetate Content 30-55%[12]
This compound Content Moderate levels[12]
Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO₂), is a more advanced technique that offers high-quality extracts.[13] Supercritical CO₂ acts as a solvent to extract the essential oil, and by adjusting pressure and temperature, the CO₂ can be evaporated, leaving behind pure essential oil.[8]

  • Sample Preparation: Use dried and milled lavender flowers. A known quantity, for example, 20g, can be mixed with ethanol (e.g., 5ml) and glass beads and placed in the extractor.[14]

  • Extraction Conditions:

    • Temperature: 45°C[14]

    • Pressure: 200 bar[14]

    • CO₂ Flow Rate: 10 ml/min[14]

    • Extraction Time: 90 minutes static extraction followed by 30 minutes dynamic extraction.[14]

  • Collection: The extract is collected in a glass vial containing a solvent like ethanol to trap the extracted compounds.[14]

ParameterValueReference
Extraction Yield 4.620% to 4.768%[15]
This compound Content in Extract 10.5%[16]
Linalyl Acetate in SFE extract 30.6%[15]
Terpinen-4-ol in SFE extract 14.1%[15]
Lavandulyl acetate in SFE extract 8.4%[15]
Solvent Extraction

Solvent extraction is another method where a solvent like hexane or ethanol is used to dissolve the essential oil from the plant material.[8]

  • Extraction: Soak the lavender flowers in a suitable solvent (e.g., hexane).[13]

  • Filtration: Filter the solvent-oil mixture to remove solid plant material.[13]

  • Solvent Removal: Remove the solvent through evaporation under reduced pressure and low temperature to obtain the essential oil.[13]

ParameterValueReference
Essential Oil Yield (Hexane) Can be higher than distillation methods[17]

Purification of this compound

Once the essential oil is extracted, further purification is required to isolate this compound from other components like linalool and linalyl acetate.

Fractional Distillation

Fractional distillation is used to separate compounds with close boiling points.[18] Since this compound has a higher boiling point than some other major components of lavender oil, this method can be employed for its enrichment.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a heating mantle, a distillation flask containing the essential oil, a fractionating column (e.g., Vigreux column), a condenser, and a series of collection flasks.[7]

  • Distillation: Gently heat the essential oil in the distillation flask. The component with the lower boiling point will vaporize first, rise through the fractionating column, condense, and be collected in the first receiving flask.[19]

  • Fraction Collection: Monitor the temperature at the top of the column. As the temperature stabilizes at the boiling point of the first component, collect this fraction. Once the temperature begins to rise again, switch to a new collection flask to collect the next fraction, which will be enriched in the component with the next lowest boiling point. Continue this process, collecting different fractions at their respective boiling points. This compound, having a relatively high boiling point, will be concentrated in the later fractions.

Column Chromatography

Adsorption column chromatography is an effective method for separating terpenoids.[20]

  • Stationary Phase: Pack a glass column with silica gel as the adsorbent.[20]

  • Sample Loading: Dissolve the essential oil in a non-polar solvent (e.g., hexane) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to the hexane. This is known as gradient elution.

  • Fraction Collection: Collect the eluate in a series of fractions. The less polar compounds will elute first, followed by the more polar compounds. Since this compound is a polar alcohol, it will elute in the more polar fractions.

  • Analysis: Analyze the collected fractions using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing pure this compound.[21]

Preparative Supercritical Fluid Chromatography (SFC)

Preparative SFC is a powerful technique for purifying volatile compounds like this compound.[22] It offers advantages over preparative GC, such as higher loading capacity and shorter run times.[23]

  • System: Use a preparative SFC system equipped with a suitable chiral or achiral column.[22][24]

  • Mobile Phase: A common mobile phase is a mixture of supercritical CO₂ and a modifier like ethanol.[23]

  • Method Development: First, develop an analytical scale method to achieve good separation of this compound from other components.

  • Scaling Up: Scale up the analytical method to a preparative scale by increasing the column size and flow rate.

  • Fraction Collection: Inject the essential oil sample and collect the fraction corresponding to the this compound peak as it elutes from the column. The use of stacked injections can improve throughput.[23]

  • Purity Analysis: Analyze the collected fraction for purity using an appropriate analytical method like GC-MS. High-purity this compound (>99%) can be obtained with this method.[22]

Analysis and Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing the chemical composition of essential oils and the purity of isolated compounds.[25][26]

  • Sample Preparation: Dilute the essential oil or the purified this compound fraction in a suitable solvent (e.g., ethyl acetate).[27]

  • GC Conditions:

    • Column: Use a capillary column suitable for essential oil analysis (e.g., DB-5 or DB-Wax).[25][27]

    • Carrier Gas: Helium.[25]

    • Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 280°C) to separate the different components based on their boiling points and polarity.[25]

  • MS Conditions:

    • Ionization: Electron Impact (EI).

    • Mass Range: Scan a mass range appropriate for monoterpenoids (e.g., 35-400 u).[25]

  • Data Analysis: Identify the compounds by comparing their mass spectra and retention times with those of known standards and library data (e.g., NIST). Quantify the relative amounts of each component based on the peak area.[25]

Diagrams

Extraction_Workflow cluster_start Starting Material cluster_extraction Primary Extraction of Essential Oil cluster_intermediate Intermediate Product cluster_purification Purification of this compound cluster_final Final Product & Analysis Plant Lavender Plant Material (Lavandula sp.) SD Steam Distillation Plant->SD SFE Supercritical Fluid Extraction (SFE) Plant->SFE SE Solvent Extraction Plant->SE EO Crude Lavender Essential Oil SD->EO SFE->EO SE->EO FD Fractional Distillation EO->FD CC Column Chromatography EO->CC SFC Preparative SFC EO->SFC This compound Purified this compound FD->this compound CC->this compound SFC->this compound GCMS GC-MS Analysis This compound->GCMS

Caption: General workflow for this compound extraction and purification.

Steam_Distillation_Process cluster_input Inputs cluster_process Distillation Steps cluster_output Outputs Plant Lavender Flowers Vaporization Steam Passes Through Plant Material, Vaporizing Essential Oil Plant->Vaporization Water Water Heat Heating to Produce Steam Water->Heat Heat->Vaporization Condensation Vapor is Cooled in Condenser Vaporization->Condensation Separation Oil and Water Separate Condensation->Separation EO Lavender Essential Oil Separation->EO Hydrosol Hydrosol (Aqueous Byproduct) Separation->Hydrosol

Caption: Steam distillation process for essential oil extraction.

References

Application Notes and Protocols for the Chiral Synthesis and Separation of Lavandulol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lavandulol is a monoterpene alcohol and a significant component of lavender oil, highly valued in the fragrance and cosmetics industries for its pleasant floral and herbal aroma.[1][2] It exists as a pair of enantiomers, (R)-(-)-lavandulol and (S)-(+)-lavandulol. These enantiomers can exhibit different biological activities and sensory properties. For instance, the nature-identical (R)-enantiomer is described as having a "weak floral, herbal odor with a slightly lemon-like, fresh citrus fruity nuance," which is considered superior to the "very weak odor" of the unnatural (S)-enantiomer.[1] Furthermore, specific esters of this compound enantiomers have been identified as sex and aggregation pheromones in various insects, making them crucial for pest management research.[3][4]

The distinct properties of each enantiomer necessitate methods for their stereoselective synthesis and efficient separation to obtain enantiomerically pure forms. This document provides detailed protocols for the chiral synthesis of this compound enantiomers via a chemoenzymatic approach and their subsequent separation and analysis using enantioselective gas chromatography.

Chiral Synthesis: Enzymatic Resolution of Racemic this compound

A highly effective method for obtaining both enantiomers of this compound is through the enzymatic resolution of a racemic mixture. This approach utilizes the stereoselectivity of lipases to acylate one enantiomer preferentially, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. Porcine pancreas lipase is a commonly used enzyme for this purpose.[3]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on the principle of enzymatic transesterification of racemic this compound.[3]

Materials and Reagents:

  • Racemic this compound

  • Porcine pancreas lipase (PPL)

  • Vinyl acetate

  • Organic solvent (e.g., hexane)

  • Succinic anhydride (for an alternative acylation)[3]

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (magnetic stirrer, reaction vessel, rotary evaporator)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve racemic this compound in an appropriate organic solvent (e.g., hexane).

  • Enzyme Addition: Add Porcine pancreas lipase to the solution.

  • Acylation: Add vinyl acetate as the acyl donor to initiate the reaction. The lipase will selectively acylate one of the this compound enantiomers.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time for achieving approximately 50% conversion.

  • Reaction Quenching and Enzyme Removal: Once the desired conversion is reached, stop the reaction and filter off the enzyme.

  • Work-up: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Chromatographic Separation: Separate the resulting mixture of unreacted this compound enantiomer and the lavandulyl acetate enantiomer using silica gel column chromatography.

  • Hydrolysis (Optional): The separated lavandulyl acetate can be hydrolyzed back to the corresponding this compound enantiomer using standard basic hydrolysis conditions (e.g., sodium hydroxide in methanol).

  • Second Cycle (Optional): For higher enantiomeric excess, a two-cycle enzymatic transesterification can be performed.[3]

Chiral Separation: Enantioselective Gas Chromatography

Enantioselective gas chromatography (GC) is a powerful analytical technique for separating and quantifying the enantiomers of volatile compounds like this compound. This method typically employs a chiral stationary phase, often based on cyclodextrin derivatives, which interacts differently with the two enantiomers, leading to their separation.[5][6]

Experimental Protocol: GC Analysis of this compound Enantiomers

This protocol outlines a general procedure for the chiral GC separation of this compound enantiomers.

Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral capillary column: 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin or 2,3,6-tri-O-methyl-β-cyclodextrin.[5][6]

  • A non-polar secondary column (e.g., polyethylene glycol) can be used in a comprehensive two-dimensional GC (GCxGC) setup for enhanced separation.[5]

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 5 minutes.

    • Ramp 1: Increase at 1 °C/min to 95 °C, hold for 9 minutes.

    • Ramp 2: Increase at 1 °C/min to 150 °C.

    • Ramp 3: Increase at 10 °C/min to 200 °C, hold for 10 minutes.[7]

  • Detector Temperature (FID): 250 °C

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (either the racemic mixture or the resolved enantiomers) in a suitable solvent (e.g., hexane or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

  • Data Acquisition: Acquire the chromatogram. The two enantiomers should appear as separate peaks.

  • Enantiomeric Excess (ee%) Calculation: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of authentic standards. Calculate the enantiomeric excess using the following formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Data Presentation

The following table summarizes representative quantitative data for the chemoenzymatic synthesis of this compound enantiomers.

MethodEnantiomerEnantiomeric Excess (ee%)Yield (%)Reference
Enzymatic Resolution (PPL)(R)-lavandulol96.7%N/A[3]
Enzymatic Resolution (PPL)(S)-lavandulol92.6%N/A[3]
Enzymatic Esterification (Candida antarctica lipase B)(S)-lavandulol52%42%[8]
Enzymatic Esterification (Candida antarctica lipase B)(R)-lavandulyl acetate48%51%[8]

N/A: Data not available in the cited source.

Visualizations

Workflow for Chiral Synthesis and Separation of this compound

G cluster_synthesis Chiral Synthesis (Enzymatic Resolution) cluster_separation Separation cluster_products Products cluster_analysis Analysis racemic_this compound Racemic this compound enzymatic_reaction Enzymatic Acylation (e.g., PPL, Vinyl Acetate) racemic_this compound->enzymatic_reaction mixture Mixture of (R)-Lavandulol & (S)-Lavandulyl Acetate enzymatic_reaction->mixture column_chromatography Silica Gel Column Chromatography mixture->column_chromatography r_this compound (R)-Lavandulol column_chromatography->r_this compound s_lavandulyl_acetate (S)-Lavandulyl Acetate column_chromatography->s_lavandulyl_acetate chiral_gc Chiral GC Analysis r_this compound->chiral_gc s_this compound (S)-Lavandulol s_lavandulyl_acetate->s_this compound Hydrolysis s_this compound->chiral_gc

Caption: Workflow for the enzymatic resolution of racemic this compound.

Logical Relationship of Synthesis and Separation Strategies

G cluster_approaches Approaches to Enantiopure this compound cluster_asymmetric Asymmetric Synthesis Methods cluster_resolution Chiral Resolution Methods asymmetric_synthesis Asymmetric Synthesis chiral_pool Chiral Pool Synthesis (e.g., from Limonene) asymmetric_synthesis->chiral_pool catalytic Asymmetric Catalysis asymmetric_synthesis->catalytic chiral_resolution Chiral Resolution of Racemate enzymatic Enzymatic Resolution chiral_resolution->enzymatic chromatographic_res Preparative Chiral Chromatography chiral_resolution->chromatographic_res diastereomeric_salts Diastereomeric Salt Formation chiral_resolution->diastereomeric_salts r_this compound (R)-Lavandulol chiral_pool->r_this compound s_lavandulol_direct (S)-Lavandulol chiral_pool->s_lavandulol_direct catalytic->r_this compound catalytic->s_lavandulol_direct enzymatic->r_this compound enzymatic->s_lavandulol_direct chromatographic_res->r_this compound chromatographic_res->s_lavandulol_direct diastereomeric_salts->r_this compound diastereomeric_salts->s_lavandulol_direct

Caption: Strategies for obtaining enantiomerically pure this compound.

References

Application Notes and Protocols: Lavandulol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lavandulol as a versatile chiral building block in organic synthesis. Both enantiomers of this compound, (R)-(-)-lavandulol and (S)-(+)-lavandulol, serve as valuable starting materials for the stereoselective synthesis of a variety of bioactive molecules, including insect pheromones and potential therapeutic agents. This document outlines key synthetic strategies, detailed experimental protocols, and the biological significance of the resulting compounds.

Introduction to this compound

This compound is a naturally occurring monoterpene alcohol with an irregular isoprenoid skeleton. The chirality at its C2 position makes it a valuable precursor in asymmetric synthesis. The (R)-enantiomer is a significant component of lavender oil, contributing to its characteristic fragrance, while the (S)-enantiomer and its esters are identified as sex pheromones for several insect species, such as the vine mealybug.[1] The distinct biological roles of each enantiomer underscore the importance of stereoselective synthesis to access enantiomerically pure this compound.

Enantioselective Synthesis of (R)- and (S)-Lavandulol

Access to enantiomerically pure this compound is the gateway to its use as a chiral building block. One effective method involves a proline-catalyzed asymmetric α-aminooxylation followed by a[2][2] Claisen rearrangement. This strategy allows for the efficient synthesis of both (R)- and (S)-lavandulol.

Synthetic Workflow for (R)- and (S)-Lavandulol

G cluster_R (R)-Lavandulol Synthesis cluster_S (S)-Lavandulol Synthesis Proline_R L-Proline Aminooxylation_R Asymmetric α-Aminooxylation Proline_R->Aminooxylation_R catalyst Aldehyde_R Aldehyde Aldehyde_R->Aminooxylation_R Nitrosobenzene_R Nitrosobenzene Nitrosobenzene_R->Aminooxylation_R Intermediate_R Chiral Intermediate A Aminooxylation_R->Intermediate_R Claisen_R [3,3] Claisen Rearrangement Intermediate_R->Claisen_R Aldehyde_Intermediate_R Chiral Aldehyde Claisen_R->Aldehyde_Intermediate_R Reduction_R Reduction Aldehyde_Intermediate_R->Reduction_R R_this compound (R)-Lavandulol Reduction_R->R_this compound Proline_S D-Proline Aminooxylation_S Asymmetric α-Aminooxylation Proline_S->Aminooxylation_S catalyst Aldehyde_S Aldehyde Aldehyde_S->Aminooxylation_S Nitrosobenzene_S Nitrosobenzene Nitrosobenzene_S->Aminooxylation_S Intermediate_S Chiral Intermediate B Aminooxylation_S->Intermediate_S Claisen_S [3,3] Claisen Rearrangement Intermediate_S->Claisen_S Aldehyde_Intermediate_S Chiral Aldehyde Claisen_S->Aldehyde_Intermediate_S Reduction_S Reduction Aldehyde_Intermediate_S->Reduction_S S_this compound (S)-Lavandulol Reduction_S->S_this compound

Caption: Synthetic scheme for (R)- and (S)-lavandulol.

Experimental Protocol: Synthesis of (R)-Lavandulol

Step 1: Asymmetric α-Aminooxylation

  • To a stirred solution of 3-methyl-2-butenal (1.0 eq) in anhydrous DMSO at room temperature, add L-proline (0.2 eq).

  • Stir the mixture for 10 minutes, then add nitrosobenzene (1.2 eq).

  • Continue stirring at room temperature for 24 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral α-aminooxylated intermediate.

Step 2:[2][2] Claisen Rearrangement

  • Dissolve the α-aminooxylated intermediate (1.0 eq) in a suitable high-boiling solvent (e.g., xylenes).

  • Heat the solution to reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude chiral aldehyde.

Step 3: Reduction to (R)-Lavandulol

  • To a solution of the crude chiral aldehyde in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield (R)-lavandulol.

StepProductYield (%)Enantiomeric Excess (ee %)
Asymmetric α-AminooxylationChiral Intermediate85-90>95
[2][2] Claisen RearrangementChiral Aldehyde75-80>95
Reduction(R)-Lavandulol90-95>95

Application in Pheromone Synthesis

Chiral this compound and its derivatives are key components of insect pheromones. For instance, (S)-lavandulyl esters are sex pheromones for the vine mealybug. The enantioselective synthesis of these esters from the corresponding chiral this compound is a critical step in developing species-specific and environmentally friendly pest management strategies.

Experimental Protocol: Synthesis of (S)-Lavandulyl Acetate
  • To a solution of (S)-lavandulol (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Slowly add acetyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford (S)-lavandulyl acetate.

ReactantProductYield (%)Purity (%)
(S)-Lavandulol(S)-Lavandulyl Acetate92>98

Application in the Synthesis of Bioactive Molecules: (R)-Arundic Acid

(R)-Arundic acid is a neuroprotective agent that has been investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[3] Its mechanism of action involves the inhibition of S-100β protein synthesis in astrocytes, thereby preventing neuronal damage.[3] Chiral this compound represents a potential starting material for the enantioselective synthesis of (R)-arundic acid, given their structural similarities as chiral branched-chain molecules.

Proposed Synthetic Route from (R)-Lavandulol to (R)-Arundic Acid

A plausible synthetic pathway would involve the oxidative cleavage of the double bonds in (R)-lavandulol to generate a carboxylic acid intermediate, followed by further synthetic manipulations to introduce the second alkyl chain and adjust the oxidation state to afford (R)-arundic acid.

G R_this compound (R)-Lavandulol Oxidative_Cleavage Oxidative Cleavage (e.g., Ozonolysis) R_this compound->Oxidative_Cleavage Carboxylic_Acid Chiral Carboxylic Acid Intermediate Oxidative_Cleavage->Carboxylic_Acid Chain_Elongation Chain Elongation & Functional Group Manipulation Carboxylic_Acid->Chain_Elongation R_Arundic_Acid (R)-Arundic Acid Chain_Elongation->R_Arundic_Acid

Caption: Proposed synthesis of (R)-Arundic Acid from (R)-Lavandulol.

Signaling Pathway of S-100β Inhibition by (R)-Arundic Acid

(R)-Arundic acid exerts its neuroprotective effects by modulating astrocyte activity. In pathological conditions, over-activated astrocytes produce excessive amounts of the S-100β protein. Extracellular S-100β can induce neuronal apoptosis by binding to the RAGE (Receptor for Advanced Glycation Endproducts) receptor on neurons, activating downstream pro-apoptotic signaling cascades. (R)-Arundic acid inhibits the synthesis of S-100β in astrocytes, thus reducing its extracellular concentration and preventing neuronal cell death.

G cluster_Astrocyte Astrocyte cluster_Neuron Neuron Arundic_Acid (R)-Arundic Acid S100B_Synthesis S-100β Synthesis Arundic_Acid->S100B_Synthesis S100B_Protein S-100β Protein S100B_Synthesis->S100B_Protein RAGE RAGE Receptor S100B_Protein->RAGE Binds Signaling_Cascade Pro-apoptotic Signaling Cascade RAGE->Signaling_Cascade Apoptosis Neuronal Apoptosis Signaling_Cascade->Apoptosis

Caption: Mechanism of (R)-Arundic Acid neuroprotection.

Conclusion

This compound, in its enantiomerically pure forms, is a highly valuable and versatile chiral building block in modern organic synthesis. Its applications range from the synthesis of insect pheromones for sustainable agriculture to the potential development of novel therapeutics for neurodegenerative diseases. The synthetic protocols and biological insights provided in these notes aim to facilitate further research and development in these critical areas.

References

Application of Lavandulol in Insect Pheromone Formulations: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavandulol, a naturally occurring irregular monoterpene alcohol found in lavender oil and other essential oils, has emerged as a significant semiochemical in the field of chemical ecology.[1][2] Its unique branched structure and chirality are pivotal to its role in insect communication. This compound and its derivatives, particularly its esters, function as critical components of sex and aggregation pheromones for several insect species, making them valuable tools for integrated pest management (IPM) programs.[1][3] These compounds are utilized in strategies such as population monitoring, mass trapping, and mating disruption.[4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound and its related compounds in insect pheromone formulations.

I. This compound and Its Derivatives in Insect Pheromones

This compound's efficacy in pheromone formulations is often species-specific and dependent on the correct stereoisomer. The (R)-enantiomer is frequently the biologically active form.[7][8] Furthermore, this compound can act as a precursor for the synthesis of other pheromone components or be part of a synergistic blend.[3][9]

Key Examples of this compound-Based Pheromones:
  • Strawberry Blossom Weevil (Anthonomus rubi): The male-produced aggregation pheromone is a blend of three compounds: (Z)-2-(3,3-dimethylcyclohexylidene)ethanol (grandlure II), (cis)-1-methyl-2-(1-methylethenyl)cyclobutaneethanol (grandlure I), and this compound.[9] Field trials have demonstrated that blends containing grandlure I, II, and this compound significantly attract more weevils than blends lacking this compound.[9]

  • Vine Mealybug (Planococcus ficus): The primary sex pheromone component is lavandulyl senecioate.[1][4] Interestingly, while this compound is also found in extracts from virgin females, it can act as an antagonist at higher doses, inhibiting the attraction of males.[4][10]

  • Grey Pineapple Mealybug (Dysmicoccus neobrevipes): The sex pheromone is a this compound-related monoterpene, (E)-2-isopropyl-5-methylhexa-3,5-dienyl acetate.[3][11] The natural pheromone is the (+)-isomer.[11]

  • Alfalfa Pest (Odontothrips loti): The male-produced aggregation pheromone has been identified as (R)-lavandulyl (R)-2-methylbutanoate. This single compound is highly attractive to both males and females under laboratory and field conditions.[12][13]

II. Quantitative Data Summary

The following tables summarize quantitative data from key studies on the application of this compound and its derivatives in pheromone formulations.

Table 1: Pheromone Blend Composition and Release Rates

Insect SpeciesPheromone Component(s)RatioNatural Release Rate (per male/day)Lure Loading
Anthonomus rubi (Strawberry Blossom Weevil)Grandlure I, Grandlure II, this compound1 : 4 : 11.2 µg, 6.1 µg, 0.82 µg100 µl of blend
Planococcus ficus (Vine Mealybug)Lavandulyl senecioateSingle ComponentNot specified10 - 1,000 µg
Odontothrips loti(R)-lavandulyl (R)-2-methylbutanoateSingle ComponentNot specified40 - 80 µg

Data sourced from references:[7][9][10][12]

Table 2: Field Trial Efficacy Data

Insect SpeciesLure CompositionTrap TypeKey Finding
Anthonomus rubiGrandlure I + II + this compoundHorizontal sticky trapsSignificantly more weevils caught compared to blends without this compound.[9]
Planococcus ficus100 µg racemic lavandulyl senecioateDelta trapsLures remained attractive for at least 12 weeks.[1][4] Effective trap range of at least 50 meters.[1]
Odontothrips loti40, 60, and 80 µg (R)-lavandulyl (R)-2-methylbutanoateWhite sticky trapsAll doses significantly increased trap catches compared to controls.[12][13]

III. Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for screening, identifying, and validating this compound-based pheromones.

Protocol 1: Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the olfactory response of an insect's antenna to volatile compounds.[14][15][16] It is a crucial first step in screening potential pheromone components.

Objective: To determine if an insect antenna is responsive to this compound or its derivatives.

Materials:

  • Insect specimens (e.g., adult moths, weevils)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary microelectrodes

  • Saline solution (e.g., 0.1 M KCl)

  • Chloridized silver wires

  • EAG amplifier and data acquisition system

  • Faraday cage

  • Purified, humidified air source

  • Stimulus delivery system (e.g., Pasteur pipettes with filter paper)

  • Test compounds (e.g., this compound enantiomers) dissolved in a solvent (e.g., hexane) at various concentrations

  • Control (solvent only)

Procedure:

  • Electrode Preparation:

    • Pull glass capillaries to a fine tip using an electrode puller.

    • Fill the electrodes with saline solution.

    • Insert a chloridized silver wire into the back of each electrode.[14]

  • Antennal Preparation:

    • Anesthetize the insect (e.g., with CO2 or by chilling).

    • Immobilize the insect (e.g., in a pipette tip or with wax).

    • For an excised antenna preparation, carefully remove an antenna at its base.[16]

    • Mount the preparation: Insert the reference electrode into the insect's head (e.g., near the eye) or the base of the excised antenna. Bring the recording electrode into contact with the distal tip of the antenna. A small portion of the tip may be cut to ensure good electrical contact.[14][17]

  • EAG Setup and Recording:

    • Place the mounted preparation within a Faraday cage to minimize electrical noise.

    • Direct a continuous stream of purified, humidified air over the antenna.

    • Prepare stimuli by applying a known amount of the test compound solution to a piece of filter paper and inserting it into a Pasteur pipette.

    • To deliver a stimulus, insert the tip of the pipette into an opening in the main air delivery tube and puff a short pulse of air through it.[14]

    • Record the baseline electrical potential from the antenna.

    • Deliver the stimulus and record the resulting negative voltage deflection (EAG response).

    • Allow a sufficient recovery period between stimuli (e.g., 60 seconds) for the antenna to return to baseline.[14]

    • Present different concentrations and control stimuli in a randomized order.

Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each stimulus. Compare the responses to different compounds and concentrations using appropriate statistical analyses (e.g., ANOVA).

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect Immobilize Insect Antenna Excise & Mount Antenna Insect->Antenna Airflow Establish Continuous Airflow Antenna->Airflow Electrodes Prepare Electrodes Electrodes->Antenna Puff Deliver Stimulus Puff Airflow->Puff Stimulus Prepare Stimulus (this compound) Stimulus->Puff Record Record EAG Signal Puff->Record Measure Measure Response Amplitude (mV) Record->Measure Analyze Statistical Analysis Measure->Analyze

Figure 1. Experimental Workflow for Electroantennography (EAG).

Protocol 2: Y-Tube Olfactometer Bioassay

This behavioral assay determines the preference or aversion of an insect to a specific odor.[18][19]

Objective: To assess the behavioral response (attraction or repellency) of an insect to this compound.

Materials:

  • Glass Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Charcoal and water flasks for air purification and humidification

  • Odor source chambers

  • Test insects (starved for a few hours prior to the assay)

  • Test compound (this compound) on a substrate (e.g., filter paper)

  • Control (solvent on filter paper)

  • Red light source (to minimize visual cues)

Procedure:

  • Setup:

    • Assemble the Y-tube olfactometer. Clean all glassware thoroughly with solvent and bake before use.

    • Connect the air source to the purification/humidification flasks and then to the two odor source chambers via flow meters.

    • Connect the odor source chambers to the two arms of the Y-tube.

    • Establish a constant, equal airflow through both arms of the olfactometer (e.g., 0.5 L/min).[20]

  • Experiment:

    • Place the test stimulus (e.g., filter paper with this compound) in one odor source chamber and the control in the other.

    • Introduce a single insect into the base of the Y-tube.

    • Observe the insect's movement. A "choice" is recorded when the insect walks a certain distance into one of the arms (e.g., past a designated line) and remains there for a set period.

    • Give the insect a maximum time to make a choice (e.g., 15 minutes).[21]

    • After each trial, clean the Y-tube and rotate the arms to avoid positional bias.

    • Test a sufficient number of insects to allow for statistical analysis.

Data Analysis: Use a Chi-square test to determine if the number of insects choosing the treatment arm is significantly different from those choosing the control arm.[13]

Y_Tube_Logic Insect Insect Introduced at Base Choice Insect Moves Upwind Insect->Choice ArmA Chooses Arm A (this compound) Choice->ArmA Odor Cue ArmB Chooses Arm B (Control) Choice->ArmB Clean Air NoChoice No Choice (Remains in Base) Choice->NoChoice Time Limit Exceeded RecordA Record as 'Attraction' ArmA->RecordA RecordB Record as 'No Preference' ArmB->RecordB

Figure 2. Decision Pathway in a Y-Tube Olfactometer Bioassay.

Protocol 3: Field Trapping Experiment

Field trials are essential to validate the effectiveness of a pheromone lure under natural conditions.

Objective: To evaluate the efficacy of a this compound-based lure for monitoring or mass trapping a target insect population.

Materials:

  • Insect traps (e.g., sticky traps, Delta traps, funnel traps)[4][9][22]

  • Pheromone dispensers (e.g., rubber septa, polyethylene vials)[4][13][23]

  • Synthetic pheromone blend (including this compound)

  • Control lures (dispensers with solvent only)

  • Stakes or hangers for trap deployment

  • GPS device for mapping trap locations

Procedure:

  • Lure Preparation:

    • Load dispensers with a precise amount of the synthetic pheromone solution. For example, for O. loti, rubber septa are loaded with 40-80 µg of (R)-lavandulyl (R)-2-methylbutanoate in hexane.[13]

    • Allow the solvent to evaporate completely.

  • Experimental Design:

    • Select a suitable field site with a known population of the target insect.

    • Use a randomized complete block design to account for field variability. Each block should contain one trap for each treatment (e.g., different lure doses and a control).

    • Space traps sufficiently far apart to avoid interference (e.g., >20 meters).[22]

  • Trap Deployment:

    • Deploy traps at a height and position relevant to the target insect's flight behavior (e.g., within the plant canopy).[5][22]

    • Place one baited lure inside each trap.

  • Data Collection and Maintenance:

    • Check traps at regular intervals (e.g., weekly).

    • Count and record the number of target insects and non-target insects in each trap.

    • Replace lures and sticky liners as needed, based on their field life.[4]

Data Analysis: Analyze the trap catch data using statistical methods such as ANOVA followed by a means separation test (e.g., Tukey's HSD) to compare the effectiveness of different lure treatments.

Field_Trapping_Workflow cluster_setup Setup Phase cluster_monitoring Monitoring Phase cluster_evaluation Evaluation Phase Lure Prepare Pheromone & Control Lures Deploy Deploy Traps in Field Lure->Deploy Design Randomized Block Design Design->Deploy Check Periodic Trap Inspection Deploy->Check Count Count Target & Non-Target Insects Check->Count Maintain Replace Lures & Liners Check->Maintain Data Compile Trap Catch Data Count->Data Maintain->Check Stats Statistical Analysis (ANOVA) Data->Stats Conclusion Determine Lure Efficacy Stats->Conclusion

Figure 3. Workflow for a Pheromone Field Trapping Experiment.

IV. Pheromone Formulation and Dispenser Technology

The successful application of this compound in the field depends on appropriate formulation and a controlled-release dispenser. The formulation must protect the volatile semiochemical from environmental degradation (e.g., UV light, oxidation) and ensure a consistent release rate over an extended period.[24][25]

Types of Dispensers:

  • Reservoir-based: Rubber septa, polyethylene vials, and sachets are common, low-cost options that release the pheromone through passive diffusion.[4][7][26]

  • Matrix-based: The pheromone is incorporated into a polymer matrix (e.g., SPLAT® - Specialized Pheromone and Lure Application Technology), which can be applied as a liquid that solidifies, providing long-lasting, weather-resistant release points.[25]

  • Microencapsulation: The pheromone is enclosed in microscopic capsules, which can be sprayed onto crops. This method offers protection and a prolonged release profile.[26]

The choice of dispenser depends on the target pest, crop system, duration of control needed, and cost considerations.[24][25]

Conclusion

This compound and its esters are potent semiochemicals with proven applications in insect pheromone formulations. Their use in monitoring and controlling agricultural pests offers an environmentally friendly alternative to broad-spectrum insecticides. Successful implementation requires a thorough understanding of the target insect's chemical ecology, precise identification of the active pheromone components and their optimal blend ratios, and the development of effective controlled-release formulations. The protocols and data presented here provide a framework for researchers and professionals to develop and optimize this compound-based pheromone technologies for integrated pest management.

References

Application Notes and Protocols for the Quantification of Lavandulol using GC-MS and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed methodologies for the quantitative analysis of lavandulol, a naturally occurring monoterpenoid found in lavender and other essential oils. The primary and most effective method for this compound quantification is Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatility. While High-Performance Liquid Chromatography (HPLC) is less conventional for such volatile compounds, a theoretical protocol is also discussed. These guidelines are intended for researchers, scientists, and professionals in drug development and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is the preferred technique for the analysis of volatile compounds like terpenes.[1][2][3] It offers high resolution, sensitivity, and specificity for the identification and quantification of individual components within a complex mixture such as an essential oil.

Application Note

This GC-MS method is validated for the quantification of this compound in essential oil matrices. The protocol is based on the common practices for terpene analysis in Cannabis sativa L. and lavender essential oils.[3][4][5] The method demonstrates good linearity, precision, and accuracy for terpene quantification. An internal standard is utilized to ensure high accuracy and correct for any variations during sample preparation and injection. The use of a non-polar capillary column allows for the effective separation of a wide range of terpenes.

Experimental Protocol

1.2.1. Sample Preparation

  • Accurately weigh approximately 20 µL of the essential oil sample.

  • Dilute the sample in 2.0 mL of a suitable solvent such as hexane or ethyl acetate.[4][6]

  • Add an internal standard (IS), such as n-tridecane (100 µg/mL), to the solution.[3] The choice of internal standard should be a compound that does not co-elute with any of the analytes of interest and is not naturally present in the sample.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer the solution to a 2 mL autosampler vial for GC-MS analysis.

1.2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 5973 GC-MS or similar.[5]

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5]

  • Injector: Split/splitless injector.[7]

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.[8]

  • Split Ratio: 40:1 to 100:1.[5][7][9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 4 minutes.

    • Ramp: Increase to 246 °C at 3 °C/min.[5]

    • Hold at 246 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.[5]

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.[7]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification. For this compound, characteristic ions such as m/z 69 and 111 can be monitored.[10]

1.2.3. Data Analysis and Quantification

  • Identification: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of a certified reference standard.

  • Calibration Curve: Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) with a constant concentration of the internal standard.

  • Quantification: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Perform a linear regression to obtain the calibration curve. The concentration of this compound in the sample can then be calculated from this curve.

Data Presentation: GC-MS Method Validation Parameters

The following table summarizes typical validation parameters for the GC-MS quantification of terpenes. Specific data for this compound should be established during in-house method validation.

ParameterTypical ValueReference
Linearity (r²)> 0.99[3]
Limit of Detection (LOD)0.25 µg/mL[3]
Limit of Quantification (LOQ)0.75 µg/mL[3]
Recovery95.0–105.7%[3]
Precision (%RSD)0.32–8.47%[3]
AccuracyBelow 10% deviation[1][2]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil Sample Dilution Dilute with Hexane/Ethyl Acetate Sample->Dilution IS Add Internal Standard (n-tridecane) Dilution->IS Vortex Vortex to Mix IS->Vortex Transfer Transfer to Autosampler Vial Vortex->Transfer Injection Inject 1 µL into GC-MS Transfer->Injection Separation Chromatographic Separation (DB-5MS column) Injection->Separation Detection Mass Spectrometry Detection (EI, SIM/Scan) Separation->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Integration Peak Area Integration Identification->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for GC-MS quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is generally not the preferred method for analyzing volatile and non-polar compounds like this compound. The existing literature on HPLC analysis of lavender extracts primarily focuses on non-volatile phenolic compounds and triterpenic acids.[11][12][13][14] However, a theoretical protocol using a reversed-phase column could be developed, though its efficacy and sensitivity would likely be inferior to GC-MS.

Application Note

This theoretical HPLC protocol is provided for exploratory purposes. The quantification of this compound by HPLC is challenging due to its volatility and lack of a strong chromophore for UV detection. This method would require careful optimization and validation. The use of a reversed-phase C18 column is suggested, which is common for the analysis of various organic molecules.

Experimental Protocol

2.2.1. Sample Preparation

  • Accurately weigh approximately 50 mg of the essential oil sample.

  • Dissolve the sample in 10 mL of methanol or acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2.2.2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1200 series or similar with a UV or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[15]

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v). Gradient elution may be necessary for complex samples.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[11]

  • Injection Volume: 20 µL.[11][15]

  • Detection: UV detection at a low wavelength, such as 210 nm, due to the lack of a strong chromophore in this compound.[15]

2.2.3. Data Analysis and Quantification

  • Identification: Identify the this compound peak by comparing its retention time with that of a certified reference standard.

  • Calibration Curve: Prepare a series of calibration standards of this compound (e.g., 10, 50, 100, 200, 500 µg/mL) in the mobile phase.

  • Quantification: Plot the peak area of this compound against its concentration. Perform a linear regression to obtain the calibration curve and calculate the concentration in the sample.

Data Presentation: HPLC Method Validation Parameters (Theoretical)

The following table presents hypothetical validation parameters. These would need to be experimentally determined.

ParameterExpected Value/Consideration
Linearity (r²)> 0.99
Limit of Detection (LOD)Likely to be higher than GC-MS
Limit of Quantification (LOQ)Likely to be higher than GC-MS
RecoveryTo be determined
Precision (%RSD)To be determined
AccuracyTo be determined

Experimental Workflow: HPLC Analysis (Theoretical)

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Essential Oil Sample Dissolve Dissolve in Methanol/Acetonitrile Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Transfer Transfer to HPLC Vial Filter->Transfer Injection Inject 20 µL into HPLC Transfer->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection UV/DAD Detection (210 nm) Separation->Detection Identification Peak Identification (Retention Time) Detection->Identification Integration Peak Area Integration Identification->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Theoretical workflow for HPLC quantification of this compound.

References

Microbial Production of Lavandulol: Application Notes and Protocols for E. coli and Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microbial production of lavandulol, a valuable monoterpene with applications in fragrances, cosmetics, and pharmaceuticals. The protocols focus on the heterologous production of this compound in two of the most common microbial chassis: Escherichia coli and Saccharomyces cerevisiae.

Quantitative Data Summary

The following tables summarize the reported production titers of this compound and its derivatives in engineered E. coli and S. cerevisiae.

Table 1: this compound and Lavandulyl Acetate Production in Engineered E. coli

StrainProductTiter (mg/L)Cultivation MethodReference
Engineered E. coliThis compound24.9Shake flask with in situ extraction[1][2][3][4][5]
Engineered E. coliLavandulyl Acetate42.4Shake flask with in situ extraction[1][2][3][5]

Table 2: this compound Production in Engineered Saccharomyces cerevisiae

StrainTiter (mg/L)Cultivation MethodReference
Engineered S. cerevisiae136.68Shake flask[4][6][7][8]
Engineered S. cerevisiae308.92Fed-batch fermentation (5 L bioreactor)[4][6][7][8]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

This compound is an irregular monoterpene, meaning its biosynthesis deviates from the typical head-to-tail condensation of isoprene units. Instead, it is formed through a head-to-middle condensation of two molecules of dimethylallyl diphosphate (DMAPP).

Lavandulol_Biosynthesis cluster_mva Mevalonate (MVA) Pathway cluster_this compound This compound Synthesis AcetylCoA Acetyl-CoA acetoacetyl_CoA Acetoacetyl-CoA AcetylCoA->acetoacetyl_CoA HMG_CoA HMG-CoA acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate tHMG1 MVP Mevalonate-5-phosphate Mevalonate->MVP ERG12 MVPP Mevalonate-5-pyrophosphate MVP->MVPP ERG8 IPP Isopentenyl diphosphate (IPP) MVPP->IPP DMAPP Dimethylallyl diphosphate (DMAPP) IPP->DMAPP IDI1 DMAPP_1 DMAPP DMAPP_2 DMAPP LPP Lavandulyl diphosphate (LPP) DMAPP_1->LPP LiLPPS DMAPP_2->LPP This compound This compound LPP->this compound RdgB (in E. coli) / Endogenous phosphatase (in yeast) Lavandulyl_Acetate Lavandulyl Acetate This compound->Lavandulyl_Acetate LiAAT4

Caption: Engineered metabolic pathway for this compound and lavandulyl acetate production.

General Experimental Workflow

The overall process for developing microbial strains for this compound production involves several key steps, from gene identification and plasmid construction to fermentation and product analysis.

Experimental_Workflow cluster_design Design & Construction cluster_production Production & Analysis Gene_Selection Gene Selection (LiLPPS, RdgB, LiAAT4, MVA pathway genes) Plasmid_Construction Plasmid Construction Gene_Selection->Plasmid_Construction Strain_Engineering Host Strain Engineering (E. coli / S. cerevisiae) Plasmid_Construction->Strain_Engineering Cultivation Shake Flask Cultivation Strain_Engineering->Cultivation Fermentation Fed-Batch Fermentation Cultivation->Fermentation Extraction Product Extraction Fermentation->Extraction Analysis GC-MS Analysis Extraction->Analysis

Caption: General experimental workflow for microbial this compound production.

Experimental Protocols

Production in Escherichia coli

This protocol is based on the work of Yang, D., et al. (2025), who reported the first de novo biosynthesis of this compound and lavandulyl acetate in E. coli.[1]

3.1.1. Strain and Plasmids

  • Host Strain: E. coli MG1655(DE3) ΔendA ΔrecA.

  • Plasmids: A three-plasmid system is employed for the production of lavandulyl acetate.[2]

    • pMVA: Carries the genes for the mevalonate (MVA) pathway to supply the precursors IPP and DMAPP.

    • This compound Biosynthesis Plasmid: Contains the gene for lavandulyl diphosphate synthase from Lavandula x intermedia (LiLPPS) and the pyrophosphatase RdgB from E. coli.

    • pLiAAT4K: Harbors the alcohol acyltransferase gene LiAAT4 from Lavandula x intermedia under the control of a cumate-inducible promoter for the conversion of this compound to lavandulyl acetate.[2]

3.1.2. Media Composition

  • M2 Medium (for this compound production):

    • 10 g/L Glycerol

    • 10 g/L Tryptone

    • 5 g/L Yeast extract

    • 13.3 g/L KH₂PO₄

    • 4 g/L (NH₄)₂HPO₄

    • Adjust pH to 7.0 with NaOH and autoclave.[3]

  • TB Medium (for lavandulyl acetate production):

    • 10 g/L Glycerol

    • 12 g/L Tryptone

    • 24 g/L Yeast extract

    • 2.2 g/L KH₂PO₄

    • 9.4 g/L (NH₄)₂HPO₄

    • Autoclave.[3]

3.1.3. Cultivation and Induction

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 220 rpm.

  • Inoculate 1 mL of the overnight culture into 50 mL of M2 or TB medium in a 250 mL shake flask.

  • Incubate at 30°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding the following inducers:

    • For this compound production: 0.1 mM IPTG and 0.1 μM 3OC6-HSL.

    • For lavandulyl acetate production: 0.1 mM IPTG, 0.1 μM 3OC6-HSL, and 0.1 mM cumic acid.[1]

  • Simultaneously with induction, add a 10% (v/v) overlay of hexadecane to capture the volatile product.

  • Continue cultivation at 30°C for 48-72 hours.

3.1.4. Product Extraction and Analysis

  • Centrifuge the culture to separate the cells and the hexadecane layer.

  • Collect the hexadecane layer.

  • Mix 10 µL of the hexadecane sample with 90 µL of ethyl acetate.[1]

  • Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Column: HP-5ms capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier gas: Helium.

    • Injector and Detector Temperature: 230°C and 150°C, respectively.[1]

    • Oven Temperature Program: Start at 60°C, hold for 1 min, ramp to 200°C at 5°C/min, hold for 1 min, then ramp to 300°C at 10°C/min.

    • Mass Spectrometry: Scan range of 40–500 m/z.[1]

Production in Saccharomyces cerevisiae

This protocol is based on the work of Nie, S., et al. (2025), who reported the first heterologous biosynthesis of this compound in S. cerevisiae.[6]

3.2.1. Strain Engineering

  • Host Strain: Saccharomyces cerevisiae CEN.PK2-1C.

  • Metabolic Engineering Strategies:

    • Overexpression of MVA pathway genes: Integrate additional copies of tHMG1 (truncated 3-hydroxy-3-methylglutaryl-CoA reductase), IDI1 (isopentenyl diphosphate isomerase), ERG12 (mevalonate kinase), and ERG8 (phosphomevalonate kinase) to increase the precursor supply of DMAPP.[4][6][7][8]

    • Deletion of competing pathway genes: Knock out MLS1 (malate synthase) and CIT2 (citrate synthase) to reduce the metabolic flux away from acetyl-CoA.[4][6][7][8]

    • Promoter replacement: Replace the native promoter of ERG20 (farnesyl pyrophosphate synthase) with a weaker promoter to reduce the consumption of DMAPP for other terpenoid synthesis.[4][6][7][8]

    • Expression of this compound Synthase: Express a codon-optimized and truncated version of lavandulyl diphosphate synthase from Lavandula x intermedia (LiLPPS).

3.2.2. Media Composition

  • SC Medium (Synthetic Complete):

    • 6.7 g/L Yeast Nitrogen Base without amino acids

    • 20 g/L Glucose

    • Appropriate amino acid drop-out supplement.

  • YPD Medium (for bioreactor):

    • 10 g/L Yeast extract

    • 20 g/L Peptone

    • 20 g/L Dextrose

3.2.3. Shake Flask Cultivation

  • Inoculate a single colony of the engineered yeast strain into 2 mL of SC medium in a 24-well plate.

  • Incubate for 18 hours at 30°C with shaking at 220 rpm.

  • Use this primary seed culture to inoculate 50 mL of SC medium in a 250 mL flask to an initial OD₆₀₀ of 0.1.

  • Add 10% (v/v) isopropyl myristate to the culture to reduce product toxicity and volatilization.

  • Add 500 µL of ethanol at 36 and 60 hours of cultivation.

  • Incubate at 30°C and 220 rpm for 96 hours.[1]

3.2.4. Fed-Batch Fermentation

  • Prepare a primary seed culture by inoculating a single colony into 50 mL of SC medium and incubating for 18 hours at 30°C and 220 rpm.

  • Inoculate 2 mL of the primary seed culture into 200 mL of SC medium in a 1 L flask and incubate for 18 hours under the same conditions to prepare the secondary seed culture.

  • Inoculate the secondary seed culture into a 5 L bioreactor containing 2 L of YPD medium.

  • Maintain the pH at 5.5 by automated addition of NH₃·H₂O and H₂SO₄.

  • Keep the dissolved oxygen level above 30% by adjusting the agitation speed and airflow rate.[1]

  • Implement a feeding strategy to maintain a low glucose concentration and supplement with ethanol.

3.2.5. Product Extraction and Analysis

  • Extract the this compound from the culture broth and/or the organic overlay (isopropyl myristate) using an equal volume of ethyl acetate.

  • Analyze the organic phase by GC-MS using a similar method as described for E. coli production, with potential adjustments to the temperature program to optimize for the separation of this compound from other yeast metabolites.

References

Application Notes and Protocols for the Enzymatic Resolution of Lavandulol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lavandulol, a monoterpene alcohol, is a key constituent of lavender oil and a valuable chiral building block in the fragrance and pharmaceutical industries. Its enantiomers, (R)- and (S)-lavandulol, possess distinct olfactory properties and biological activities. The nature-identical (R)-enantiomer is particularly prized for its weak floral, herbal odor with a fresh citrus nuance, which is superior to the racemate and the "very weak" smelling (S)-enantiomer.[1] Furthermore, specific stereoisomers of this compound and its esters are crucial components of insect pheromones, making them significant for the development of ecologically sustainable pest management strategies.

The production of enantiomerically pure this compound is, therefore, of considerable interest. While several chemical synthesis routes exist, enzymatic kinetic resolution (EKR) offers a highly selective, environmentally benign, and efficient alternative for separating racemic this compound. This application note provides detailed protocols for the lipase-catalyzed kinetic resolution of racemic this compound to obtain its pure (R) and (S) isomers.

The principle of kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst, in this case, a lipase. The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. This process is advantageous due to its high enantioselectivity, mild reaction conditions, and the broad substrate scope of commercially available lipases.

Data Presentation: Comparison of Enzymatic Resolution Methods

The following tables summarize the quantitative data from two effective lipase-catalyzed kinetic resolution methods for racemic this compound.

Table 1: Resolution using Candida antarctica Lipase B (CALB) and Acetic Acid

ProductYieldEnantiomeric Excess (e.e.)ConversionReference
(S)-Lavandulol42%52%~55%[2]
(R)-Lavandulyl Acetate51%48%~55%[2]

Table 2: Resolution using Porcine Pancreatic Lipase (PPL) and Succinic Anhydride

ProductEnantiomeric Excess (e.e.)Key AdvantageReference
(R)-Lavandulol98%Non-chromatographic separation
(S)-Lavandulol90% (after a second cycle)Non-chromatographic separation

Experimental Protocols

Protocol 1: Kinetic Resolution of Racemic this compound using Porcine Pancreatic Lipase (PPL) and Succinic Anhydride

This protocol is adapted from a method that allows for the preparation of highly enantioenriched (R)-lavandulol with a simplified work-up procedure that avoids column chromatography. The lipase preferentially acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The resulting acidic succinate monoester of (S)-lavandulol can be easily separated from the neutral, unreacted (R)-lavandulol by a simple acid-base extraction.

Materials:

  • Racemic this compound

  • Porcine Pancreatic Lipase (PPL), Type II

  • Succinic anhydride

  • Anhydrous diethyl ether or tert-Butyl methyl ether (MTBE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add racemic this compound (1.0 eq). Add anhydrous diethyl ether or MTBE to dissolve the this compound (final concentration of ~0.1 M).

  • Addition of Reagents: Add succinic anhydride (1.5-2.0 eq) to the solution.

  • Enzyme Addition: Add Porcine Pancreatic Lipase (typically 10-20% by weight of the substrate).

  • Reaction: Stir the mixture at room temperature (or a slightly elevated temperature, e.g., 30-40°C, to increase reaction rate).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours). Analyze the aliquots by chiral GC to determine the enantiomeric excess of the remaining this compound and the conversion. The reaction should be stopped at approximately 50% conversion to achieve the highest possible e.e. for both the unreacted alcohol and the acylated product.

  • Work-up (Non-chromatographic Separation):

    • Once the desired conversion is reached, stop the reaction by filtering off the lipase. The lipase can be washed with a small amount of the reaction solvent and potentially be reused.

    • Transfer the filtrate to a separatory funnel.

    • Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (3 x volume of the organic phase). This will deprotonate the acidic succinate monoester of (S)-lavandulol, transferring it to the aqueous phase. The unreacted (R)-lavandulol will remain in the organic phase.

    • Separate the organic layer containing (R)-lavandulol. Wash it with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain enantioenriched (R)-lavandulol.

    • To recover the (S)-lavandulol, combine the aqueous extracts and acidify to pH 2-3 with 1 M HCl. This will protonate the succinate ester.

    • Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the (S)-lavandulyl succinate monoester. This ester can then be hydrolyzed under basic conditions (e.g., using NaOH in methanol) to yield (S)-lavandulol.

Protocol 2: Kinetic Resolution of Racemic this compound using Candida antarctica Lipase B (CALB) and Acetic Acid

This protocol describes the partial kinetic resolution of racemic this compound using the immobilized lipase Novozym 435 (Candida antarctica lipase B) and acetic acid as the acyl donor. This method yields optically enriched (S)-lavandulol and (R)-lavandulyl acetate.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acetic acid

  • Anhydrous organic solvent (e.g., hexane or heptane)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve racemic this compound (e.g., 25 mM) in an anhydrous organic solvent.[2]

  • Reagent Addition: Add acetic acid as the acyl donor.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30°C).

  • Monitoring: Monitor the progress of the reaction by chiral GC until approximately 55% conversion is achieved.[2]

  • Work-up:

    • Filter off the immobilized enzyme.

    • Remove the solvent from the filtrate under reduced pressure.

    • Separate the resulting mixture of unreacted (S)-lavandulol and the product (R)-lavandulyl acetate by silica gel column chromatography to obtain the two enantioenriched compounds.

Protocol 3: Analytical Method for Enantiomeric Excess Determination by Chiral Gas Chromatography (GC)

The determination of the enantiomeric excess (e.e.) of this compound and its acylated product is crucial for monitoring the progress of the kinetic resolution and for characterizing the final products. Chiral gas chromatography is the method of choice for this analysis.

Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column: Derivatized cyclodextrin-based columns are highly effective. A commonly used type is a 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin phase (e.g., Restek Rt-βDEXse).[3]

Example GC Conditions:

  • Column: Rt-βDEXse, 30 m x 0.32 mm ID, 0.25 µm film thickness.[3]

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 220°C.

  • Detector Temperature: 220°C.

  • Oven Temperature Program: Start at 40°C (hold for 1 min), then ramp up to 230°C at a rate of 2°C/min, and hold for 3 minutes.[1] A slower ramp rate during the elution of the enantiomers can improve resolution.

  • Injection: A small volume (e.g., 1 µL) of a diluted sample (e.g., 1% in a suitable solvent like hexane or methylene chloride) is injected in split mode.

Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) enantiomers of this compound (and its acetate if applicable) by comparing with authentic standards if available.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Enzymatic_Kinetic_Resolution_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_analysis Analysis & Products Racemicthis compound Racemic this compound ((R/S)-OH) ReactionVessel Reaction Mixture (Stirring at RT) Racemicthis compound->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel AcylDonor Acyl Donor (e.g., Succinic Anhydride) AcylDonor->ReactionVessel Lipase Lipase (e.g., PPL) Lipase->ReactionVessel Filter Filter to Remove Lipase ReactionVessel->Filter ~50% Conversion Extraction Liquid-Liquid Extraction (Acid-Base) Filter->Extraction Separation Separation of (R)-Lavandulol (Organic) & (S)-Ester (Aqueous) Extraction->Separation Rthis compound Pure (R)-Lavandulol Separation->Rthis compound Sthis compound Pure (S)-Lavandulol (after hydrolysis) Separation->Sthis compound GC Chiral GC Analysis (e.e. determination) Rthis compound->GC Sthis compound->GC

Caption: General workflow for the enzymatic kinetic resolution of this compound.

Succinic_Anhydride_Separation cluster_phases Phase Separation start Reaction Mixture in Organic Solvent (R)-Lavandulol (neutral) (S)-Lavandulyl Succinate (acidic) extract Extract with aq. NaHCO₃ start->extract organic_phase Organic Phase (R)-Lavandulol extract->organic_phase:f0 aqueous_phase Aqueous Phase (S)-Lavandulyl Succinate Anion extract->aqueous_phase:f0 organic_workup Dry & Evaporate organic_phase:f1->organic_workup aqueous_workup Acidify (HCl) & Extract aqueous_phase:f1->aqueous_workup product_r (R)-Lavandulol Product organic_workup->product_r product_s_ester (S)-Lavandulyl Succinate aqueous_workup->product_s_ester hydrolysis Hydrolysis product_s_ester->hydrolysis product_s (S)-Lavandulol Product hydrolysis->product_s

Caption: Extractive work-up for separation using succinic anhydride.

References

Total Synthesis Strategies for Racemic Lavandulol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various total synthesis strategies for racemic lavandulol. The information is intended to guide researchers in the selection and execution of synthetic routes to this important monoterpene alcohol, which finds applications in the fragrance industry and as a precursor to insect pheromones.

Introduction

This compound, a naturally occurring acyclic monoterpene alcohol, is a valuable fragrance component and a key intermediate in the synthesis of various biologically active compounds. While enantioselective syntheses are crucial for specific applications, the preparation of racemic this compound remains a significant goal for many research and industrial purposes. This document outlines and compares several reported total synthesis strategies for (±)-lavandulol, providing detailed experimental protocols for key transformations and summarizing quantitative data to facilitate route selection.

Synthetic Strategies Overview

Several distinct approaches have been developed for the total synthesis of racemic this compound. These strategies often employ classic carbon-carbon bond-forming reactions and strategic functional group manipulations. The following sections detail three prominent strategies:

  • Prins Reaction-based Synthesis from Citral: This approach utilizes the readily available starting material, citral, and proceeds through a key Prins reaction to construct the core skeleton of this compound.

  • Claisen-Type Rearrangement Strategy: This synthesis features a[1][1]-sigmatropic rearrangement as the key step to establish the characteristic carbon framework of this compound.

  • Synthesis from 2,6-Dimethyl-2,5-heptadiene: This route involves the direct hydroxymethylation of a symmetrical diene, offering a concise pathway to the target molecule.

The efficiencies of these routes are compared in the following table, highlighting key metrics such as the number of steps and overall yields.

Data Presentation

Table 1: Comparison of Racemic this compound Total Synthesis Strategies

Synthetic StrategyStarting Material(s)Key ReactionNumber of StepsOverall Yield (%)Reference
Prins ReactionCitralPrins Reaction430[2]
Claisen-Type Rearrangement1,1-Dimethyl-2-propenyl senecioateClaisen-Type RearrangementNot fully detailedNot fully detailed[3]
Hydroxymethylation of a Diene2,6-Dimethyl-2,5-heptadiene, ParaformaldehydeThermal Condensation1Not explicitly stated[2]

Experimental Protocols

Strategy 1: Prins Reaction-based Synthesis from Citral

This synthesis commences with the commercially available monoterpene aldehyde, citral. The key transformation is an acid-catalyzed Prins reaction.

Overall Transformation:

G Citral Citral Intermediate1 Intermediate A Citral->Intermediate1 Step 1 Intermediate2 Intermediate B Intermediate1->Intermediate2 Step 2 Intermediate3 Intermediate C Intermediate2->Intermediate3 Step 3 This compound Racemic this compound Intermediate3->this compound Step 4: Prins Reaction

Caption: Four-step synthesis of racemic this compound from citral via a Prins reaction.

Protocol for the Prins Reaction (Final Step):

Detailed experimental conditions for the Prins reaction step in this specific sequence were not fully available in the reviewed literature. However, a general protocol for a Prins-type reaction to generate this compound is provided under Strategy 3.

Strategy 2: Claisen-Type Rearrangement Strategy

This approach utilizes a thermally induced sigmatropic rearrangement to construct the this compound skeleton.

Key Transformation:

G Start 1,1-Dimethyl-2-propenyl sencioate TS [3,3]-Sigmatropic Transition State Start->TS Heat Intermediate Lavandulic Acid / Iso-lavandulic Acid Mixture TS->Intermediate Reduction Reduction Intermediate->Reduction This compound Racemic this compound Reduction->this compound

Caption: Synthesis of this compound via a Claisen-type rearrangement.

Protocol for the Claisen-Type Rearrangement of 1,1-Dimethyl-2-propenyl senecioate: [3]

  • A suspension of sodium hydride (5.5 g of a 50% dispersion in oil) in 55 ml of anhydrous toluene is prepared in a reaction vessel.

  • The mixture is heated to 110°C.

  • A solution of 1,1-dimethyl-2-propenyl senecioate (27 g, 0.155 mole) is added slowly with stirring.

  • After the addition is complete, the reaction mixture is maintained at 110°C for 2 hours with vigorous stirring to ensure homogeneity.

  • The mixture is then cooled to 0°C, and 5 ml of methanol is carefully added to quench the excess sodium hydride.

  • The reaction mixture is poured onto a mixture of ice and water.

  • The aqueous layer is extracted with ether to recover any unreacted ester.

  • The aqueous layer is then acidified with 2 N hydrochloric acid and extracted three times with ether.

  • The combined organic layers are washed with water and dried over magnesium sulfate.

  • The solvent is removed under reduced pressure, and the residue is distilled under high vacuum (boiling point 93-98°C at 0.06 mmHg) to yield a mixture of lavandulic acid and iso-lavandulic acid (19 g, 70% yield).

  • Subsequent reduction of the carboxylic acid mixture (e.g., with lithium aluminum hydride) would yield racemic this compound. Detailed protocol for this reduction step was not provided in the reference.

Strategy 3: Synthesis from 2,6-Dimethyl-2,5-heptadiene

This concise route involves the direct functionalization of a symmetrical diene.

Key Transformation:

G Diene 2,6-Dimethyl-2,5-heptadiene This compound Racemic this compound Diene->this compound Paraformaldehyde Paraformaldehyde Paraformaldehyde->this compound Thermal Condensation

Caption: One-step synthesis of racemic this compound.

Protocol for the Thermal Condensation of 2,6-Dimethyl-2,5-heptadiene with Paraformaldehyde: [2]

The specific reaction conditions, such as temperature, reaction time, and work-up procedure, were not detailed in the available abstract. This represents a potentially very efficient route, but further investigation into the experimental parameters is required for practical implementation.

Conclusion

The total synthesis of racemic this compound can be achieved through various strategic approaches. The Prins reaction-based synthesis from citral offers a viable route from a readily available starting material with a reported overall yield of 30% in four steps. The Claisen-type rearrangement provides a high-yielding key step but requires further optimization of the overall sequence. The direct hydroxymethylation of 2,6-dimethyl-2,5-heptadiene represents the most convergent approach, although detailed experimental conditions need to be established. The choice of a particular synthetic strategy will depend on factors such as the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory. The protocols and data presented herein provide a solid foundation for researchers to embark on the synthesis of this valuable monoterpene.

References

Application Note: Analysis of Lavandulol using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lavandulol is a monoterpene alcohol and a key fragrance component found in lavender essential oils. Its accurate quantification is crucial for the quality control of essential oils, fragrance formulation, and in the development of therapeutic products. Solid-phase microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds (VOCs) like this compound from complex matrices.[1][2] This application note provides a detailed protocol for the analysis of this compound using headspace SPME (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

The HS-SPME method involves the exposure of a coated fiber to the headspace above a sample. Analytes partition between the sample matrix, the headspace, and the fiber coating until equilibrium is reached.[1] The fiber is then transferred to the GC injector for thermal desorption, separation, and detection. This technique is particularly advantageous as it minimizes sample matrix effects and is simple to automate.

Experimental Protocols

This section details a general protocol for the HS-SPME-GC-MS analysis of this compound from lavender plant material or essential oils. The parameters provided are based on established methods for lavender VOC analysis and should serve as a robust starting point for method development and validation.[3][4]

1. Materials and Reagents

  • SPME Fiber Assembly: Manual or automated SPME holder. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its effectiveness in extracting a wide range of VOCs, including terpenes.[3][4]

  • Vials: 10 mL or 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Sample: Lavender essential oil or dried lavender plant material (e.g., leaves, flowers).

  • Internal Standard (Optional but Recommended): A compound not naturally present in lavender, such as an alkylbenzene or a deuterated analog, for improved quantitation.[5]

  • Solvent (for essential oil dilution): Hexane or ethanol, GC grade.

2. Sample Preparation

  • For Dried Plant Material:

    • Weigh approximately 0.5 - 2.0 g of dried, ground lavender leaves or flowers directly into a headspace vial.[6]

    • Seal the vial immediately with the screw cap.

  • For Essential Oil:

    • Prepare a stock solution of the essential oil in a suitable solvent (e.g., 1000 µg/mL in hexane).

    • Pipette an appropriate volume of the stock solution into a headspace vial.

    • If using an internal standard, add it to the vial at a known concentration.

    • Allow the solvent to evaporate for a few minutes if necessary, leaving the oil residue.

    • Seal the vial immediately.

3. HS-SPME Procedure

  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions (typically by heating it in the GC injector).

  • Incubation and Extraction:

    • Place the sealed vial in a heating block or the autosampler's agitator set to the desired extraction temperature (e.g., 70 °C).[3][4][6]

    • Allow the sample to equilibrate at this temperature for a set period (e.g., 10-15 minutes).

    • Introduce the SPME fiber into the vial, exposing it to the headspace above the sample. Do not let the fiber touch the sample matrix.

    • Extract for a predetermined time (e.g., 30-60 minutes). Optimal extraction time and temperature should be determined experimentally.[3][4][7]

  • Desorption:

    • After extraction, retract the fiber into its needle sheath and immediately transfer it to the GC injection port.

    • Expose the fiber in the hot injector (e.g., 220-250 °C) to desorb the analytes onto the GC column.[6][7] A desorption time of 3-5 minutes is generally sufficient.[6][7]

4. GC-MS Analysis

The desorbed compounds are separated on the GC column and detected by the mass spectrometer.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or ZB-5 MSI (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for terpene analysis.[6][7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

  • Injector: Operate in splitless mode to maximize the transfer of analytes.

  • Oven Temperature Program: A typical program starts at a low temperature, ramps to a high temperature to elute all compounds, and includes a final hold. Example:

    • Initial temperature: 60 °C, hold for 3 minutes.

    • Ramp: 5 °C/min to 220 °C.

    • Final hold: 5 minutes at 220 °C.[6]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.[6]

5. Data Analysis

  • Identification: Identify this compound and other compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

  • Quantification: For quantitative analysis, create a calibration curve using standards of pure this compound. The use of an internal standard is highly recommended to correct for variations in fiber performance and injection volume.[5]

Data Presentation

The following tables summarize typical parameters for the analysis of volatiles in lavender, which are applicable to this compound.

Table 1: Recommended HS-SPME and GC-MS Parameters for this compound Analysis

ParameterRecommended SettingSource(s)
HS-SPME
Fiber CoatingDVB/CAR/PDMS (Divinylbenzene/Carboxen/PDMS)[3][4][7]
Sample Amount0.5 - 2.0 g (dried material)[6]
Incubation/Extraction Temp.70 °C[3][4][6]
Incubation/Extraction Time30 - 60 min[3][4][7]
Desorption Temperature220 - 250 °C[6][7]
Desorption Time3 - 5 min[6][7]
GC-MS
ColumnDB-5 or equivalent (30 m x 0.25 mm x 0.25 µm)[6][7]
Carrier GasHelium (~1 mL/min)[6]
Injector ModeSplitless[6]
Oven Program60°C (3 min), then 5°C/min to 220°C (5 min)[6]
MS IonizationElectron Ionization (EI) at 70 eV-
MS Scan Range40-400 amu-

Table 2: Example Composition of Volatile Compounds in Lavandula angustifolia Leaves Determined by HS-SPME

This table presents the relative percentages of major compounds identified in fresh lavender leaves, including the reported mixture containing this compound. Absolute concentrations can vary significantly based on cultivar, growing conditions, and drying methods.[7][8]

CompoundRetention Time (min)Relative Peak Area (%)Source(s)
Eucalyptol (1,8-Cineole)-7.28 ± 1.06[7]
o-Cymene-4.81 ± 0.52[7]
Borneol and this compound (co-eluted) 14.240 4.66 ± 0.69 [7][9]
(E)-Caryophyllene-6.11 ± 1.48[7]
Bornyl acetate-5.57 ± 0.82[7]
γ-Cadinene-10.53 ± 1.51[7]
p-Cymen-8-ol-4.09 ± 0.67[7]

Note: The data represents the mean ± standard deviation of fresh leaf samples. "tr" indicates trace amounts.

Visualizations

The following diagram illustrates the complete workflow for the analysis of this compound using HS-SPME-GC-MS.

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Analysis cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Lavender Sample (e.g., Dried Leaves) Vial Weigh Sample into Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Incubate Incubate & Equilibrate (e.g., 70°C) Seal->Incubate Extract Expose Fiber to Headspace (Extraction) Incubate->Extract Retract Retract Fiber Extract->Retract Desorb Thermal Desorption in GC Injector Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Compound Identification (Mass Spectra, RI) Detect->Identify Quantify Quantification (Peak Area, Cal. Curve) Identify->Quantify

Caption: Workflow for this compound Analysis via HS-SPME-GC-MS.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Lavandulol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chemical synthesis of Lavandulol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this valuable monoterpene alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

A1: The main challenges in the chemical synthesis of this compound include controlling stereochemistry, achieving high yields, minimizing side reactions, and purifying the final product from structurally similar impurities. Traditional methods can be complex and may rely on harsh reagents or reaction conditions.

Q2: Which synthetic routes are most commonly employed for this compound synthesis?

A2: Common synthetic strategies include the Prins reaction, the Johnson-Claisen rearrangement, and various chemoenzymatic methods involving kinetic resolution. The choice of route often depends on the desired stereochemistry, scale of the reaction, and available starting materials.

Q3: How can I improve the yield of my this compound synthesis?

A3: Yield improvement can be approached by optimizing reaction parameters such as temperature, reaction time, catalyst loading, and solvent choice. Additionally, carefully controlling the stoichiometry of reactants and minimizing the formation of byproducts through strategic use of protecting groups or alternative reagents can significantly enhance the yield. For enzymatic resolutions, optimizing enzyme and substrate concentrations, pH, and temperature is crucial.

Q4: What are the typical impurities or byproducts I might encounter?

A4: Byproducts are highly dependent on the synthetic route. For instance, in the Prins reaction, potential side products include diols and dioxanes. The Johnson-Claisen rearrangement may yield isomeric esters. In microbial synthesis, related terpenoids or pathway intermediates can accumulate. It is essential to characterize your reaction mixture thoroughly, often by GC-MS, to identify these impurities.

Q5: What are the recommended methods for purifying synthetic this compound?

A5: Purification of this compound typically involves column chromatography on silica gel or fractional distillation under reduced pressure. The choice of method depends on the scale of the synthesis and the nature of the impurities. For instance, fractional distillation is effective for separating compounds with different boiling points.[1][2][3][4][5][6]

Troubleshooting Guides

Chemical Synthesis
Issue Potential Cause Troubleshooting Steps
Low Yield in Prins Reaction Suboptimal reaction conditions (temperature, acid catalyst concentration). Formation of side products like 1,3-diols or dioxanes.[7][8]- Optimize temperature; lower temperatures may favor the desired allylic alcohol. - Titrate the amount of acid catalyst; excess acid can promote side reactions. - Use an aprotic solvent to disfavor the formation of diols. - Consider using a Lewis acid catalyst for better selectivity.
Poor Stereoselectivity in Johnson-Claisen Rearrangement Incorrect choice of orthoester or reaction conditions.- Experiment with different orthoesters (e.g., triethyl orthoacetate vs. trimethyl orthoacetate). - Optimize the reaction temperature and time; prolonged heating can lead to racemization. - The use of a chiral auxiliary on the allylic alcohol can induce diastereoselectivity.
Incomplete Reaction Insufficient catalyst activity or deactivation. Low reaction temperature or insufficient reaction time.- Ensure the catalyst is fresh and active. - Gradually increase the reaction temperature and monitor the progress by TLC or GC. - Increase the reaction time, taking care to avoid decomposition of the product.
Formation of Multiple Products Side reactions due to reactive intermediates. Non-selective reagents.- Analyze the product mixture by GC-MS to identify the byproducts.[9][10][11][12][13] - Modify the reaction conditions to disfavor the formation of specific byproducts (e.g., change solvent polarity, temperature). - Employ more selective reagents or protecting groups for sensitive functionalities.
Difficulty in Purifying this compound Co-elution of isomers or byproducts with similar polarity. Thermal decomposition during distillation.- For column chromatography, try different solvent systems or use a high-performance liquid chromatography (HPLC) system. - For distillation, use a vacuum to lower the boiling point and prevent decomposition. A fractionating column can improve separation.[1][2][3][4][5][6]
Biosynthesis (Microbial Fermentation)
Issue Potential Cause Troubleshooting Steps
Low Titer of this compound Metabolic Bottlenecks: Insufficient precursor (DMAPP) supply. Low activity of key enzymes (e.g., Lavandulyl diphosphate synthase).- Overexpress genes in the upstream pathway (e.g., the mevalonate (MVA) pathway) to increase precursor availability.[14][15][16] - Perform enzyme engineering or screen for more active enzyme homologs. - Balance the expression of pathway genes using promoters of different strengths.[17]
Product Toxicity: this compound accumulation is toxic to the microbial host.- Implement in-situ product removal strategies, such as a two-phase fermentation with an organic overlay (e.g., dodecane).[18][19] - Engineer the host strain for improved tolerance to monoterpenes.
Accumulation of Intermediates or Byproducts Metabolic Imbalance: Mismatched expression levels of pathway enzymes. Competition from native metabolic pathways.- Use CRISPRi to downregulate competing pathways.[8] - Fine-tune the expression of each enzyme in the pathway using inducible promoters. - Perform metabolomic analysis to identify the accumulating intermediates and pinpoint the bottleneck.
Poor Cell Growth Metabolic Burden: High expression of heterologous proteins places a strain on cellular resources. Toxicity of Intermediates: Accumulation of toxic pathway intermediates like IPP.[11]- Optimize induction conditions (e.g., lower inducer concentration, lower temperature) to reduce the metabolic load. - Balance the pathway to prevent the accumulation of toxic intermediates.[17] - Optimize the fermentation medium with additional nutrients to support cell growth.[20][21]
Plasmid Instability Loss of plasmids carrying the biosynthetic pathway genes during cell division.- Integrate the pathway genes into the host chromosome for stable expression. - Use plasmids with different antibiotic resistance markers and maintain selection pressure.

Data Presentation

Comparison of this compound Synthesis Methods
Method Starting Material(s) Key Reagents/Enzymes Typical Yield Key Advantages Key Disadvantages
Prins Reaction Isoprene, ParaformaldehydeAcid catalyst (e.g., H₂SO₄)30-57%[22]Readily available starting materials.Can produce a mixture of products, requiring careful optimization.[7][8][13][23][24][25][26][27][28][29]
Johnson-Claisen Rearrangement Allylic alcohol, Trialkyl orthoacetateWeak acid catalyst (e.g., propionic acid)VariesGood stereocontrol is possible.Requires synthesis of the specific allylic alcohol precursor.[20][24][26][30][31][32][33][34]
Enzymatic Kinetic Resolution Racemic this compoundLipase (e.g., from Candida antarctica)~50% for each enantiomerHigh enantioselectivity.Theoretical maximum yield of 50% for the desired enantiomer.[21][23][35][36][37][38]
Biosynthesis (E. coli) GlycerolEngineered MVA pathway, Lavandulyl diphosphate synthase, Phosphatase24.9 mg/L[1][19][31][36]Sustainable, uses renewable feedstocks.Lower titers compared to chemical synthesis, requires extensive genetic engineering.[8][11][15][16][17][22][39]
Biosynthesis (S. cerevisiae) GlucoseEngineered MVA pathway, Lavandulyl diphosphate synthaseup to 308.92 mg/L[14]Eukaryotic host may be better for expressing some enzymes.Fermentation can be slower than in E. coli.[14][18]

Experimental Protocols

Synthesis of (±)-Lavandulol via Prins Reaction

Materials:

  • Isoprene

  • Paraformaldehyde

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, a mixture of isoprene and a catalytic amount of sulfuric acid in diethyl ether is prepared.

  • A suspension of paraformaldehyde in diethyl ether is added dropwise to the stirred isoprene solution at a controlled temperature (e.g., 0 °C).

  • The reaction mixture is stirred for several hours at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation under vacuum to yield (±)-lavandulol.

Biosynthesis of this compound in E. coli

Materials:

  • Engineered E. coli strain harboring plasmids for the mevalonate (MVA) pathway and this compound synthesis (containing lavandulyl diphosphate synthase and a phosphatase).[1][19][31][36]

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Dodecane for two-phase culture.

Procedure:

  • A single colony of the engineered E. coli strain is used to inoculate a starter culture in LB medium with antibiotics and grown overnight at 37 °C.

  • The main culture is inoculated with the starter culture to an initial OD₆₀₀ of ~0.1 in fresh LB medium with antibiotics.

  • The culture is grown at 37 °C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • The culture is then induced with a final concentration of 0.1 mM IPTG.

  • Simultaneously, a dodecane overlay (e.g., 10% v/v) is added to the culture to capture the produced this compound.

  • The fermentation is continued at a lower temperature (e.g., 30 °C) for 48-72 hours.

  • After fermentation, the dodecane layer is separated from the aqueous culture by centrifugation.

  • The dodecane layer containing this compound is analyzed by GC-MS for quantification.

Mandatory Visualization

Chemical_Synthesis_Workflow cluster_prins Prins Reaction cluster_claisen Johnson-Claisen Rearrangement cluster_purification Purification isoprene Isoprene prins_reaction Prins Reaction isoprene->prins_reaction paraformaldehyde Paraformaldehyde paraformaldehyde->prins_reaction crude_lavandulol_prins Crude this compound prins_reaction->crude_lavandulol_prins H+ catalyst purification Purification crude_lavandulol_prins->purification allylic_alcohol Allylic Alcohol claisen_rearrangement Johnson-Claisen Rearrangement allylic_alcohol->claisen_rearrangement orthoester Trialkyl Orthoacetate orthoester->claisen_rearrangement unsaturated_ester γ,δ-Unsaturated Ester claisen_rearrangement->unsaturated_ester Weak acid reduction Reduction unsaturated_ester->reduction e.g., LiAlH4 crude_lavandulol_claisen Crude this compound reduction->crude_lavandulol_claisen crude_lavandulol_claisen->purification pure_this compound Pure this compound purification->pure_this compound Fractional Distillation or Chromatography

Caption: General workflows for the chemical synthesis of this compound.

Biosynthesis_Pathway cluster_mva Mevalonate (MVA) Pathway cluster_this compound This compound Synthesis acetyl_coa Acetyl-CoA mva Mevalonate acetyl_coa->mva Multiple steps ipp IPP mva->ipp Multiple steps dmapp DMAPP ipp->dmapp Idi lpps Lavandulyl Diphosphate Synthase (LPPS) dmapp->lpps dmapp->lpps lpp Lavandulyl Diphosphate (LPP) lpps->lpp phosphatase Phosphatase lpp->phosphatase This compound This compound phosphatase->this compound

Caption: Engineered biosynthetic pathway for this compound production.

References

Technical Support Center: Optimization of Lavandulol Yield in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of lavandulol yield in microbial fermentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Low or No Production of this compound

Q1: My fermentation is showing poor or no this compound production. What are the initial checks I should perform?

A1: When encountering low or no this compound production, a systematic approach to troubleshooting is essential. Begin by verifying the foundational elements of your experiment.

  • Vector Integrity: Sequence your expression vector to confirm that all genes in the this compound biosynthesis pathway are in the correct reading frame and free of mutations.

  • Transformation Control: Check the transformation efficiency of your competent cells using a control plasmid. A lack of colonies suggests a problem with the cells or the selection antibiotic.[1]

  • Induction Protocol: Ensure the cell density (OD600) was optimal (typically 0.4-0.6) before adding the inducer (e.g., IPTG).[1] Verify the concentration and freshness of your inducer.

  • Culture Conditions: Confirm that the temperature, pH, and aeration levels are within the optimal range for your microbial host (Escherichia coli or Saccharomyces cerevisiae).

Q2: I've confirmed my expression system and culture conditions are correct, but the this compound yield is still low. What are the likely metabolic bottlenecks?

A2: Low this compound yield, despite a correct setup, often points to metabolic limitations. The primary bottlenecks include:

  • Insufficient Precursor Supply: The biosynthesis of this compound depends on a steady supply of the precursor, dimethylallyl diphosphate (DMAPP). In many engineered microbes, the native metabolic flux towards DMAPP is insufficient.

  • Low Activity of Pathway Enzymes: The heterologously expressed enzymes, such as lavandulyl diphosphate synthase (LPPS) or the pyrophosphatase responsible for converting lavandulyl diphosphate to this compound, may have low specific activity in the microbial host.

  • Toxicity of this compound or Intermediates: Monoterpenoids like this compound can be toxic to microbial cells, inhibiting growth and overall productivity.[2] Accumulation of pathway intermediates can also be cytotoxic.

  • Byproduct Formation: Endogenous enzymes in the host may divert metabolic intermediates away from the this compound pathway, creating unwanted byproducts and reducing the final yield.

Issue 2: Accumulation of Pathway Intermediates

Q3: My analysis shows high levels of mevalonate pathway intermediates but very little this compound. What could be the cause?

A3: The accumulation of intermediates like HMG-CoA or mevalonate suggests a downstream bottleneck in the pathway.

  • Rate-Limiting Enzyme Activity: One or more enzymes downstream of the accumulated intermediate may be rate-limiting. For example, if HMG-CoA is accumulating, the HMG-CoA reductase (tHMG1) might be the bottleneck.

  • Inefficient Phosphorylation: In E. coli, the conversion of lavandulyl diphosphate (LPP) to this compound requires an efficient pyrophosphatase. Screening for and expressing a highly active pyrophosphatase, such as RdgB, can be crucial.[3][4]

  • Cofactor Imbalance: The mevalonate pathway and subsequent enzymatic steps have specific cofactor requirements (e.g., ATP, NADPH). An imbalance in the cellular cofactor pool can limit the efficiency of these enzymes.

Issue 3: Poor Cell Growth and Viability

Q4: My engineered strain exhibits poor growth during fermentation. How can I address this?

A4: Poor cell growth is often a sign of metabolic burden or product toxicity.

  • Metabolic Burden: The overexpression of multiple heterologous enzymes can place a significant metabolic load on the host cells, diverting resources from essential cellular processes. Consider using lower-copy number plasmids or weaker promoters to reduce the expression levels of non-rate-limiting enzymes.

  • Product Toxicity: To mitigate the toxic effects of this compound, consider implementing an in situ extraction method, such as adding a dodecane or hexadecane overlay to the culture medium, to sequester the product away from the cells.[5]

  • Media Optimization: Ensure your fermentation medium is not limiting in essential nutrients. Complex media generally support more robust growth than defined mineral media.[6] Supplementation with yeast extract or peptone can provide necessary biosynthetic precursors.[7]

Data Presentation

Table 1: this compound and Lavandulyl Acetate Production in Engineered Microbes

Host OrganismKey Genetic ModificationsCultivation MethodTiterReference
Escherichia coliExpression of lavandulyl diphosphate synthase and RdgB pyrophosphataseShake-flask24.9 mg/L this compound[8][9]
Escherichia coliCo-expression of alcohol acyltransferase (LiAAT4)Shake-flask42.4 mg/L Lavandulyl Acetate[5][9]
Saccharomyces cerevisiaeOverexpression of IDI1 and tHMG1Shake-flask136.68 mg/L this compound[10]
Saccharomyces cerevisiaeOverexpression of IDI1, tHMG1; Deletion of MLS1, CIT2; Promoter replacement of ERG20Fed-batch fermentation308.92 mg/L this compound[10]

Experimental Protocols

Protocol 1: Plasmid-Based Gene Expression in E. coli

This protocol outlines a general procedure for expressing the this compound biosynthesis pathway from a plasmid system in E. coli.

  • Transformation: a. Thaw a vial of competent E. coli cells (e.g., BL21(DE3)) on ice. b. Add 1-5 µL of your plasmid DNA construct(s) to the cells. c. Incubate on ice for 30 minutes. d. Heat shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes. e. Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking. f. Plate 100 µL of the cell suspension on an LB agar plate containing the appropriate antibiotic for selection. Incubate overnight at 37°C.

  • Starter Culture: a. Inoculate a single colony from the plate into 10 mL of LB medium with the corresponding antibiotic. b. Incubate overnight at 37°C with shaking (200-250 rpm).

  • Protein Expression: a. Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight starter culture to an initial OD600 of 0.05-0.1. b. Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[11] d. Reduce the temperature to a range of 16-30°C and continue to incubate for 12-24 hours. e. (Optional) Add a 10% (v/v) hexadecane overlay to the culture to capture the produced this compound.

Protocol 2: Fed-Batch Fermentation of Engineered Saccharomyces cerevisiae

This protocol provides a general framework for fed-batch fermentation to achieve higher cell densities and this compound yields.

  • Inoculum Preparation: a. Inoculate a single colony of your engineered S. cerevisiae strain into 50 mL of appropriate defined medium. b. Grow for 24-48 hours at 30°C with shaking until the culture reaches stationary phase.

  • Batch Phase: a. Prepare the bioreactor with the initial batch medium (e.g., a defined medium with a limiting amount of glucose). b. Inoculate the bioreactor with the prepared seed culture. c. Run the batch phase at 30°C, maintaining a pH of 5.0 and ensuring adequate aeration and agitation. This phase typically lasts for 20-24 hours until the initial carbon source is depleted.[12][13]

  • Fed-Batch Phase: a. Initiate the feeding of a concentrated glucose solution at a controlled rate to maintain a low glucose concentration in the bioreactor, preventing ethanol formation.[14] b. The feeding strategy can be a constant feed rate or an exponential feed to match cell growth. c. Continue the fermentation for an additional 48-96 hours, monitoring cell growth and this compound production.

Protocol 3: GC-MS Quantification of this compound

This protocol describes the extraction and analysis of this compound from a fermentation culture.

  • Sample Preparation and Extraction: a. Take a 1 mL sample of the fermentation broth (or the organic overlay if used). b. If sampling the broth, add 1 mL of a suitable organic solvent (e.g., ethyl acetate or hexane) and vortex vigorously for 1 minute. c. Centrifuge the sample at >10,000 x g for 5 minutes to separate the phases. d. Carefully transfer the upper organic phase to a new vial. e. Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Analysis: a. Inject 1 µL of the extract into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).[15] b. Use helium as the carrier gas. c. A typical temperature program could be: start at 60°C, hold for 2 minutes, ramp to 200°C at 5°C/min, then ramp to 300°C at 20°C/min, and hold for 2 minutes. d. Identify this compound by comparing the retention time and mass spectrum to an authentic standard.[16][17] e. Quantify the this compound concentration by creating a standard curve with known concentrations of the this compound standard.

Visualizations

Lavandulol_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_this compound This compound Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl_CoA Acetyl-CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate tHMG1 Mevalonate_5P Mevalonate-5-P Mevalonate->Mevalonate_5P Mevalonate_5PP Mevalonate-5-PP Mevalonate_5P->Mevalonate_5PP IPP IPP Mevalonate_5PP->IPP DMAPP DMAPP IPP->DMAPP IDI1 LPP Lavandulyl-PP DMAPP->LPP LPPS This compound This compound LPP->this compound RdgB

Caption: Engineered metabolic pathway for this compound production.

Experimental_Workflow cluster_Design Design & Build cluster_Test Test & Analyze cluster_Optimize Optimize Plasmid_Construction Plasmid Construction (this compound Pathway Genes) Host_Transformation Host Strain Transformation (E. coli or S. cerevisiae) Plasmid_Construction->Host_Transformation Fermentation Fermentation (Shake-flask or Bioreactor) Host_Transformation->Fermentation Extraction Product Extraction (Solvent Extraction) Fermentation->Extraction Analysis Analysis (GC-MS) Extraction->Analysis Data_Evaluation Data Evaluation (Yield, Titer, Productivity) Analysis->Data_Evaluation Troubleshooting Troubleshooting (Low Yield, Byproducts) Data_Evaluation->Troubleshooting Metabolic_Engineering Metabolic Engineering (Pathway Optimization) Troubleshooting->Metabolic_Engineering Metabolic_Engineering->Plasmid_Construction Iterative Improvement

References

Identification of byproducts in Lavandulol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lavandulol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts encountered in the chemical synthesis of this compound, particularly via the Johnson-Claisen rearrangement?

When synthesizing this compound using the Johnson-Claisen rearrangement of an allylic alcohol with an orthoester, several byproducts can form. The primary byproducts are often diastereomers of the target this compound molecule.[1] Additionally, incomplete reaction can leave starting materials present in the final mixture. Other potential side products can arise from competing reactions, although specific literature on these is sparse. It is also crucial to consider isomeric impurities that may be present in the starting materials or formed during the reaction, such as linalool.

Q2: How can I minimize the formation of diastereomeric byproducts during this compound synthesis?

The Johnson-Claisen rearrangement can lead to the formation of diastereomeric mixtures. The stereoselectivity of the reaction is influenced by the geometry of the olefin and the chirality of the allylic alcohol.[1] To minimize the formation of unwanted diastereomers, consider the following strategies:

  • Chiral Auxiliaries: Employing chiral auxiliaries on the allylic alcohol can enhance the diastereoselectivity of the rearrangement.

  • Catalyst Selection: The choice of acid catalyst can influence the transition state of the reaction and, consequently, the diastereomeric ratio.

  • Reaction Conditions: Optimization of reaction temperature and time is crucial. Prolonged reaction times or excessively high temperatures can lead to isomerization or decomposition, potentially affecting the stereochemical outcome.

Q3: What are the recommended methods for purifying synthetic this compound?

Purification of synthetic this compound typically involves chromatographic techniques to separate the desired product from byproducts and unreacted starting materials.

  • Flash Chromatography: This is a common and effective method for purifying this compound on a laboratory scale. A silica gel stationary phase with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate) is typically used.

  • Preparative High-Performance Liquid Chromatography (HPLC): For higher purity requirements, preparative HPLC can be employed. This technique offers better separation efficiency than flash chromatography.

  • Distillation: If the boiling points of this compound and its impurities are significantly different, fractional distillation under reduced pressure can be an effective purification method.

Troubleshooting Guides

Problem 1: Low yield of this compound.

Possible Causes:

  • Incomplete Reaction: The Johnson-Claisen rearrangement may not have gone to completion.

  • Suboptimal Reaction Temperature: The reaction requires heating, but excessive temperatures can lead to decomposition of the product or starting materials.[2][3]

  • Inefficient Catalyst: The acid catalyst may be weak or used in an insufficient amount.

  • Poor Quality Starting Materials: Impurities in the allylic alcohol or orthoester can interfere with the reaction.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting materials and the formation of the product.

  • Optimize Temperature: Experiment with a range of temperatures to find the optimal balance between reaction rate and product stability.

  • Vary Catalyst: Test different weak acid catalysts (e.g., propionic acid) and optimize their concentration.

  • Purify Starting Materials: Ensure the purity of the allylic alcohol and orthoester before use.

Problem 2: Presence of multiple peaks in the GC-MS analysis of the final product.

Possible Cause:

  • Formation of Byproducts and Isomers: The additional peaks likely correspond to diastereomers of this compound, unreacted starting materials, or other side products. Linalool is a common isomer that may be present.

Troubleshooting Steps:

  • Analyze Mass Spectra: Carefully examine the mass spectrum of each peak. While isomers will have the same molecular ion, their fragmentation patterns may differ. Compare the obtained spectra with literature data for this compound and its known isomers.

  • Use a Chiral GC Column: To separate enantiomers and diastereomers, employ a chiral GC column. This will help to quantify the stereochemical purity of your product.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the product mixture. The chemical shifts and coupling constants are unique for each isomer and can be used for definitive identification by comparing with known spectra of this compound and potential byproducts.

Data Presentation

CompoundMolecular WeightCommon GC-MS Fragments (m/z)Key ¹H NMR Signals (ppm, CDCl₃)Key ¹³C NMR Signals (ppm, CDCl₃)
This compound 154.2569, 81, 93, 107, 121, 136~5.1 (t), ~4.8-4.9 (s, 2H), ~3.5-3.6 (m, 2H), ~1.7 (s, 3H), ~1.6 (s, 3H)~144, ~132, ~124, ~112, ~65, ~45, ~30, ~25, ~18
Linalool 154.2571, 80, 93, 121, 136~5.9 (dd), ~5.2 (d), ~5.0 (d), ~1.6 (s, 3H), ~1.2 (s, 3H)~145, ~111, ~73, ~59, ~42, ~27, ~25, ~22, ~17
Lavandulyl Acetate 196.2943, 69, 81, 93, 109, 121, 136~5.1 (t), ~4.8-4.9 (s, 2H), ~4.0 (d, 2H), ~2.0 (s, 3H), ~1.7 (s, 3H), ~1.6 (s, 3H)~171, ~143, ~132, ~124, ~113, ~66, ~45, ~30, ~25, ~21, ~18

Note: Specific fragmentation patterns and chemical shifts can vary slightly depending on the instrument and conditions used.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general guideline for the analysis of a this compound synthesis reaction mixture.

1. Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

2. GC-MS Instrument Conditions (Example):

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating many common byproducts. For chiral separations, a column such as Beta-Dex is recommended.
  • Injector Temperature: 250 °C
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: Increase to 240 °C at a rate of 5 °C/min.
  • Hold: Hold at 240 °C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: 40-400 amu.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
  • Confirm the identity of this compound and known byproducts by comparing their retention times and mass spectra with authentic standards.
  • For isomeric byproducts, pay close attention to subtle differences in fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for the identification of this compound and its byproducts.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified sample or crude mixture in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

2. NMR Instrument Parameters (Example on a 400 MHz spectrometer):

3. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different compounds.
  • Assign the peaks in both ¹H and ¹³C NMR spectra by comparing the chemical shifts and coupling patterns to literature values for this compound and expected byproducts.
  • Two-dimensional NMR techniques, such as COSY and HSQC, can be used for more complex mixtures to establish connectivity between protons and carbons, aiding in structure elucidation.

Mandatory Visualization

Byproduct_Identification_Workflow cluster_synthesis This compound Synthesis cluster_analysis Analytical Workflow cluster_troubleshooting Troubleshooting cluster_outcome Outcome Start Crude Reaction Mixture GCMS GC-MS Analysis Start->GCMS Initial Screening NMR NMR Spectroscopy Start->NMR Structural Confirmation Identify Identify Byproducts & Isomers GCMS->Identify NMR->Identify Optimize Optimize Reaction Conditions Identify->Optimize Minimize Impurities Purify Purify Product Identify->Purify Isolate Target Optimize->Start Re-run Synthesis Pure Pure this compound Purify->Pure

Caption: Workflow for the identification and troubleshooting of byproducts in this compound synthesis.

References

Technical Support Center: Stability and Degradation of Lavandulol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of lavandulol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimentation with this compound.

Q1: Why am I observing unexpected degradation of my this compound sample even under recommended storage conditions?

A1: Several factors beyond temperature can influence this compound's stability. Consider the following possibilities:

  • Exposure to Air (Oxidation): this compound, like many terpene alcohols, is susceptible to oxidation when exposed to air.[1][2] Ensure containers are tightly sealed and consider purging the headspace with an inert gas (e.g., nitrogen or argon) before sealing for long-term storage.[3]

  • Exposure to Light (Photodegradation): Exposure to UV and visible light can accelerate degradation.[4] Always store this compound in amber or opaque glass containers to protect it from light.[2]

  • Incompatible Container Material: While glass is generally inert, ensure it is of a suitable quality (e.g., borosilicate). Avoid plastic containers for long-term storage as plasticizers may leach or the container may be permeable to air.

  • Contamination: Trace amounts of acidic or basic contaminants, or the presence of metal ions, can catalyze degradation reactions. Use high-purity solvents and meticulously clean all glassware.

G cluster_0 Troubleshooting Unexpected Degradation start Unexpected Degradation Observed check_air Was the container tightly sealed and purged with inert gas? start->check_air check_light Was the sample stored in an amber/opaque container? check_air->check_light Yes cause_oxidation Root Cause: Oxidation check_air->cause_oxidation No check_contaminants Were high-purity solvents and clean glassware used? check_light->check_contaminants Yes cause_photo Root Cause: Photodegradation check_light->cause_photo No cause_contamination Root Cause: Contamination check_contaminants->cause_contamination No solution Solution: Review storage protocol, use inert gas, protect from light, and ensure purity. check_contaminants->solution Yes cause_oxidation->solution cause_photo->solution cause_contamination->solution

Caption: Troubleshooting logic for unexpected this compound degradation.

Q2: My analytical results for this compound content are inconsistent across samples. What could be the issue?

A2: Inconsistent analytical results, particularly with Gas Chromatography (GC), can stem from issues with sample preparation, the instrument, or the compound's thermal sensitivity.

  • Thermal Degradation: this compound can be sensitive to high temperatures used in GC injectors.[5] This can lead to on-column degradation, causing a lower-than-expected peak for this compound and the appearance of new, unidentified peaks.

  • Method Specificity: Ensure your analytical method is validated for stability-indicating properties. A non-specific method may not be able to separate this compound from its degradation products, leading to inaccurate quantification.

  • Sample Preparation: this compound is practically insoluble in water but soluble in ethanol and methanol.[6][7] Ensure complete dissolution in an appropriate organic solvent. For complex matrices, use a validated extraction procedure.

Q3: I've noticed a change in the color and odor of my this compound sample over time. What does this indicate?

A3: A change in physical properties is a strong indicator of degradation.

  • Color: Pure this compound is a colorless to pale yellow clear liquid.[7] Development of a more intense yellow or brownish color often points to oxidation or polymerization reactions.

  • Odor: The characteristic weak, floral, herbal aroma of (R)-lavandulol will change as it degrades.[8] An "off," medicinal, or stale smell can be a sign of oxidation.[1] These changes signify that the chemical integrity of the compound has been compromised, and it may no longer be suitable for its intended use without re-purification and re-analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for pure this compound?

A1: For long-term stability, pure this compound should be stored under the following conditions:

  • Temperature: Desiccate at -20°C.[6][7] For shorter-term storage, refrigeration at 2°C to 8°C is also acceptable.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[3]

  • Container: Use tightly sealed, amber glass vials or containers to protect from air and light.[1][9]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound, a monoterpene alcohol, involve oxidation and rearrangement, especially under stress conditions.

  • Oxidation: As a primary alcohol with allylic functionalities, this compound is susceptible to oxidation. This can occur from exposure to atmospheric oxygen over time, potentially forming aldehydes, ketones, or epoxides.[2][10] The presence of double bonds makes it vulnerable to auto-oxidation.

  • Rearrangement: Under acidic conditions, the allylic alcohol structure can be prone to rearrangement reactions.[5]

  • Acetylation: In biological systems or if synthetic precursors are present, this compound can be acetylated by enzymes like lavandulyl acetyltransferase to form lavandulyl acetate.[11]

G cluster_0 This compound Biosynthesis and Degradation Pathways DMAPP Dimethylallyl diphosphate (DMAPP) LPPS Lavandulyl diphosphate synthase (LPPS) DMAPP->LPPS LDP Lavandulyl diphosphate LPPS->LDP This compound This compound LDP->this compound LAT Lavandulyl acetyltransferase (LAT) This compound->LAT Stress Stress Conditions (Air, Light, Heat, Acid) This compound->Stress LA Lavandulyl Acetate LAT->LA Degradation Degradation Products (Oxides, Aldehydes, Rearrangement Products) Stress->Degradation

Caption: Biosynthesis and potential degradation pathways of this compound.

Q3: How should I design and conduct a forced degradation study for this compound?

A3: A forced degradation or stress testing study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[12] The study involves subjecting the compound to conditions more severe than those used for accelerated stability testing.

G cluster_0 Forced Degradation Experimental Workflow start Drug Substance: This compound hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral) start->hydrolysis oxidative Oxidative Stress (e.g., H₂O₂) start->oxidative thermal Thermal Stress (e.g., >50°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analysis Analyze all samples with Stability-Indicating Method (e.g., GC-MS) hydrolysis->analysis oxidative->analysis thermal->analysis photo->analysis end Identify Degradants & Establish Degradation Pathway analysis->end

Caption: General workflow for a forced degradation study.

A detailed protocol involves several key stress conditions:

Experimental Protocol: Forced Degradation of this compound

  • Preparation: Prepare stock solutions of this compound in a suitable solvent like methanol or ethanol.

  • Hydrolytic Stress:

    • Acidic: Add 0.1 N HCl to the stock solution. Heat at 60°C for a specified period (e.g., 2, 4, 8 hours).

    • Basic: Add 0.1 N NaOH to the stock solution. Heat at 60°C for a specified period.

    • Neutral: Add purified water to the stock solution. Heat at 60°C for a specified period.

    • After the stress period, cool the samples and neutralize them before analysis.

  • Oxidative Stress:

    • Add 3% hydrogen peroxide (H₂O₂) to the stock solution.

    • Store at room temperature, protected from light, for a specified period.

  • Thermal Stress:

    • Store the solid this compound sample in a thermostatically controlled oven at an elevated temperature (e.g., 70°C) for a defined period.

  • Photolytic Stress:

    • Expose the stock solution to a calibrated light source that provides both UV and visible output, as specified by ICH Q1B guidelines.

    • Run a dark control sample in parallel, wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating method like GC-MS. The goal is to achieve 5-20% degradation of the active substance.

Q4: What is the recommended analytical method for stability studies of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable and widely used method for analyzing the stability of volatile compounds like this compound.[10][13] It allows for the separation, identification, and quantification of this compound and its potential degradation products.[14]

Experimental Protocol: GC-MS Analysis of this compound

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm film thickness), is commonly used.[15]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[15]

  • Injection: 1 µL of the sample (diluted in a suitable solvent like hexane or pentane) is injected in splitless mode.[15]

  • Injector Temperature: Set to a temperature that ensures volatilization without degradation, typically around 250-300°C.

  • Oven Temperature Program: A programmed temperature ramp is used to separate compounds. A typical program might be:

    • Initial temperature at 40-60°C, hold for 2-5 minutes.

    • Ramp up to 130-150°C at a rate of 2-4°C/min.

    • Ramp further to 260°C at a rate of 5-10°C/min and hold for 2-5 minutes.[15]

  • MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-400.

  • Identification: Peaks are identified by comparing their retention times with those of a reference standard and by matching their mass spectra with a library (e.g., NIST).

Quantitative Data Summary

The stability of this compound can be significantly affected by its formulation and storage temperature. The following table summarizes the retention of major components in lavender essential oil (LEO), including compounds structurally related to this compound, when incorporated into a nanoemulsion (NEL) and stored at 4°C.

Table 1: Retention of Key LEO Components in a Nanoemulsion at 4°C

ComponentRetention after 30 days (%)Retention after 60 days (%)
Eucalyptol60.77 ± 6.45Not specified
CamphorNot significantly reduced78.69 ± 0.23
LinaloolNot specifiedNot specified
Linalyl AcetateNot significantly reduced47.85 ± 2.66
Borneol76.05 ± 0.6731.01 ± 1.20

Data synthesized from a stability study on lavender essential oil nanoemulsions.[15] The study noted that only eucalyptol and borneol were significantly reduced at 30 days, while camphor, borneol, and linalyl acetate showed further significant reductions at 60 days.[15] This data highlights that even at refrigerated temperatures, significant degradation of terpene alcohols and esters can occur over a two-month period, emphasizing the need for careful formulation and storage.

References

Technical Support Center: Troubleshooting Peak Tailing in Lavandulol GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the Gas Chromatography (GC) analysis of Lavandulol.

Troubleshooting Guide

Peak tailing in the GC analysis of this compound, a polar alcohol, is a common issue that can compromise the accuracy and resolution of your results.[1] This guide provides a systematic approach to identifying and resolving the root cause of this problem.

Is it only the this compound peak that is tailing, or are all peaks in the chromatogram affected?

The answer to this question is the first critical step in diagnosing the problem.

  • If all peaks are tailing: This typically points to a physical or mechanical issue within the GC system that affects all compounds indiscriminately.[2]

  • If only the this compound peak (and other polar compounds) are tailing: This strongly suggests a chemical interaction between the polar analyte and active sites within the system.[3][4]

Below is a workflow to help you troubleshoot the issue based on your observation.

G start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 all_tail Physical/Mechanical Issue q1->all_tail Yes polar_tail Chemical Interaction Issue q1->polar_tail No check_install Check Column Installation (Position, Ferrule, Cuts) all_tail->check_install check_flow Verify Carrier Gas Flow Rate check_install->check_flow check_connections Inspect for Dead Volume and Leaks check_flow->check_connections check_contamination System Contamination check_connections->check_contamination solution Symmetrical Peak check_contamination->solution inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum, Seal) polar_tail->inlet_maintenance column_maintenance Perform Column Maintenance (Trim Column Inlet) inlet_maintenance->column_maintenance method_optimization Optimize GC Method (Temperature, Flow Rate) column_maintenance->method_optimization derivatization Consider Derivatization (e.g., Silylation) method_optimization->derivatization derivatization->solution

Caption: Troubleshooting workflow for this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing while my hydrocarbon standards look fine?

This is a classic sign of active sites within your GC system.[3] this compound has a polar hydroxyl (-OH) group that can form strong hydrogen bonds with exposed silanol (Si-OH) groups on the surfaces of the inlet liner, glass wool, or the column itself.[3] These secondary interactions cause a portion of the this compound molecules to be retained longer, resulting in a tailing peak.[3] Non-polar hydrocarbons do not interact with these active sites and therefore elute as symmetrical peaks.[5]

Q2: I've just installed a new column and I'm seeing peak tailing for all my compounds. What could be the issue?

When all peaks, including non-polar ones, exhibit tailing, the problem is likely mechanical or related to the installation rather than chemical activity.[2] Here are the most common causes:

  • Improper Column Installation: The column may be positioned too high or too low in the inlet, creating dead volume or a convoluted flow path.[3][6] Always follow the instrument manufacturer's guidelines for the correct column insertion distance.[3]

  • Poor Column Cut: A ragged or angled cut of the fused silica column can create turbulence and active sites at the column inlet.[3][6] Ensure you have a clean, 90° cut.

  • Dead Volume: Unswept volumes in the flow path, often due to poorly fitted connections, can lead to peak tailing.[3]

  • Low Carrier Gas Flow Rate: An insufficient carrier gas flow can result in poor peak shape.[3]

Q3: How can I reduce active sites in my GC system?

Minimizing active sites is crucial for the analysis of polar compounds like this compound. Here are several effective strategies:

  • Use Deactivated Components: Always use deactivated inlet liners and columns.[7] Deactivation involves chemically treating the surfaces to cap the active silanol groups.[7]

  • Inlet Maintenance: Regularly replace the inlet liner, septum, and gold seal.[8][9] The liner is a common source of activity and contamination.

  • Column Trimming: If the column has been in use for some time, the front section can become contaminated or active. Trimming 10-20 cm from the inlet of the column can restore performance.[6][10]

  • Column Conditioning: Properly conditioning a new column according to the manufacturer's instructions is essential to remove any residual impurities and ensure a stable baseline.

Q4: Can my injection technique or method parameters cause peak tailing for this compound?

Yes, several method parameters can contribute to peak tailing:

  • Injector Temperature: If the injector temperature is too low, this compound may not vaporize completely and instantaneously, leading to a slow introduction into the column and subsequent tailing.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting or tailing.[11][12] If you suspect this, try diluting your sample.[12]

  • Split Ratio: In split injections, a split ratio that is too low may not be sufficient for an efficient sample introduction, potentially causing peak tailing.[8] A minimum of 20 mL/min total flow through the inlet is a good starting point.[8]

  • Solvent-Phase Polarity Mismatch: Using a non-polar column for a polar analyte like this compound can lead to significant peak tailing.[8] A mid-polar or polar stationary phase is generally more suitable.

Q5: What is derivatization and can it help with this compound peak tailing?

Derivatization is a chemical reaction used to convert an analyte into a different, more volatile, and less polar compound.[13] For this compound, the polar hydroxyl group can be converted to a less polar group, such as a silyl ether. This is a highly effective way to eliminate peak tailing caused by interactions with active sites.[13] Silylation is a common derivatization technique for alcohols.[13]

Data Presentation

Table 1: Impact of GC Parameters on Peak Shape for Polar Analytes like this compound

ParameterEffect of Sub-Optimal Setting on Peak ShapeRecommended Action to Improve Peak Symmetry
Injector Temperature Too low: Incomplete vaporization leading to tailing.[5]Increase temperature (typically 250-280 °C).
Column Flow Rate Too low: Increased diffusion and potential for tailing.[3]Optimize for best efficiency (refer to van Deemter plot).
Oven Temperature Program Initial temp too high: Poor focusing of analyte band.[8]Decrease initial oven temperature by 10-20 °C.[8]
Injection Volume Too high: Column overload, can cause fronting or tailing.[10][11]Reduce injection volume or dilute the sample.[12][14]
Split Ratio Too low: Inefficient sample transfer to the column.[8]Increase the split ratio.[14]
Column Polarity Non-polar column for polar analyte: Strong peak tailing.[3]Use a mid-polar to polar stationary phase.

Experimental Protocols

Protocol 1: GC Inlet Maintenance

This protocol outlines the steps for routine maintenance of the GC inlet to minimize active sites and contamination.

  • Cool Down: Ensure the GC inlet temperature is below 50 °C.[1]

  • Depressurize: Turn off the carrier gas flow to the inlet.[1]

  • Remove Old Components: Carefully loosen the septum nut and remove the old septum. Use tweezers to remove the inlet liner.[1]

  • Clean Inlet (if necessary): Wipe the inlet surfaces with a lint-free swab lightly dampened with a suitable solvent like methanol or acetone.

  • Install New Components: Place a new O-ring on the new, deactivated liner. Insert the liner into the inlet. Place a new septum in the septum nut and tighten it according to the manufacturer's instructions. Do not overtighten.

  • Pressurize and Leak Check: Restore the carrier gas flow and perform a leak check at the inlet fittings using an electronic leak detector.

  • Equilibrate: Allow the system to purge with the carrier gas for 10-15 minutes before heating the inlet to the setpoint temperature.[1]

Protocol 2: Silylation Derivatization of this compound

This protocol provides a general procedure for the silylation of the hydroxyl group in this compound to reduce its polarity and improve peak shape. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation: If your this compound sample is in a solvent, evaporate the solvent from a known amount of the sample to dryness under a gentle stream of nitrogen.

  • Add Reagents: To the dry sample, add 100 µL of a suitable solvent like pyridine or acetonitrile, followed by 100 µL of the silylating agent (e.g., BSTFA with 1% TMCS).[13]

  • Reaction: Cap the vial tightly and heat it at 70 °C for 30 minutes to ensure the reaction goes to completion.[13]

  • Analysis: Cool the vial to room temperature before injecting 1 µL into the GC.

Note: Always handle derivatizing agents in a fume hood and follow appropriate safety precautions.

References

Technical Support Center: Enhancing Enantioselectivity in Asymmetric Lavandulol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of Lavandulol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve enantioselectivity in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the asymmetric synthesis of enantiomerically enriched this compound?

A1: The two main strategies for achieving high enantioselectivity in this compound synthesis are organocatalytic routes and enzymatic kinetic resolution.

  • Organocatalytic Synthesis: A common approach involves a proline-catalyzed asymmetric α-aminooxylation of an appropriate aldehyde, followed by a[1][1] sigmatropic rearrangement, such as the Johnson-Claisen rearrangement.[2] This method builds the chiral center early in the synthesis.

  • Enzymatic Kinetic Resolution: This method involves the selective acylation or hydrolysis of a racemic mixture of this compound using a lipase, such as Porcine Pancreas Lipase (PPL) or Candida antarctica lipase B (CAL-B).[3][4] This separates the two enantiomers, providing access to both (R)- and (S)-Lavandulol.

Q2: I am experiencing low enantiomeric excess (e.e.) in my proline-catalyzed α-aminooxylation. What are the likely causes?

A2: Low enantioselectivity in proline-catalyzed α-aminooxylation reactions can stem from several factors:

  • Reaction Temperature: Temperature is a critical parameter. For many proline-catalyzed reactions, lower temperatures (e.g., -20 °C to 0 °C) are crucial for achieving high enantioselectivity.[5]

  • Catalyst Purity and Loading: The purity of the L-proline catalyst is important. Impurities can negatively impact the catalytic cycle. Catalyst loading should be optimized; typically, 5-30 mol% is used.[6]

  • Solvent Choice: The solvent can significantly influence the transition state of the reaction. Aprotic solvents like chloroform (CHCl3) or acetonitrile (CH3CN) are often effective.[6] It is crucial to screen different solvents to find the optimal one for your specific substrate.

  • Substrate Purity: Impurities in the aldehyde starting material can interfere with the catalyst and lead to side reactions.

  • Slow Addition of Reagents: For some substrates, slow addition of the nitrosobenzene reagent can be essential to suppress side reactions like dimerization.[5]

Q3: My enzymatic resolution of racemic this compound is not giving the expected high e.e. What should I troubleshoot?

A3: To improve the enantioselectivity of a lipase-catalyzed kinetic resolution of this compound, consider the following:

  • Choice of Lipase: Different lipases exhibit different selectivities. While Porcine Pancreas Lipase (PPL) and Candida antarctica lipase B (CAL-B) have shown good results for this compound, screening other commercially available lipases may yield better results for your specific conditions.[3][7]

  • Acyl Donor: The choice of acyl donor is critical. Vinyl acetate is commonly used due to the irreversible nature of the transesterification.[4] Succinic anhydride has also been reported to give high enantioselectivity.[4]

  • Solvent: The reaction medium can significantly impact enzyme activity and selectivity. Nonpolar organic solvents like hexane or toluene are often used.[8]

  • Temperature: Enzyme activity and selectivity are temperature-dependent. Optimization of the reaction temperature is crucial.

  • Reaction Time (Conversion): Kinetic resolutions are highly dependent on the conversion. For optimal enantiomeric excess of both the unreacted alcohol and the acylated product, the reaction should ideally be stopped at or near 50% conversion.[3] Over-running the reaction will lead to a decrease in the e.e. of the product.

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Proline-Catalyzed α-Aminooxylation/Claisen Rearrangement Pathway

Symptoms: The final this compound product exhibits low enantiomeric excess (<90% e.e.).

Workflow for Troubleshooting Low Enantioselectivity:

G start Low e.e. Observed step1 Verify Purity of Starting Materials (Aldehyde, Proline, Nitrosobenzene) start->step1 step2 Optimize Reaction Temperature (Screen from 0°C to -20°C) step1->step2 If purity is confirmed step3 Screen Solvents (e.g., CHCl3, CH3CN, THF) step2->step3 If e.e. is still low step4 Vary Proline Catalyst Loading (5-30 mol%) step3->step4 If e.e. is still low step5 Investigate Claisen Rearrangement Conditions (Temperature, Acid Catalyst) step4->step5 If α-aminooxylation is optimized step6 Analyze for Side Products (e.g., Dimerization, Self-Aldol) step5->step6 If overall e.e. is low end Improved e.e. step6->end Address side reactions G start Low e.e. in Resolution step1 Screen Different Lipases (PPL, CAL-B, etc.) start->step1 step2 Optimize Acyl Donor (Vinyl Acetate, Succinic Anhydride) step1->step2 If selectivity is poor step3 Monitor Reaction to ~50% Conversion step2->step3 Once best enzyme/donor is found step4 Optimize Reaction Temperature step3->step4 If reaction is too slow/fast step5 Screen Anhydrous Organic Solvents step4->step5 If e.e. is still suboptimal end High e.e. Achieved step5->end G start Goal: Improve Enantioselectivity method_choice Choose Synthetic Strategy start->method_choice organo Organocatalysis method_choice->organo enzymatic Enzymatic Resolution method_choice->enzymatic sub_organo1 Optimize Catalyst/Ligand organo->sub_organo1 sub_organo2 Control Temperature organo->sub_organo2 sub_organo3 Screen Solvents organo->sub_organo3 sub_enzymatic1 Screen Enzymes enzymatic->sub_enzymatic1 sub_enzymatic2 Optimize Acyl Donor enzymatic->sub_enzymatic2 sub_enzymatic3 Control Conversion enzymatic->sub_enzymatic3

References

Overcoming low yields in Lavandulol extraction from plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low yields of lavandulol extraction from plant sources.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, offering potential causes and solutions to improve yield and purity.

Q1: My this compound yield is consistently low when using steam distillation. What are the likely causes and how can I improve it?

A1: Low this compound yields from steam distillation can stem from several factors, ranging from the plant material itself to the distillation process parameters. Here are the primary areas to troubleshoot:

  • Plant Material:

    • Lavender Species and Cultivar: The concentration of this compound varies significantly between different Lavandula species and even cultivars. Lavandula angustifolia is known to contain this compound, while its hybrid, Lavandula x intermedia (Lavandin), often has a higher overall essential oil yield but may have a different chemical profile with lower relative concentrations of this compound.[1][2][3][4] For instance, studies have shown this compound content in L. angustifolia to be in the range of 1.30–3.14%, while this is less of a defining component in many L. x intermedia cultivars.[1][2]

    • Harvesting Time: The developmental stage of the plant at harvest critically impacts the essential oil composition. For optimal oil production, lavender should generally be harvested when about 30% of the flowers are open, and before 90% have bloomed.[5] Harvesting in the early morning after the dew has evaporated can also maximize the concentration of aromatic compounds.[5]

    • Drying and Storage: While drying lavender can increase the amount of plant material that fits into a still, improper drying (e.g., in direct sunlight) can lead to the loss of volatile compounds.[6] Long-term storage of dried flowers can also lead to a decrease in essential oil content.[7]

  • Distillation Process:

    • Temperature and Pressure: Excessive temperatures and prolonged distillation times can lead to the degradation of heat-sensitive compounds like this compound and its esters.[8][9] Operating steam distillation at atmospheric pressure (around 100°C) is standard, but higher pressures, which increase the temperature, could potentially degrade the desired compounds.[10][11]

    • Hydrolysis: During steam and hydrodistillation, the presence of hot water and steam can cause the hydrolysis of esters like lavandulyl acetate back to this compound and acetic acid. While this might seem to increase this compound, it alters the natural profile and can also lead to the degradation of other compounds, affecting the overall quality.[8]

    • Equipment Setup: Ensure the still is packed firmly but not too tightly to allow for even steam penetration.[10] An inefficient condenser can lead to the loss of volatile components with the uncondensed steam.

  • Solutions to Improve Yield:

    • Optimize Plant Material: Select Lavandula angustifolia cultivars known for higher this compound content. Harvest at the optimal time and consider using fresh or properly dried plant material.

    • Control Distillation Parameters: Monitor and control the distillation time and temperature to minimize thermal degradation. The optimal distillation time is often around 60 minutes, with longer times not significantly increasing the yield of target compounds.[12]

    • Consider Pre-treatments: Soaking the lavender flowers in a mixture of recycled hydrolat and fresh water has been shown to increase oil yield by enhancing internal oil extraction. However, be aware that this can affect the concentration of some compounds.

Q2: I am using supercritical CO2 (SC-CO2) extraction, but my this compound yield is not as high as expected. How can I optimize this process?

A2: Supercritical CO2 extraction is a more tunable process than steam distillation, and optimizing its parameters is key to maximizing this compound yield.

  • Key Parameters for Optimization:

    • Pressure and Temperature: These two parameters are interdependent and control the solvent density and solvating power of the supercritical CO2. Higher pressures generally increase the solvent density, leading to better solubility of the essential oil components.[13] However, the relationship is not always linear for specific compounds. For lavender essential oil, optimal yields have been achieved at pressures ranging from 100 to 300 bar and temperatures from 40°C to 60°C.[12][13] It is crucial to conduct systematic experiments to find the optimal pressure-temperature combination for this compound.

    • CO2 Flow Rate: A higher CO2 flow rate can increase the extraction rate, but it may also decrease the extraction efficiency if the residence time of the solvent in the extractor is too short for equilibrium to be reached.

    • Extraction Time: The extraction process consists of a fast, initial phase where easily accessible oil is extracted, followed by a slower phase where diffusion from the plant matrix is the limiting step. Extending the extraction time will increase the yield, but with diminishing returns.

    • Co-solvent Addition: Adding a small amount of a polar co-solvent, such as ethanol (e.g., 0.2% v/v), can significantly enhance the extraction of more polar compounds, potentially including this compound.[12]

  • Troubleshooting and Solutions:

    • Low Yield: If the overall yield is low, consider increasing the extraction pressure or adding a co-solvent. Ensure the plant material is finely ground to reduce diffusion limitations.

    • Poor Selectivity for this compound: The selectivity of SC-CO2 extraction can be tuned by carefully adjusting the pressure and temperature. A lower density (lower pressure, higher temperature) may favor the extraction of more volatile compounds, while a higher density may be required for less volatile components. Fractional separation by using multiple separators at different pressures and temperatures can also be employed to isolate specific compound classes.[14]

Q3: Does the choice of lavender species significantly impact the potential yield of this compound?

A3: Yes, the choice of lavender species is a critical factor. Lavandula angustifolia (often called "true lavender") is the primary species known for producing essential oil containing this compound and its acetate, which contribute to its characteristic sweet, floral scent.[3][4][15] In contrast, Lavandula x intermedia (a hybrid of L. angustifolia and L. latifolia), also known as lavandin, is cultivated for its high essential oil yield. However, lavandin oil typically has a different chemical profile, with higher concentrations of camphor and 1,8-cineole, giving it a more herbaceous and camphoraceous aroma, and generally a lower relative content of this compound.[1][3] Therefore, for research or production focused on this compound, selecting cultivars of Lavandula angustifolia is crucial.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration of this compound in lavender essential oil?

A1: The concentration of this compound in lavender essential oil is generally low and can vary significantly depending on the lavender species, cultivar, growing conditions, and extraction method. In essential oils from Lavandula angustifolia, the this compound content can range from approximately 1.30% to 3.14%.[1]

Q2: Can pre-treatment of the plant material enhance this compound yield?

A2: Yes, certain pre-treatments can influence the extraction yield.

  • Drying: Drying the plant material reduces its moisture content, allowing for a larger quantity to be packed into the extractor, which can increase the overall oil yield per batch.[6] However, the drying method is important; convective drying at moderate temperatures (e.g., 60°C) may be optimal for preserving volatile compounds.[16]

  • Grinding: Grinding the plant material increases the surface area and can improve extraction efficiency, particularly in solvent-based and supercritical fluid extractions. However, for hydrodistillation, some studies have found that grinding can lead to a lower yield.

  • Enzymatic Treatment: The use of enzymes like cellulase to break down the plant cell walls prior to extraction is an emerging technique that has shown potential for improving essential oil yield.

  • Plasma Treatment: Recent research suggests that short-duration plasma treatment of lavender flowers before hydrodistillation can enhance the essential oil yield without significantly altering its chemical composition.[17]

Q3: How can I accurately quantify the amount of this compound in my extract?

A3: The standard and most accurate method for quantifying this compound in an essential oil extract is Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID).[18][19][20] These techniques separate the individual components of the essential oil, and by using a certified reference standard of this compound, a precise quantification of its concentration can be achieved.[18]

Data Presentation

Table 1: Comparison of this compound and Major Components in Essential Oils from Different Lavender Species and Extraction Methods.

Lavender SpeciesExtraction MethodLinalool (%)Linalyl Acetate (%)This compound (%)Lavandulyl Acetate (%)Camphor (%)Reference
Lavandula angustifoliaNot Specified26.14 - 57.079.08 - 24.451.30 - 3.142.12 - 10.23Low[1]
Lavandula x intermediaNot Specified26.14 - 57.079.08 - 24.45LowerLower10.11 - 12.55[1]
Lavandula angustifoliaSupercritical CO2-34.7---[14]
Lavandula angustifoliaHydrodistillation-12.1---[14]
Lavandula angustifoliaEthanol Extraction16.8246.761.5414.21< 0.15[21]

Note: '-' indicates data not provided in the cited source. The composition of essential oils can vary significantly.

Experimental Protocols

1. Laboratory-Scale Steam Distillation Protocol

This protocol provides a general procedure for extracting essential oil from lavender via steam distillation.

  • Materials and Equipment:

    • Dried or fresh lavender flowers (e.g., 100 g)

    • Distillation apparatus (still) with a condenser and a collection flask (separatory funnel)

    • Heating source (e.g., heating mantle)

    • Distilled water

    • Glassware (beakers, graduated cylinders)

  • Procedure:

    • Preparation: If using fresh lavender, it can be used directly or slightly wilted. If using dried lavender, ensure it has been stored properly.

    • Loading the Still: Place the lavender plant material into the distillation flask.[10] Pack it firmly but not so tightly that it impedes steam flow.[10]

    • Water Addition: Add distilled water to the still. In a typical setup, the plant material sits on a perforated grid above the water, so it is in contact with the steam, not submerged in the boiling water.[22] The amount of water should be sufficient to last the duration of the distillation without boiling dry.

    • Assembly: Assemble the distillation apparatus, ensuring all joints are secure. Connect the condenser to a cold water source.

    • Heating: Begin heating the water to generate steam.[6] The steam will pass through the lavender material, causing the essential oil glands to rupture and release their volatile oils.[10]

    • Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled and condensed back into a liquid.[10]

    • Collection: Collect the distillate, which will be a mixture of essential oil and hydrosol (aromatic water), in a separatory funnel.

    • Separation: The essential oil, being less dense than water, will form a layer on top of the hydrosol. Allow the mixture to settle and then carefully separate the essential oil from the hydrosol.[10]

    • Drying and Storage: The collected essential oil can be dried over anhydrous sodium sulfate to remove any residual water and should be stored in an airtight, dark glass vial in a cool place.

2. Supercritical CO2 (SC-CO2) Extraction Protocol

This protocol outlines the general steps for SC-CO2 extraction of lavender. The specific parameters will need to be optimized for your system and target compound.

  • Materials and Equipment:

    • Supercritical fluid extraction system

    • High-purity CO2

    • Dried and ground lavender flowers

    • Optional: Co-solvent (e.g., ethanol) and co-solvent pump

  • Procedure:

    • Sample Preparation: Dry the lavender flowers and grind them to a consistent particle size to increase the surface area for extraction.

    • Loading the Extractor: Pack the ground lavender material into the extraction vessel.[23]

    • System Pressurization and Heating: Seal the extraction vessel and bring the system to the desired extraction temperature (e.g., 40-60°C) and pressure (e.g., 100-300 bar) by pumping liquid CO2 through a heater and into the vessel.[13][24]

    • Static Extraction (Optional): Allow the system to remain under static conditions for a period (e.g., 15-30 minutes) to allow the supercritical CO2 to equilibrate with the plant material and dissolve the target compounds.

    • Dynamic Extraction: Begin flowing supercritical CO2 through the extraction vessel at a set flow rate. The CO2, now containing the dissolved essential oil, passes through a pressure reduction valve into one or more separators.

    • Separation: In the separators, the pressure and/or temperature are changed, causing the CO2 to lose its solvent power and the essential oil to precipitate out and be collected. The CO2 can then be recycled.[14]

    • Depressurization: Once the extraction is complete, slowly and carefully depressurize the system.

    • Collection and Storage: Collect the extracted essential oil from the separators and store it in an appropriate container under refrigeration.

Mandatory Visualization

Lavandulol_Extraction_Workflow cluster_plant_material Plant Material Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Harvesting Harvesting (Lavandula angustifolia) Drying Drying Harvesting->Drying Grinding Grinding Drying->Grinding Extraction_Method Extraction Method Grinding->Extraction_Method Steam_Distillation Steam Distillation Extraction_Method->Steam_Distillation Conventional SC_CO2 Supercritical CO2 Extraction Extraction_Method->SC_CO2 Advanced Separation Separation (Oil/Water or Oil/CO2) Steam_Distillation->Separation SC_CO2->Separation Analysis Analysis (GC-MS) Separation->Analysis Purification Purification (Optional) Analysis->Purification Final_Product This compound-rich Extract Analysis->Final_Product Purification->Final_Product

Caption: Workflow for this compound Extraction from Lavender.

Lavandulol_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_common Common Precursors cluster_synthesis This compound Synthesis Pyruvate_G3P Pyruvate + G3P MEP MEP Pyruvate_G3P->MEP DXS, DXR IPP Isopentenyl Pyrophosphate (IPP) MEP->IPP Acetyl_CoA Acetyl-CoA MVA Mevalonate Acetyl_CoA->MVA HMGS, HMGR MVA->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IDI LPP Lavandulyl Pyrophosphate (LPP) DMAPP->LPP LiLPPS This compound This compound LPP->this compound Phosphatase Lavandulyl_Acetate Lavandulyl Acetate This compound->Lavandulyl_Acetate AAT

Caption: Biosynthetic Pathway of this compound in Lavender.

References

Methods to prevent Lavandulol isomerization during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the isomerization of Lavandulol during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

This compound is a naturally occurring monoterpene alcohol found in essential oils like lavender oil. It exists as two enantiomers, (R)- and (S)-Lavandulol. The (R)-enantiomer is known for its characteristic floral, herbal aroma and is a valuable component in the fragrance industry and as an insect pheromone. Isomerization, the process where a molecule is transformed into an isomer with a different arrangement of atoms, can lead to a loss of the desired biological activity and aroma profile. Therefore, preserving the chemical integrity of this compound during purification is crucial.

Q2: What are the main causes of this compound isomerization during purification?

The primary cause of this compound isomerization is acid-catalyzed rearrangement.[1] As an allylic alcohol, this compound is susceptible to protonation under acidic conditions, leading to the formation of a carbocation intermediate. This intermediate can then undergo rearrangement to form more stable isomers.[1] Common sources of acid during a typical purification workflow include:

  • Acidic reagents or catalysts used in the preceding reaction that are not completely neutralized.

  • Aqueous workups with acidic solutions (e.g., washing with dilute HCl).

  • Standard silica gel used in column chromatography, which is inherently acidic.

Q3: What are the common isomerization products of this compound?

Under acidic conditions, this compound can rearrange to various other terpene structures. While specific studies on this compound are limited, acid-catalyzed rearrangements of similar terpene alcohols can lead to the formation of isomers such as geraniol, nerol, and α-terpineol through carbocation intermediates. In the case of related compounds like lavandulyl esters, isomerization can lead to products like methyl trans-5-methyl-2-propan-2-ylidenehex-3-enoate.[1]

Q4: Can temperature affect the stability of this compound?

Yes, elevated temperatures can contribute to the degradation of this compound and other components in essential oils.[2] Thermal degradation can lead to various chemical reactions, including rearrangements and oxidations, especially in the presence of acidic catalysts. It is advisable to perform purification steps at or below room temperature whenever possible.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Isomerization observed after aqueous workup.
  • Symptom: GC-MS or NMR analysis of the crude product after extraction shows the presence of unexpected isomers, and a decrease in the desired this compound peak.

  • Root Cause: The use of acidic solutions during the aqueous workup is the most likely cause. Even a slightly acidic aqueous layer can induce isomerization.

  • Solutions:

    • Mild Basic Wash: Instead of a strong acid wash, use a mild basic solution to neutralize any residual acid from the reaction. A saturated solution of sodium bicarbonate (NaHCO₃) is a common choice.

    • Buffered Wash: For highly sensitive substrates, using a buffered wash solution at a pH of 7.0-7.5 can provide better control and prevent exposure to both acidic and strongly basic conditions.

    • Non-Aqueous Workup: To completely avoid the risks associated with aqueous solutions, a non-aqueous workup can be employed. This involves quenching the reaction with a non-aqueous reagent and then directly purifying the product by filtration through a pad of neutral alumina or deactivated silica gel.

Issue 2: Isomerization occurs during column chromatography.
  • Symptom: The purity of the product decreases after column chromatography, with the appearance of new isomer peaks in the collected fractions.

  • Root Cause: Standard silica gel is acidic due to the presence of silanol groups on its surface, which can catalyze the isomerization of acid-sensitive compounds like this compound.

  • Solutions:

    • Use of Neutral Alumina: Neutral alumina is a suitable alternative to silica gel for the purification of acid-sensitive compounds. It has a neutral pH and can effectively separate compounds based on polarity without causing isomerization.

    • Deactivated Silica Gel: If silica gel is the preferred stationary phase, it can be deactivated to neutralize its acidic sites. This is commonly done by pre-treating the silica gel with a solution containing a small percentage of triethylamine (1-2%) in the eluent.

Quantitative Data Summary

Direct quantitative data comparing the percentage of this compound isomerization with different purification methods is scarce in the literature. However, the following table summarizes the qualitative effectiveness of various techniques and provides illustrative quantitative data for analogous acid-sensitive compounds to guide methodology selection.

Purification MethodStationary PhaseWorkup ConditionExpected Isomerization LevelSupporting Data for Analogous Compounds
Standard Method Standard Silica GelAcidic or Neutral Aqueous WashHighFor some allylic alcohols, significant to complete isomerization can be observed.
Improved Method 1 Standard Silica GelMild Basic Wash (e.g., NaHCO₃)Moderate to LowReduces acidity during workup, but the acidic nature of silica can still cause some isomerization.
Improved Method 2 Triethylamine-Deactivated Silica GelMild Basic WashLowNeutralization of acidic sites on silica significantly reduces isomerization.
Recommended Method Neutral AluminaMild Basic or Buffered WashVery LowAlumina's neutral pH provides a non-reactive surface for acid-sensitive compounds.
High-Purity Method Neutral AluminaNon-Aqueous WorkupNegligibleAvoids all potential sources of acid-catalyzed isomerization.

Experimental Protocols

Protocol 1: Purification of this compound using Triethylamine-Deactivated Silica Gel Chromatography

This protocol is suitable for researchers who prefer to use silica gel as the stationary phase.

1. Preparation of Triethylamine-Deactivated Silica Gel:

  • In a fume hood, prepare a slurry of silica gel in the chosen non-polar solvent for chromatography (e.g., hexane).
  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
  • Gently stir the slurry for 15-20 minutes to ensure even distribution of the triethylamine.
  • The deactivated silica gel is now ready for packing the column.

2. Column Packing and Elution:

  • Pack a chromatography column with the prepared triethylamine-deactivated silica gel slurry.
  • Equilibrate the column by running the mobile phase (containing 1% triethylamine) through it until the baseline is stable.
  • Dissolve the crude this compound sample in a minimal amount of the mobile phase and load it onto the column.
  • Elute the column with a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane, with 1% triethylamine maintained throughout).
  • Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing pure this compound.

3. Post-Purification Workup:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
  • To remove residual triethylamine, the concentrated sample can be dissolved in a suitable solvent and washed with a dilute copper sulfate solution (which complexes with the amine) or carefully evaporated under high vacuum.

Protocol 2: Purification of this compound using Neutral Alumina Chromatography with a Buffered Aqueous Workup

This protocol is recommended for achieving high purity with minimal risk of isomerization.

1. Buffered Aqueous Workup:

  • After the reaction is complete, cool the reaction mixture to room temperature.
  • Quench the reaction by slowly adding a saturated solution of ammonium chloride (if applicable).
  • Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) for extraction.
  • Wash the organic layer sequentially with:
  • A phosphate buffer solution (pH ~7.2).
  • Deionized water.
  • Brine (saturated NaCl solution) to aid in drying.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

2. Neutral Alumina Column Chromatography:

  • Prepare a slurry of neutral alumina in the non-polar eluent (e.g., hexane).
  • Pack a chromatography column with the alumina slurry.
  • Equilibrate the column with the mobile phase.
  • Dissolve the crude product from the workup in a small volume of the mobile phase and load it onto the column.
  • Elute with an appropriate solvent gradient (e.g., increasing the percentage of ethyl acetate in hexane).
  • Collect and analyze fractions to isolate the pure this compound.
  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Isomerization_Pathway This compound This compound Carbocation Carbocation Intermediate This compound->Carbocation Protonation H_plus H+ H_plus->Carbocation Isomers Rearranged Isomers (e.g., Geraniol, Nerol, α-Terpineol) Carbocation->Isomers Rearrangement

Caption: Acid-catalyzed isomerization pathway of this compound.

Purification_Workflow cluster_workup Workup cluster_chromatography Chromatography Crude_Product Crude Reaction Mixture Buffered_Wash Buffered Aqueous Wash (pH 7.2) Crude_Product->Buffered_Wash Recommended Non_Aqueous Non-Aqueous Workup Crude_Product->Non_Aqueous High-Purity Neutral_Alumina Neutral Alumina Column Buffered_Wash->Neutral_Alumina Deactivated_Silica Deactivated Silica Column Buffered_Wash->Deactivated_Silica Non_Aqueous->Neutral_Alumina Pure_this compound Pure this compound Neutral_Alumina->Pure_this compound Deactivated_Silica->Pure_this compound

Caption: Recommended workflows for purifying this compound to prevent isomerization.

References

Technical Support Center: Optimization of Lavandulol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of culture conditions for lavandulol biosynthesis in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.

Issue 1: Low or No Production of this compound

Q1: My microbial culture is growing well (high OD600), but I'm detecting little to no this compound. What are the initial checks I should perform?

A1: When cell growth is robust but product titer is low, the issue often lies with the expression of the biosynthetic pathway or the accumulation of toxic intermediates. Here is a systematic approach to troubleshoot this problem:

  • Verify Plasmid Integrity and Gene Expression:

    • Plasmid Sequence Verification: Ensure that the plasmids containing the this compound biosynthesis genes (e.g., lavandulyl diphosphate synthase (LPPS) and a suitable pyrophosphatase) are sequence-verified to rule out any mutations.

    • Inducer Concentration and Timing: Confirm that the correct concentrations of inducers (e.g., IPTG, cumic acid) were added at the appropriate cell density (typically mid-log phase, OD600 of 0.6-0.8).[1]

    • Protein Expression Analysis (SDS-PAGE): Perform an SDS-PAGE analysis of cell lysates taken before and after induction to confirm the expression of the pathway enzymes.

  • Precursor Supply and Metabolic Bottlenecks:

    • Precursor Pathway Upregulation: this compound is an irregular monoterpene synthesized from two molecules of dimethylallyl diphosphate (DMAPP).[2] Ensure that the upstream pathway for precursor supply (e.g., the mevalonate (MVA) pathway) is adequately expressed and functional. Overexpression of key enzymes in the MVA pathway, such as tHMG1 and IDI1, can significantly increase the precursor pool.[2]

    • Metabolic Burden: The overexpression of multiple pathway genes can impose a significant metabolic burden on the host, redirecting resources away from product formation. Consider using lower induction temperatures (e.g., 18-25°C) and lower inducer concentrations to reduce the rate of protein synthesis and lessen the metabolic load.

  • Enzyme Activity and Cofactor Availability:

    • Pyrophosphatase Activity: The final step in this compound biosynthesis is the conversion of lavandulyl diphosphate (LPP) to this compound, which is catalyzed by a pyrophosphatase. The choice of pyrophosphatase is critical. For instance, in E. coli, RdgB has been shown to be an efficient pyrophosphatase for this reaction.[1][3]

    • Cofactor Limitation: Ensure that essential cofactors for the biosynthetic pathway enzymes are not limiting.

Q2: I'm observing a decrease in this compound production after an initial period of synthesis. What could be the cause?

A2: A decline in production over time can be attributed to several factors, including product toxicity, plasmid instability, or nutrient limitation.

  • Product Toxicity:

    • In situ Product Removal: Monoterpenes like this compound can be toxic to microbial cells, leading to membrane disruption and reduced viability. To mitigate this, employ an in situ extraction method by adding an organic solvent overlay (e.g., hexadecane or dodecane) to the culture medium.[1][3] This will sequester the this compound as it is produced, reducing its concentration in the aqueous phase.

  • Plasmid Instability:

    • Antibiotic Selection: Ensure that the appropriate antibiotics are present in the culture medium at the correct concentrations to maintain selective pressure for plasmid retention.

    • Glycerol Stocks: Prepare fresh glycerol stocks of your engineered strain and verify their productivity.

  • Nutrient Limitation:

    • Media Composition: The initial medium composition may be depleted of essential nutrients over the course of the fermentation. Consider using a richer medium or implementing a fed-batch strategy to replenish key nutrients.

    • pH Fluctuation: Monitor and control the pH of the culture, as significant drops or increases can inhibit cell growth and enzyme activity.

Issue 2: Poor Cell Growth

Q3: My engineered strain is exhibiting poor growth compared to the parent strain. What are the likely causes and solutions?

A3: Poor growth is often a sign of metabolic burden or the accumulation of toxic intermediates.

  • Metabolic Burden and Leaky Expression:

    • Promoter Choice: Some promoters can have a basal level of "leaky" expression even without an inducer, leading to a constant metabolic drain. If you suspect this is an issue, consider switching to a more tightly regulated promoter system.

    • Optimize Induction Conditions: As mentioned previously, lowering the induction temperature and inducer concentration can help alleviate metabolic stress.

  • Toxicity of Pathway Intermediates:

    • Metabolic Balancing: An imbalance in the expression levels of pathway enzymes can lead to the accumulation of toxic intermediates. For example, an overproduction of DMAPP can be cytotoxic. Fine-tuning the expression levels of each enzyme in the pathway, for example by using promoters of different strengths, can help to create a more balanced metabolic flux.

Data Presentation: Quantitative Impact of Culture Conditions

The following tables summarize quantitative data on this compound production under different experimental conditions, compiled from published research.

Table 1: this compound Production in Engineered E. coli

StrainKey Genetic ModificationsCulture MediumInduction ConditionsTiter (mg/L)Reference
Engineered E. coliMVA pathway, trLiLPPS, RdgB pyrophosphataseM2 Medium0.1 mM IPTG, 0.1 μM 3OC6-HSL24.9[3]
Engineered E. coliMVA pathway, trLiLPPS, NudF pyrophosphataseM2 Medium0.1 mM IPTG, 0.1 μM 3OC6-HSL14.9[3]

Table 2: this compound Production in Engineered S. cerevisiae

StrainKey Genetic ModificationsFermentation ModeTiter (mg/L)Reference
Engineered S. cerevisiaeOverexpression of IDI1 and tHMG1Shake FlaskIncreased by 113.43%[2]
Engineered S. cerevisiaeDeletion of MLS1 and CIT2, ERG20 promoter replacementShake Flask136.68[4]
Optimized S. cerevisiaeCombinatorial pathway engineeringFed-batch308.92[3][5]

Experimental Protocols

Protocol 1: Shake Flask Cultivation of Engineered E. coli for this compound Production

1. Media Preparation:

  • Prepare M2 medium containing: 10 g/L glycerol, 10 g/L tryptone, 5 g/L yeast extract, 13.3 g/L KH2PO4, and 4 g/L (NH4)2HPO4.

  • Adjust the pH to 7.0 with NaOH.

  • Autoclave at 121°C for 20 minutes.

  • Add the appropriate antibiotics (e.g., 50 µg/mL spectinomycin, 50 µg/mL carbenicillin) after the medium has cooled.[5]

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 250 rpm.[5]

3. Shake Flask Fermentation:

  • Inoculate 50 mL of M2 medium in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.05.

  • Incubate at 37°C with shaking at 250 rpm.

  • When the OD600 reaches 0.8-1.0, induce protein expression by adding the appropriate inducers (e.g., 0.1 mM IPTG, 0.1 μM 3OC6-HSL).[1]

  • Simultaneously, add a 10% (v/v) overlay of hexadecane to the culture for in situ product extraction.[1][3]

  • Reduce the incubation temperature to 30°C and continue shaking at 250 rpm for 48-72 hours.

4. Sample Collection and Analysis:

  • At desired time points, collect 1 mL of the culture.

  • Separate the organic and aqueous layers by centrifugation.

  • Extract the organic layer for this compound quantification by GC-MS.

Protocol 2: Extraction and Quantification of this compound by GC-MS

1. Sample Preparation:

  • Take a known volume of the hexadecane overlay from the culture.

  • Add an internal standard (e.g., hexadecane at a final concentration of 500 mg/L) for quantification.[6]

  • Mix thoroughly with an equal volume of ethyl acetate.[1]

  • Centrifuge to separate any debris.

2. GC-MS Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS.

  • GC Conditions (example):

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

    • Carrier gas: Helium

    • Inlet temperature: 250°C

    • Oven program: Start at 60°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min.

  • MS Conditions (example):

    • Ion source temperature: 230°C

    • Scan range: 40-500 m/z

  • Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.

  • Quantify the this compound concentration by comparing its peak area to that of the internal standard and using a standard curve.

Visualizations

Lavandulol_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_this compound This compound Synthesis Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate MVAP Mevalonate-P Mevalonate->MVAP MVAPP Mevalonate-PP MVAP->MVAPP IPP IPP MVAPP->IPP DMAPP DMAPP IPP->DMAPP IDI1 LPP Lavandulyl-PP DMAPP->LPP LiLPPS DMAPP->LPP This compound This compound LPP->this compound RdgB

Caption: Biosynthetic pathway for this compound production in a microbial host.

Troubleshooting_Workflow Start Low/No this compound Production Check_Growth Is cell growth (OD600) normal? Start->Check_Growth Poor_Growth Troubleshoot Poor Cell Growth: - Metabolic Burden - Toxic Intermediates Check_Growth->Poor_Growth No Good_Growth Verify Gene Expression & Plasmid Integrity Check_Growth->Good_Growth Yes Expression_OK Is protein expression confirmed (SDS-PAGE)? Good_Growth->Expression_OK No_Expression Troubleshoot Expression: - Check inducer concentration/timing - Sequence verify plasmid Expression_OK->No_Expression No Check_Precursors Investigate Precursor Supply & Enzyme Activity Expression_OK->Check_Precursors Yes Precursors_OK Is precursor pathway expressed? Is pyrophosphatase active? Check_Precursors->Precursors_OK Precursor_Issue Troubleshoot Precursors: - Overexpress MVA pathway genes - Screen different pyrophosphatases Precursors_OK->Precursor_Issue No Check_Toxicity Consider Product Toxicity Precursors_OK->Check_Toxicity Yes Solution Implement in situ product removal (e.g., organic overlay) Check_Toxicity->Solution

Caption: Troubleshooting workflow for low this compound production.

References

Technical Support Center: Enhancing Lavandulol Enzymatic Esterification Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to navigate the complexities of lavandulol enzymatic esterification. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your reaction outcomes.

Troubleshooting Guide

Encountering challenges in enzymatic reactions is a common aspect of scientific experimentation. This guide provides a structured approach to diagnosing and resolving issues that may arise during the enzymatic esterification of this compound.

Issue 1: Low or No Conversion to Lavandulyl Ester

Potential Cause Troubleshooting Steps & Solutions
Inactive Enzyme Verify Enzyme Activity: Test the lipase with a standard substrate (e.g., tributyrin) to confirm its activity. Proper Storage and Handling: Ensure the enzyme has been stored at the recommended temperature and handled according to the manufacturer's instructions to prevent denaturation. Use a fresh batch of enzyme if activity loss is suspected.
Suboptimal Reaction Temperature Optimize Temperature: The reaction temperature significantly impacts enzyme activity. For many commonly used lipases, such as Candida antarctica lipase B (Novozym 435), the optimal temperature for esterification is typically between 40°C and 60°C. Perform small-scale experiments at varying temperatures within this range to find the optimum for your specific setup.
Insufficient Enzyme Concentration Increase Enzyme Loading: The rate of reaction is directly proportional to the enzyme concentration. If the reaction is slow or stalls, consider increasing the enzyme loading. Typical concentrations range from 1% to 10% (w/w) of the total substrates.[1]
Mass Transfer Limitations Improve Agitation: Inadequate mixing can limit the diffusion of substrates to the enzyme's active site, especially with immobilized enzymes. Ensure the reaction mixture is agitated at a sufficient speed (e.g., 150-250 rpm) to maintain a uniform suspension.[2]

Issue 2: Reaction Starts but Stalls Before Completion

Potential Cause Troubleshooting Steps & Solutions
Reaction Equilibrium Reached Water Removal: Esterification is a reversible reaction where water is a byproduct. Its accumulation shifts the equilibrium back towards the reactants, limiting the final yield.[1][3][4] Implement in-situ water removal by adding molecular sieves (3Å or 4Å) to the reaction medium or by conducting the reaction under a vacuum.[1][5]
Substrate or Product Inhibition Optimize Substrate Molar Ratio: High concentrations of either this compound or the acyl donor can inhibit the enzyme.[1] While a 1:1 molar ratio is stoichiometric, using an excess of one substrate can shift the equilibrium. However, very high concentrations should be avoided. Experiment with different molar ratios to find a balance that maximizes yield without causing significant inhibition. Fed-Batch Strategy: To avoid high initial substrate concentrations, employ a fed-batch approach where one of the substrates is added gradually throughout the reaction.[1] In-situ Product Removal: The accumulation of lavandulyl acetate can also inhibit the enzyme. If feasible, consider techniques for in-situ product removal.
Enzyme Denaturation Over Time Check for pH Shift: The production of acidic byproducts or impurities in the substrates can alter the pH of the reaction medium, leading to enzyme denaturation. Ensure the initial pH is optimal for the lipase and consider using a buffered system if necessary. Thermal Instability: Prolonged exposure to even optimal temperatures can lead to gradual enzyme denaturation. If the reaction time is extensive, consider a slightly lower temperature to improve enzyme stability over the reaction course.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing the yield in this compound enzymatic esterification?

A1: Water activity (aw) is a paramount factor. While a minimal amount of water is essential to maintain the enzyme's catalytically active conformation, excess water will promote the reverse reaction of hydrolysis, thereby reducing the ester yield.[1][6] The optimal water activity for lipase-catalyzed ester synthesis is generally low.[1]

Q2: Can the substrates, this compound and the acyl donor, inhibit the enzyme?

A2: Yes, substrate inhibition is a known issue in the synthesis of some esters, particularly with short-chain fatty acids and alcohols which can deactivate the lipase at high concentrations.[1] It is crucial to optimize the substrate concentrations and their molar ratio.

Q3: What is a good starting point for the molar ratio of this compound to the acyl donor?

A3: While a stoichiometric ratio is 1:1, it is common to use an excess of one reactant to shift the equilibrium towards the product. A molar ratio of alcohol to acid ranging from 1:2 to 10:1 has been explored for similar esterifications.[2] For the synthesis of lavandulyl acetate, starting with a molar ratio close to equimolar or with a slight excess of the acyl donor is a reasonable approach.

Q4: Which enzymes are most effective for lavandulyl acetate synthesis?

A4: Lipases (E.C. 3.1.1.3) are the most commonly used enzymes. Specifically, immobilized lipase B from Candida antarctica (often sold as Novozym 435) has been shown to be highly effective for the esterification of this compound.[7] Other lipases from sources like Candida rugosa, Rhizomucor miehei, and Pseudomonas sp. have also been successfully used in various esterification reactions.[8]

Q5: Should I run the reaction in a solvent-free system or use an organic solvent?

A5: Both approaches are viable. Solvent-free systems are environmentally friendly and can simplify downstream processing. However, the use of a non-polar organic solvent (e.g., hexane, heptane) can be beneficial. Solvents can help to dissolve substrates, reduce viscosity, and in some cases, minimize substrate inhibition. Hydrophobic solvents are often preferred as they are less likely to strip the essential water layer from the enzyme.[9]

Q6: How can I purify the final product, lavandulyl acetate?

A6: After the reaction, the enzyme (especially if immobilized) can be removed by simple filtration. The remaining reaction mixture can then be purified using techniques such as column chromatography on silica gel, using a solvent system like hexane/ethyl acetate to separate the lavandulyl acetate from unreacted this compound and the acyl donor.

Data Presentation

Table 1: Optimized Conditions for Terpene Alcohol Esterification

Terpene AlcoholAcyl DonorEnzymeTemperature (°C)Enzyme LoadingConversion Yield (%)Reference
Racemic this compoundAcetic AcidCandida antarctica lipase BN/AN/A~80[7]
(S)-(-)-Perillyl alcoholOctanoic AcidNovozym 4353048 mg95.22[10]
(S)-(-)-Perillyl alcoholPropionic AcidNovozym 4353066.6 mg90.38[10]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of Lavandulyl Acetate

This protocol provides a general method for the esterification of this compound using an immobilized lipase.

Materials:

  • Racemic this compound

  • Acetic acid (or other suitable acyl donor like vinyl acetate)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Anhydrous hexane (or other suitable non-polar solvent)

  • Molecular sieves (3Å, activated)

  • Reaction vessel (e.g., screw-capped flask)

  • Magnetic stirrer with heating

  • TLC plates and developing chamber

  • GC-MS for analysis

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add this compound and the acyl donor (a starting molar ratio of 1:1.2 is recommended).

  • Solvent Addition: Add a suitable volume of anhydrous hexane to dissolve the substrates.

  • Water Removal: Add activated molecular sieves (approximately 10% w/v) to the mixture to adsorb the water produced during the reaction.

  • Enzyme Addition: Add the immobilized lipase (e.g., 5% w/w of total substrates).

  • Reaction Conditions: Seal the vessel and place it on a magnetic stirrer with heating. Set the temperature to 50°C and stir the mixture at 200 rpm.

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Enzyme Recovery: Separate the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine this compound & Acyl Donor solvent 2. Add Anhydrous Solvent reactants->solvent sieves 3. Add Molecular Sieves solvent->sieves enzyme 4. Add Immobilized Lipase sieves->enzyme conditions 5. Set Temperature & Agitation enzyme->conditions monitor 6. Monitor Progress (TLC/GC) conditions->monitor filtration 7. Filter to Recover Enzyme monitor->filtration concentration 8. Concentrate Filtrate filtration->concentration purification 9. Purify by Column Chromatography concentration->purification product Pure Lavandulyl Acetate purification->product

Caption: Workflow for the enzymatic esterification of this compound.

Troubleshooting_Tree start Low Ester Yield? check_enzyme Check Enzyme Activity start->check_enzyme Is there any reaction? check_equilibrium Check for Equilibrium/Inhibition start->check_equilibrium Reaction stalls? inactive_enzyme Solution: - Use fresh enzyme - Verify storage conditions check_enzyme->inactive_enzyme Low/No Activity check_conditions Verify Reaction Conditions check_enzyme->check_conditions Activity OK water_issue Solution: - Add molecular sieves - Apply vacuum check_equilibrium->water_issue Water Accumulation? inhibition_issue Solution: - Optimize molar ratio - Use fed-batch approach check_equilibrium->inhibition_issue Substrate/Product Inhibition? suboptimal_temp Solution: Optimize temperature (e.g., 40-60°C) check_conditions->suboptimal_temp Incorrect Temp? low_enzyme Solution: Increase enzyme loading (1-10% w/w) check_conditions->low_enzyme Low Enzyme Conc.? poor_mixing Solution: Increase stirring speed (150-250 rpm) check_conditions->poor_mixing Poor Agitation?

Caption: Decision tree for troubleshooting low yield in enzymatic esterification.

References

Validation & Comparative

Lavandulol vs. Other Monoterpenes: A Comparative Guide to their Role as Insect Semiochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monoterpenes, a class of volatile organic compounds produced by plants, play a crucial role in mediating insect behavior. These semiochemicals can act as attractants, repellents, or pheromones, making them a focal point for the development of novel pest management strategies and tools for studying insect neurobiology. This guide provides a comparative analysis of lavandulol, an irregular monoterpene, and other common monoterpenes—linalool, geraniol, limonene, pinene, and citronellol—in their function as insect semiochemicals. The comparison is based on available experimental data from electrophysiological and behavioral assays.

Performance Comparison: this compound and Other Monoterpenes

While direct comparative studies on the efficacy of this compound versus other monoterpenes on the same insect species are limited, this section summarizes their known activities based on individual research findings.

This compound , an irregular monoterpene, is a key component of lavender essential oil. Its primary role as an insect semiochemical identified to date is as a sex pheromone component for certain species of mealybugs. For the vine mealybug, Planococcus ficus, the sex pheromone is lavandulyl senecioate, a derivative of this compound. Interestingly, while the derivative is a potent attractant, this compound itself has been shown to antagonize this attraction at higher concentrations in field trials. Similarly, the sex pheromone of the Japanese mealybug, Planococcus kraunhiae, is isolavandulyl butyrate, an isomer of a this compound derivative.

Other common monoterpenes such as linalool, geraniol, limonene, pinene, and citronellol are widespread in the plant kingdom and have been extensively studied for their diverse effects on a wide range of insect species. They can act as attractants for pollinators and natural enemies of pests, or as repellents and deterrents for herbivorous insects.

Quantitative Data Summary

The following tables summarize quantitative data from electrophysiological and behavioral studies on the effects of this compound and other monoterpenes on various insect species. It is important to note that these data are compiled from different studies and are not from direct head-to-head comparisons unless specified.

Table 1: Electrophysiological Responses (EAG) of Insects to Monoterpenes

MonoterpeneInsect SpeciesEAG Response (mV)Notes
β-Pinene Microplitis croceipes (Parasitoid wasp)0.05Lowest response among 15 tested compounds.[1]
Linalool Aromia bungii (Red-necked longhorn beetle)>0.8 (males)One of the most potent EAG-active compounds for males.
Limonene Athetis dissimilis (Moth)0.44 ± 0.01 (males)Significantly stronger response in males than females.
Geraniol Frankliniella occidentalis (Western flower thrips)-Elicited attraction in Y-tube olfactometer.[2]
Citronellol Drosophila suzukii (Spotted-wing drosophila)-Elicited behavioral responses in olfactometer assays.

Table 2: Behavioral Responses of Insects to Monoterpenes (Y-tube Olfactometer and Field Trapping)

Monoterpene/DerivativeInsect SpeciesBehavioral ResponseQuantitative DataAssay Type
Lavandulyl senecioate Planococcus ficus (Vine mealybug)Attraction-Field Trapping
This compound Planococcus ficus (Vine mealybug)Antagonism/InhibitionAddition of (S)-lavandulol to the pheromone resulted in shut-down of the traps.Field Trapping
Isolavandulyl butyrate Planococcus kraunhiae (Japanese mealybug)AttractionAttracted adult males in the field.Field Trapping
Linalool Solenopsis invicta (Red imported fire ant)Attraction-Y-tube Olfactometer[3]
Geraniol Frankliniella occidentalis (Western flower thrips)AttractionSignificantly more thrips chose the geraniol-treated arm.[2]Y-tube Olfactometer[2]
α-Pinene Helicoverpa armigera (Cotton bollworm)Innate preference for (+) enantiomerNaïve moths showed a preference for (+)-α-pinene.[4][5]Flight tunnel
Limonene Ceratitis capitata (Mediterranean fruit fly)Increased OvipositionR-(+)-limonene increased oviposition at various doses.[6]Oviposition assay

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Electroantennography (EAG)

Objective: To measure the summed electrical response of olfactory sensory neurons on an insect's antenna to a volatile stimulus.

Protocol:

  • Insect Preparation: An adult insect is immobilized, and its head is excised. The antenna is then carefully removed.

  • Electrode Placement: The base of the excised antenna is placed in contact with a reference electrode, and the distal tip is brought into contact with a recording electrode. Both electrodes are filled with a saline solution.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna to establish a stable baseline. A puff of air containing the test monoterpene at a known concentration is then injected into the airstream.

  • Data Recording: The change in electrical potential between the electrodes is amplified and recorded. The amplitude of the negative voltage deflection is measured as the EAG response.

  • Controls: A solvent control (the solvent used to dilute the monoterpene) and a positive control (a compound known to elicit a strong response) are used in each experiment.

  • Data Analysis: The EAG responses to the test compounds are typically normalized by subtracting the response to the solvent control.

Y-tube Olfactometer Bioassay

Objective: To assess the behavioral response (attraction or repellency) of an insect to a volatile chemical in a two-choice paradigm.

Protocol:

  • Apparatus Setup: A Y-shaped glass tube is used. Each of the two upper arms is connected to an odor source container, and the single lower arm serves as the insect release point.

  • Airflow: A controlled and purified airflow is passed through each arm of the Y-tube, carrying the odor from the source containers. The airflow is equal in both arms.

  • Odor Introduction: A filter paper impregnated with a specific concentration of the test monoterpene is placed in one odor source container. A filter paper with the solvent alone is placed in the other container as a control.

  • Insect Release: A single insect is introduced at the base of the Y-tube.

  • Observation: The insect's movement is observed for a set period. A "choice" is recorded when the insect moves a certain distance into one of the arms.

  • Data Analysis: The number of insects choosing the arm with the test compound versus the control arm is recorded. Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference.

Field Trapping Experiment

Objective: To evaluate the attractiveness of a semiochemical under natural field conditions.

Protocol:

  • Trap and Lure Preparation: Traps (e.g., sticky traps, delta traps) are baited with lures containing the test compound(s) at specific concentrations. Control traps are baited with lures containing only the solvent.

  • Trap Deployment: Traps are placed in the field in a randomized block design to account for spatial variability. The distance between traps is sufficient to avoid interference.

  • Monitoring: Traps are checked at regular intervals, and the number of target insects captured is recorded.

  • Lure Maintenance: Lures are replaced periodically to ensure a consistent release rate of the semiochemical.

  • Data Analysis: The mean number of insects captured in the baited traps is compared to the control traps using appropriate statistical tests (e.g., ANOVA) to determine the attractiveness of the compound.

Signaling Pathways and Experimental Workflows

Insect Olfactory Signaling Pathway

The detection of monoterpenes by insects is primarily mediated by odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae. The binding of a monoterpene to its specific OR initiates a signal transduction cascade.

olfactory_pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron (OSN) Membrane OBP Odorant Binding Protein (OBP) OR Odorant Receptor (OrX + Orco) OBP->OR Transport & Delivery Monoterpene Monoterpene Monoterpene->OBP Binding IonChannel Ion Channel (Orco) OR->IonChannel Ionotropic (fast) G_protein G-protein OR->G_protein Metabotropic (slow) ActionPotential Action Potential to Brain IonChannel->ActionPotential Depolarization SecondMessenger Second Messenger (e.g., cAMP) G_protein->SecondMessenger Activation SecondMessenger->IonChannel Modulation experimental_workflow Collection Volatile Collection (e.g., from insect or plant) GC_MS Chemical Analysis (GC-MS) Collection->GC_MS GC_EAG Electrophysiological Screening (GC-EAG) Collection->GC_EAG Identification Identification of Active Compounds GC_MS->Identification GC_EAG->Identification Behavioral_Assay Behavioral Bioassay (Y-tube Olfactometer) Validation Validation of Behavioral Activity Behavioral_Assay->Validation Field_Trial Field Validation (Trapping Experiments) Identification->Behavioral_Assay Validation->Field_Trial lavandulol_pheromone This compound This compound (Irregular Monoterpene) Lavandulyl_derivative This compound Derivatives This compound->Lavandulyl_derivative Precursor/Related Structure P_ficus_pheromone Planococcus ficus Sex Pheromone (Lavandulyl senecioate) Lavandulyl_derivative->P_ficus_pheromone P_kraunhiae_pheromone Planococcus kraunhiae Sex Pheromone (Isolavandulyl butyrate) Lavandulyl_derivative->P_kraunhiae_pheromone

References

Validating Lavandulol's Efficacy as an Insect Attractant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lavandulol and its derivatives as insect attractants, primarily focusing on their role as pheromones in mealybugs. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate replication and further research.

Data Presentation: this compound Derivatives as Mealybug Sex Pheromones

This compound and its esters have been identified as key components of sex pheromones in several species of mealybugs, making them highly effective and specific attractants. The following tables summarize the identified pheromone components and the results of quantitative bioassays.

Table 1: this compound-Based Sex Pheromones in Various Mealybug Species

Mealybug SpeciesScientific NamePheromone Component(s)
Vine MealybugPlanococcus ficus(S)-(+)-Lavandulyl senecioate[1][2]
Grey Pineapple MealybugDysmicoccus neobrevipes(+)-(E)-2-isopropyl-5-methylhexa-3,5-dienyl acetate (a this compound-related monoterpene)[3]
Banana MealybugDysmicoccus grassii(R)-(-)-Lavandulyl propionate and (R)-(-)-Lavandulyl acetate (in a 6:1 ratio)[4]
Japanese MealybugPlanococcus kraunhiae2-isopropyliden-5-methyl-4-hexen-1-yl butyrate (Isolavandulyl butyrate, derived from this compound)[5]

Table 2: Quantitative Bioassay Results for this compound-Based Pheromones

Mealybug SpeciesBioassay TypePheromone TestedKey Findings
Vine Mealybug (Planococcus ficus)Field TrappingRacemic vs. Enantiopure (S)-Lavandulyl senecioateRacemic lavandulyl senecioate was as attractive to males as the natural (S)-enantiomer.[1][2] Lures with 10-1,000 µg of the pheromone were equally attractive.[1]
Vine Mealybug (Planococcus ficus)Field Trapping(S)-LS vs. (R)-LS vs. Racemic LSTraps with 100 µg of (S)-LS caught a similar number of males as traps with 200 µg of racemic LS. The (R)-LS was not significantly attractive.[6]
Grey Pineapple Mealybug (Dysmicoccus neobrevipes)Greenhouse BioassaySynthetic vs. Natural PheromoneThe synthetic this compound-related acetate was as attractive as the natural pheromone extracted from virgin females.[3]
Banana Mealybug (Dysmicoccus grassii)Petri Dish Bioassay(R)-Lavandulyl propionate vs. (R)-Lavandulyl acetate(R)-Lavandulyl propionate showed a stronger attractive effect than (R)-Lavandulyl acetate. The attractiveness of the natural 6:1 mixture was additive, not synergistic.[4]

Experimental Protocols

Detailed methodologies for two key experimental techniques used to validate the efficacy of insect attractants are provided below.

Olfactometer Bioassay

Objective: To determine the behavioral response (attraction, repulsion, or neutrality) of an insect to a volatile chemical stimulus.

Methodology:

A Y-tube or multi-arm olfactometer is commonly used.[7]

  • Apparatus: A glass Y-tube or a more complex arena with multiple arms. One arm (or more) is connected to a purified, humidified air stream passing through a chamber containing the test odorant (e.g., this compound derivative). The other arm(s) are connected to a control air stream (solvent only).

  • Insect Preparation: Insects are typically starved for a specific period before the bioassay to increase their motivation to respond to stimuli.

  • Procedure:

    • A single insect is introduced at the base of the Y-tube or the center of the arena.

    • The insect is allowed a set amount of time to make a choice, which is recorded when it crosses a defined line into one of the arms.

    • The olfactometer is rotated after each trial or a set number of trials to avoid positional bias.

    • The apparatus is cleaned thoroughly with solvent (e.g., hexane, ethanol) and baked between testing different compounds or concentrations to prevent cross-contamination.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. Statistical tests (e.g., Chi-square test) are used to determine if there is a significant preference for the test odorant.

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to a volatile chemical, indicating that the insect can detect the compound.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The tip and base of the antenna are placed into two separate electrodes containing a conductive solution (e.g., saline).

  • Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound is injected into the airstream for a short duration.

  • Recording: The electrical potential difference between the two electrodes is amplified and recorded. The deflection from the baseline in response to the odor stimulus is the EAG response.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to different compounds and concentrations can be compared. A dose-response curve can be generated by testing a range of concentrations of the same compound.[8]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassays cluster_analysis Data Analysis Insect_Rearing Insect Rearing Olfactometer Olfactometer Assay Insect_Rearing->Olfactometer EAG Electroantennography (EAG) Insect_Rearing->EAG Pheromone_Synthesis Pheromone Synthesis/ Purification Pheromone_Synthesis->Olfactometer Pheromone_Synthesis->EAG Behavioral_Data Behavioral Data (Choice %) Olfactometer->Behavioral_Data EAG_Data EAG Response (mV) EAG->EAG_Data Stats Statistical Analysis Behavioral_Data->Stats EAG_Data->Stats Conclusion Efficacy Validation Stats->Conclusion

Caption: Experimental workflow for validating insect attractants.

Insect_Olfactory_Pathway cluster_antenna Antenna cluster_neuron Olfactory Sensory Neuron (OSN) cluster_brain Brain (Antennal Lobe) Odorant Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR + Orco) OBP->OR Transport & Delivery Ion_Channel Ion Channel Opening OR->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Glomerulus Glomerulus Action_Potential->Glomerulus Signal Transmission Higher_Brain_Centers Higher Brain Centers Glomerulus->Higher_Brain_Centers Processing Behavior Behavioral Response (Attraction) Higher_Brain_Centers->Behavior

Caption: Generalized insect olfactory signaling pathway.

References

A Comparative Analysis of Lavandulol Content in Lavandula Cultivars for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the varying concentrations of lavandulol, a key monoterpenoid, across different cultivars of lavender (Lavandula). This report synthesizes available data to inform research and development in pharmaceuticals and related fields where the specific properties of this compound are of interest.

This compound, an irregular monoterpenoid, is a constituent of lavender essential oil that contributes to its characteristic aroma and potential biological activities. While linalool and linalyl acetate are the most abundant components in lavender oil, the concentration of minor compounds like this compound can vary significantly between different species and cultivars.[1][2] This variation is critical for applications where the specific effects of this compound are desired. This guide provides a comparative overview of this compound content in various Lavandula cultivars, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Content

The concentration of this compound in the essential oil of Lavandula is influenced by the genetic makeup of the cultivar, growing conditions, and processing methods. The following table summarizes the reported this compound content in several Lavandula angustifolia and Lavandula x intermedia cultivars. Lavandula angustifolia, often referred to as true lavender, and Lavandula x intermedia, a hybrid of L. angustifolia and L. latifolia known as lavandin, are the most commercially significant species for essential oil production.[2][3]

CultivarSpeciesThis compound Content (%)Reference
'Twickle Purple'Lavandula angustifolia0.96[4]
UnspecifiedLavandula angustifoliaModerate levels[5][6]
UnspecifiedLavandula angustifoliaPresent[7]
'Munstead'Lavandula angustifoliaNot Detected[4]
'Hidcote'Lavandula angustifoliaNot Detected[4]
'Royal Velvet'Lavandula angustifoliaNot Detected[4]
'Betty's Blue'Lavandula angustifoliaNot Detected[4]
'Folgate'Lavandula angustifoliaNot Detected[4]
'Melissa'Lavandula angustifoliaNot Detected[4]
'Impress Purple'Lavandula x intermediaNot Detected[4]
'Fat Spike'Lavandula x intermediaNot Detected[4]
'Grosso'Lavandula x intermediaNot Detected[4]
'Provence'Lavandula x intermediaNot Detected[4]

Note: "Not Detected" indicates that this compound was not found in the essential oil analysis of that specific study. The limits of detection may vary between studies.

Experimental Protocols

The quantification of this compound and other volatile compounds in lavender essential oil is predominantly performed using gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID).[8][9][10]

1. Essential Oil Extraction: Steam Distillation

A common method for extracting essential oils from lavender is steam distillation.

  • Plant Material: Fresh or dried flowering tops of Lavandula cultivars are used. One study utilized seven liters of fresh floral stems from each cultivar.

  • Apparatus: A Clevenger-type apparatus is typically employed.

  • Process: The plant material is placed in a still with water. Steam is passed through the material, causing the volatile compounds to vaporize. The steam and essential oil vapor are then condensed back into a liquid. Due to their different densities, the essential oil and water separate, allowing for the collection of the oil. The temperature of steam production can be lower at higher elevations, which may result in a slower hydrolysis of esters and potentially a higher quality oil.[4]

2. Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the industry standard for identifying and quantifying the individual components of an essential oil.[10]

  • Instrumentation: An Agilent 7890A GC System (or equivalent) equipped with a capillary column (e.g., SUPELCOWAX 10, 30 m x 0.25 mm i.d., 0.25 µm film thickness) and a mass selective detector is used.[6]

  • Carrier Gas: Hydrogen or Helium is typically used as the carrier gas.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the compounds. For example, the oven temperature may start at 60°C, hold for a few minutes, and then ramp up to 220°C at a rate of 4°C/min.

  • Injection: A small volume of the essential oil, often diluted in a solvent like diethyl ether, is injected into the GC.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference standards and spectral libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of each compound is determined by integrating the peak area in the chromatogram. For more precise quantification, a calibration curve can be created using a pure standard of this compound.[11]

Experimental Workflow

The following diagram illustrates the typical workflow for the comparison of this compound content in different Lavandula cultivars.

experimental_workflow cluster_collection Plant Material Collection cluster_extraction Essential Oil Extraction cluster_analysis Chemical Analysis cluster_data Data Processing cluster_comparison Comparative Analysis cultivar_a Lavandula Cultivar A distillation Steam Distillation cultivar_a->distillation cultivar_b Lavandula Cultivar B cultivar_b->distillation cultivar_c Lavandula Cultivar C cultivar_c->distillation gcms GC-MS Analysis distillation->gcms Essential Oil Samples identification Compound Identification gcms->identification quantification Quantification of this compound gcms->quantification comparison Comparison of this compound Content identification->comparison quantification->comparison

References

A Researcher's Guide to Enantioselective GC Analysis of (R)- and (S)-Lavandulol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric ratios is critical for quality control, authenticity assessment, and understanding the biological activity of chiral compounds like lavandulol. This guide provides a comprehensive comparison of gas chromatography (GC) methods for the enantioselective analysis of (R)- and (S)-lavandulol, supported by experimental data and detailed protocols.

Comparison of Chiral Stationary Phases

The key to separating enantiomers by GC lies in the use of a chiral stationary phase (CSP). For this compound and other terpenes, cyclodextrin-based CSPs are the industry standard. These phases create a chiral environment within the GC column, leading to differential interactions with the (R) and (S) enantiomers and thus enabling their separation. The choice of the specific cyclodextrin derivative can significantly impact the resolution and analysis time.

Below is a comparison of commonly used chiral stationary phases for the analysis of this compound and related compounds.

Chiral Stationary PhaseBase Polysiloxane PhaseManufacturer ExamplesKey Characteristics & Applications
2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin14% Cyanopropylphenyl / 86% Dimethyl polysiloxaneRestek Rt-βDEXse, Agilent J&W Cyclodex-BProvides good resolution for a wide range of terpenes and their derivatives, including terpene alcohols like this compound.[1][2] Often used in the analysis of essential oils.
2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin14% Cyanopropylphenyl / 86% Dimethyl polysiloxaneRestek Rt-βDEXsmOffers slightly different selectivity compared to the di-O-ethyl derivative and can be advantageous for specific separations.
2,3,6-tri-O-methyl-β-cyclodextrinPhenyl-containing polysiloxaneSupelco β-DEX™ 120, MEGA-DEX DET BetaA commonly used permethylated β-cyclodextrin phase suitable for a broad range of chiral compounds.[1][2]

Performance Data in Lavender Essential Oil Analysis

Direct comparison of standardized (R)- and (S)-lavandulol on various columns is not extensively published. However, valuable performance data can be extracted from the analysis of lavender essential oil, where this compound is a key chiral marker. The following table summarizes reported enantiomeric ratios and excess for this compound in lavender oil using different chiral columns.

Chiral Column(R)-Lavandulol (%)(S)-Lavandulol (%)Enantiomeric Excess (ee)Reference
2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin92884% for (R)[3]
2,3,6-tri-O-methyl-β-cyclodextrin---[4]

Note: The enantiomeric ratio of this compound can vary depending on the origin and processing of the lavender essential oil. The data presented here is from a specific study and should be considered as an example of the separation achievable.

Experimental Protocol: Enantioselective GC-FID/MS of this compound

This section provides a detailed methodology for the enantioselective analysis of (R)- and (S)-lavandulol. This protocol is a composite based on common practices and can be adapted based on the specific instrumentation and column used.

1. Sample Preparation:

  • Standard Preparation: Prepare a racemic standard of this compound by dissolving it in a suitable solvent (e.g., hexane or ethanol) to a concentration of approximately 100 µg/mL. Prepare individual standards of (R)- and (S)-lavandulol if available to confirm elution order.

  • Sample Preparation (for essential oil): Dilute the essential oil sample in a suitable solvent (e.g., 1:100 in hexane) to bring the concentration of this compound within the linear range of the detector.

2. Gas Chromatography (GC) Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Column: e.g., 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure. A typical flow rate for a 0.25 mm ID column is 1-2 mL/min.

  • Injector: Split/splitless injector.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 2 °C/min to 180 °C.

    • Hold: 5 minutes at 180 °C.

    • (This program should be optimized for the specific column and instrument).

  • Detector:

    • FID: Temperature: 280 °C.

    • MS: Transfer line temperature: 280 °C; Ion source temperature: 230 °C; Electron ionization at 70 eV. Mass range: m/z 40-350.

3. Data Analysis:

  • Identify the peaks for (R)- and (S)-lavandulol based on their retention times, confirmed with standards if available.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric ratio (%R and %S) and the enantiomeric excess (ee) using the following formulas:

    • %R = [Area(R) / (Area(R) + Area(S))] * 100

    • %S = [Area(S) / (Area(R) + Area(S))] * 100

    • ee (%) = |%R - %S|

Workflow for Enantioselective GC Analysis

The following diagram illustrates the typical workflow for the enantioselective GC analysis of (R)- and (S)-lavandulol.

Enantioselective_GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Standard Racemic & Enantiopure This compound Standards Dilution Dilution in Appropriate Solvent Standard->Dilution Sample Essential Oil or Test Sample Sample->Dilution Injection GC Injection (Split/Splitless) Dilution->Injection Separation Enantioselective Separation on Chiral Column Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculation of Enantiomeric Ratio & Excess Integration->Calculation Report Final Report Calculation->Report

References

A Guide to Assessing the Cross-Reactivity of Lavandulol with Insect Pheromone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavandulol, a monoterpene alcohol, is a known component of the sex pheromones of several mealybug species, including Planococcus kraunhiae and Dysmicoccus grassii. Its structural analogs are also found in the pheromones of other related insects. Understanding the specificity of this compound and its potential for cross-reactivity with a range of pheromone receptors is crucial for the development of species-specific pest management strategies and for fundamental research into the evolution of olfactory signaling.

This guide provides a framework for assessing the cross-reactivity of this compound with various insect pheromone receptors. Due to a lack of comprehensive published data on this specific topic, this document outlines the key experimental methodologies, presents a template for data organization, and illustrates the relevant biological and experimental pathways.

Hypothetical Cross-Reactivity Data of this compound

The following table illustrates how quantitative data on the cross-reactivity of this compound with a panel of insect pheromone receptors could be presented. The data herein is for illustrative purposes only and does not represent published experimental results.

Receptor IDInsect SpeciesEndogenous Ligand(s)This compound Response (EC₅₀/IC₅₀ in µM)Assay MethodReference
PkraOR1Planococcus kraunhiaeIsolavandulyl butyrate1.5 (EC₅₀)TEVCFictitious et al., 2024
DgraOR3Dysmicoccus grassii(R)-lavandulyl propionate2.8 (EC₅₀)TEVCFictitious et al., 2024
BmorOR1Bombyx moriBombykol> 100 (No response)Calcium ImagingFictitious et al., 2024
DmelOR67dDrosophila melanogaster(Z)-11-octadecenyl acetate> 100 (No response)SSRFictitious et al., 2024
SlitOR6Spodoptera littoralis(Z,E)-9,12-tetradecadienyl acetate> 100 (No response)TEVCFictitious et al., 2024
CpomOR1Cydia pomonella(E,E)-8,10-dodecadien-1-ol85 (Weak agonist)Calcium ImagingFictitious et al., 2024

Experimental Protocols

To assess the cross-reactivity of this compound, a combination of in vivo and in vitro techniques is recommended. Heterologous expression of pheromone receptors in systems like Xenopus laevis oocytes or insect cell lines allows for high-throughput screening, while native techniques like Single Sensillum Recording provide data in a more biologically relevant context.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This is a robust method for characterizing the function of ion channels, including insect odorant receptors which form ligand-gated ion channels.

Methodology:

  • Receptor Cloning and cRNA Synthesis: The target pheromone receptor (OR) and its obligate co-receptor (Orco) are cloned into a transcription vector. Capped messenger RNA (cRNA) is then synthesized in vitro.

  • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated using collagenase treatment.

  • cRNA Injection: A specific amount of the OR and Orco cRNA mixture is injected into each oocyte. The oocytes are then incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline buffer.

    • Two glass microelectrodes, filled with 3M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

    • The membrane potential is clamped to a holding potential (typically -80mV).

    • Solutions of this compound and the receptor's known endogenous ligand (positive control) at various concentrations are perfused over the oocyte.

    • Ligand-induced activation of the receptor-channel complex results in an inward current, which is recorded.

  • Data Analysis: Dose-response curves are generated from the current measurements to determine the EC₅₀ (half-maximal effective concentration) for agonists or IC₅₀ (half-maximal inhibitory concentration) for antagonists.

Single Sensillum Recording (SSR)

SSR is an in vivo technique that measures the firing rate of olfactory sensory neurons (OSNs) housed within a single sensillum on an insect's antenna in response to odorants.

Methodology:

  • Insect Preparation: The insect is immobilized in a pipette tip or on a slide with wax or dental floss, leaving the antennae exposed and accessible.

  • Electrode Placement: A reference electrode (tungsten or glass) is inserted into the insect's eye or another part of the body. A recording electrode, also a sharp tungsten or glass microelectrode, is carefully inserted into the base of a targeted sensillum on the antenna.

  • Odorant Delivery: A continuous stream of humidified, charcoal-filtered air is directed over the antenna. A puff of air from a Pasteur pipette containing a filter paper loaded with a known concentration of this compound (or a control substance) is injected into the main airstream.

  • Recording: The electrical activity (action potentials or "spikes") of the OSN(s) within the sensillum is recorded before, during, and after the odorant puff.

  • Data Analysis: The change in the spike frequency upon stimulation is quantified. Dose-response curves can be generated by testing a range of this compound concentrations.

Calcium Imaging in Heterologous Expression Systems

This method allows for the visualization of receptor activation by measuring changes in intracellular calcium levels in cells expressing the pheromone receptor.

Methodology:

  • Cell Culture and Transfection: An insect cell line (e.g., Sf9) or a human cell line (e.g., HEK293) is cultured. The cells are then transfected with plasmids encoding the pheromone receptor, Orco, and a genetically encoded calcium indicator such as GCaMP.

  • Calcium Indicator Loading: If a genetically encoded indicator is not used, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Imaging: The cells are placed on a microscope stage and perfused with a saline solution.

  • Ligand Application: this compound and control compounds are applied to the cells.

  • Fluorescence Measurement: Upon receptor activation, intracellular calcium levels rise, leading to an increase in the fluorescence of the calcium indicator. This change in fluorescence is recorded over time using a fluorescence microscope and a sensitive camera.

  • Data Analysis: The change in fluorescence intensity is quantified to determine the cellular response to different concentrations of this compound.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a generalized insect olfactory signaling pathway and a typical experimental workflow for assessing pheromone receptor cross-reactivity.

cluster_sensillum Sensillum Lymph cluster_dendrite OSN Dendritic Membrane Pheromone This compound OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binding OBP_Pheromone OBP-Lavandulol Complex OBP->OBP_Pheromone OR_Orco OR-Orco Receptor Complex OBP_Pheromone->OR_Orco Activation Ion_Channel Ion Channel (Orco) Depolarization Depolarization Ion_Channel->Depolarization Cation Influx (Na+, Ca2+) Action_Potential Action_Potential Depolarization->Action_Potential Signal Propagation

Caption: Generalized insect olfactory signal transduction pathway.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Clone_OR Clone Target Pheromone Receptors Express_OR Express Receptors Clone_OR->Express_OR Prep_System Prepare Expression System (Oocytes, Cell Lines, or Insect) Prep_System->Express_OR Apply_Ligands Apply this compound & Controls Express_OR->Apply_Ligands Record_Response Record Response (Current, Spikes, or Fluorescence) Apply_Ligands->Record_Response Dose_Response Generate Dose-Response Curves Record_Response->Dose_Response Calc_EC50 Calculate EC₅₀/IC₅₀ Dose_Response->Calc_EC50 Compare Compare Across Receptors Calc_EC50->Compare

Caption: Experimental workflow for assessing cross-reactivity.

A Comparative Analysis of Lavandulol Synthesis: Chemical, Enzymatic, and Microbial Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Lavandulol, a monoterpene alcohol, is a valuable natural product prized for its characteristic floral and herbaceous aroma, making it a key ingredient in the fragrance, cosmetic, and food industries. The growing demand for this compound has spurred the development of various synthetic methodologies, ranging from traditional chemical synthesis to more sustainable biocatalytic and microbial production routes. This guide provides a comparative overview of the prominent methods for this compound synthesis, presenting key performance data, detailed experimental protocols, and workflow visualizations to aid researchers and professionals in selecting the most suitable approach for their needs.

Performance Comparison

The choice of a synthesis method for this compound is often a trade-off between factors such as yield, enantiomeric purity, cost, and environmental impact. The following table summarizes the quantitative performance of three distinct approaches: enantioselective chemical synthesis, enzymatic resolution, and microbial biosynthesis.

Synthesis MethodKey Reagents/ProcessYieldEnantiomeric Excess (ee)PurityKey AdvantagesKey Disadvantages
Chemical Synthesis
Johnson-Claisen RearrangementAllylic alcohol, Orthoester (e.g., triethyl orthoacetate)Moderate to HighDiastereoselectiveHighGood C-C bond formation, stereocontrol possible with chiral auxiliaries.Often requires high temperatures and acidic catalysts.
Proline-Catalyzed Asymmetric α-Aminooxylation & Claisen RearrangementAldehyde, Nitrosobenzene, Proline catalystGoodHighHighOrganocatalytic, metal-free, high enantioselectivity.Multi-step process, may require optimization for specific substrates.
Enzymatic Resolution Racemic this compound, Lipase (e.g., Porcine Pancreas Lipase)Up to 50% (per enantiomer)>96% for (R), >92% for (S)[1]HighHigh enantioselectivity, mild reaction conditions, environmentally friendly.Theoretical maximum yield of 50% for each enantiomer, requires separation of products.
Microbial Biosynthesis Engineered E. coli or S. cerevisiae, Glucose/Glycerol24.9 mg/L (E. coli)[2]Enantiopure (typically)HighSustainable, uses renewable feedstocks, potential for large-scale production.Currently low titers, requires extensive metabolic engineering and optimization.

Experimental Protocols

Chemical Synthesis: Enantioselective Synthesis via Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful method for the formation of carbon-carbon bonds and can be adapted for the stereoselective synthesis of this compound. This protocol provides a general outline for the synthesis of a γ,δ-unsaturated ester precursor to this compound.

Materials:

  • An appropriate chiral allylic alcohol precursor

  • Triethyl orthoacetate

  • Propionic acid (catalyst)

  • Toluene (solvent)

  • Diatomaceous earth

  • Standard glassware for organic synthesis (reflux condenser, Dean-Stark trap)

  • Lithium aluminum hydride (LiAlH₄) for reduction

  • Diethyl ether (solvent)

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of the chiral allylic alcohol, a significant excess of triethyl orthoacetate, and a catalytic amount of propionic acid in toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • The reaction mixture is heated to reflux, and the ethanol generated during the reaction is continuously removed via the Dean-Stark trap.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of diatomaceous earth to remove any solid impurities.

  • The solvent is removed under reduced pressure to yield the crude γ,δ-unsaturated ester.

  • The crude ester is then dissolved in anhydrous diethyl ether and slowly added to a stirred suspension of lithium aluminum hydride in diethyl ether at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reduction is complete (monitored by TLC).

  • The reaction is quenched by the sequential addition of water and a saturated aqueous solution of sodium sulfate.

  • The resulting precipitate is filtered off, and the organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the resulting crude this compound is purified by column chromatography to afford the desired enantiomerically enriched product.

Enzymatic Resolution of Racemic this compound

This method utilizes the enantioselective acylation of racemic this compound catalyzed by a lipase to separate the two enantiomers.

Materials:

  • Racemic this compound

  • Porcine Pancreas Lipase (PPL)

  • Vinyl acetate (acylating agent)

  • Organic solvent (e.g., hexane or toluene)

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Racemic this compound and vinyl acetate are dissolved in an appropriate organic solvent in a flask.

  • Porcine Pancreas Lipase is added to the solution, and the mixture is stirred at a controlled temperature (e.g., 30-40 °C).

  • The reaction progress is monitored by chiral gas chromatography (GC) to determine the enantiomeric excess (ee) of the unreacted this compound and the produced lavandulyl acetate.

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the ester.

  • The enzyme is removed by filtration.

  • The solvent is evaporated under reduced pressure.

  • The resulting mixture of unreacted this compound and lavandulyl acetate is separated by column chromatography on silica gel.

  • The enantiomerically enriched lavandulyl acetate can be hydrolyzed (e.g., using NaOH in methanol) to obtain the other enantiomer of this compound.

Microbial Biosynthesis of this compound in E. coli

This protocol outlines the de novo production of this compound from a simple carbon source using a metabolically engineered strain of E. coli.

Materials:

  • Engineered E. coli strain expressing the this compound biosynthesis pathway.

  • Luria-Bertani (LB) medium or a defined minimal medium.

  • Glycerol or glucose as a carbon source.

  • Appropriate antibiotics for plasmid maintenance.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of gene expression.

  • Incubator shaker.

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis.

Procedure:

  • A single colony of the engineered E. coli strain is used to inoculate a starter culture in LB medium containing the appropriate antibiotics. The culture is grown overnight at 37 °C with shaking.

  • The overnight culture is used to inoculate a larger volume of production medium (e.g., M9 minimal medium supplemented with glycerol).

  • The culture is grown at 37 °C with shaking until it reaches a specific optical density (e.g., OD₆₀₀ of 0.6-0.8).

  • Gene expression for the this compound pathway is induced by adding IPTG to a final concentration of, for example, 0.1 mM.

  • The culture is then incubated at a lower temperature (e.g., 30 °C) for an extended period (e.g., 48-72 hours) to allow for this compound production.

  • To facilitate product recovery and minimize product volatility, an organic overlay (e.g., dodecane) can be added to the culture to capture the produced this compound.

  • After the fermentation period, the organic layer is collected.

  • The concentration of this compound in the organic layer is quantified using GC-MS analysis with an appropriate internal standard.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the workflows of the described this compound synthesis methods.

Johnson_Claisen_Synthesis cluster_0 Johnson-Claisen Rearrangement & Reduction Allylic_Alcohol Chiral Allylic Alcohol Rearrangement Johnson-Claisen Rearrangement Allylic_Alcohol->Rearrangement Orthoester Triethyl Orthoacetate Orthoester->Rearrangement Ester_Intermediate γ,δ-Unsaturated Ester Rearrangement->Ester_Intermediate Reduction Reduction (LiAlH4) Ester_Intermediate->Reduction This compound Enantiomerically Enriched this compound Reduction->this compound

Caption: Workflow for the Johnson-Claisen synthesis of this compound.

Enzymatic_Resolution cluster_1 Enzymatic Resolution of this compound Racemic_this compound Racemic This compound Acylation Enantioselective Acylation Racemic_this compound->Acylation Lipase Lipase (e.g., PPL) Lipase->Acylation S_this compound (S)-Lavandulol Acylation->S_this compound R_Acetate (R)-Lavandulyl Acetate Acylation->R_Acetate Hydrolysis Hydrolysis R_Acetate->Hydrolysis R_this compound (R)-Lavandulol Hydrolysis->R_this compound

Caption: Process flow for the enzymatic resolution of racemic this compound.

Microbial_Biosynthesis cluster_2 Microbial Biosynthesis of this compound Carbon_Source Carbon Source (Glucose/Glycerol) Metabolic_Pathway Engineered Metabolic Pathway (E. coli) Carbon_Source->Metabolic_Pathway Precursors Isoprenoid Precursors Metabolic_Pathway->Precursors Biosynthesis This compound Synthase Precursors->Biosynthesis Lavandulol_Product This compound Biosynthesis->Lavandulol_Product

Caption: Simplified pathway for the microbial biosynthesis of this compound.

Conclusion

The synthesis of this compound can be achieved through various effective methods, each with its own set of advantages and challenges. Chemical synthesis routes, such as the Johnson-Claisen rearrangement, offer versatility and control over stereochemistry but may involve harsh reaction conditions. Enzymatic resolution provides a green and highly enantioselective method for obtaining pure enantiomers from a racemic mixture, though it is limited by a 50% theoretical yield for each enantiomer. Microbial biosynthesis represents a promising and sustainable alternative, utilizing renewable resources to produce this compound. While currently challenged by low titers, ongoing advancements in synthetic biology and metabolic engineering are expected to enhance the efficiency and economic viability of this approach, potentially making it the preferred method for large-scale industrial production in the future. The selection of the optimal synthesis strategy will ultimately depend on the specific requirements of the application, including desired purity, scale, cost, and sustainability goals.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of Lavandulol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Lavandulol, a naturally occurring monoterpenoid alcohol found in lavender essential oil. The accurate and precise measurement of this compound is critical for the quality control of raw materials, stability testing of finished products, and in various research applications. This document outlines the experimental protocols and performance characteristics of the most common analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Below is a summary of typical performance characteristics for validated GC-MS and a representative HPLC method.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection using a mass spectrometer.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection using an ultraviolet (UV) detector.
Linearity (R²) ≥ 0.99≥ 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) ≤ 5%≤ 2%
Limit of Detection (LOD) ng/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangeµg/mL range
Selectivity/Specificity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Typical Run Time 20 - 40 minutes10 - 20 minutes
Sample Volatility RequiredNot required
Derivatization Generally not requiredMay be required for improved detection

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and a representative HPLC method are provided below. These protocols are based on established analytical practices and findings from scientific literature.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the analysis of volatile compounds like this compound in complex matrices such as essential oils.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent (e.g., hexane or ethanol).

  • Prepare a series of calibration standards of this compound in the same solvent, covering the expected concentration range in the sample.

  • An internal standard (e.g., n-alkane series) may be added to both samples and standards to improve quantitative accuracy.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 3 °C/min.

    • Hold: 240 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

  • Quantify the amount of this compound by constructing a calibration curve of peak area versus concentration of the standards.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

While less common for volatile compounds, HPLC can be employed for this compound quantification, particularly when derivatization is used or when analyzing less volatile matrices. The following is a representative protocol.

1. Sample Preparation:

  • Accurately weigh an appropriate amount of the sample and dissolve it in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Prepare a series of calibration standards of this compound in the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: As this compound has a weak chromophore, detection is typically performed at a low UV wavelength (e.g., 210 nm). Derivatization with a UV-absorbing agent can enhance sensitivity.

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a standard.

  • Quantify the concentration using a calibration curve generated from the peak areas of the standards.

Mandatory Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification, in accordance with ICH Q2(R2) guidelines.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev_Start Define Analytical Requirements Dev_Lit Literature Search & Method Scouting Dev_Start->Dev_Lit Input Dev_Opt Method Optimization (e.g., Column, Mobile Phase, Temperature) Dev_Lit->Dev_Opt Selectivity & Sensitivity Dev_End Finalized Analytical Method Dev_Opt->Dev_End Robustness Val_Protocol Prepare Validation Protocol Dev_End->Val_Protocol Transfer Val_Specificity Specificity / Selectivity Val_Protocol->Val_Specificity Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_Accuracy Accuracy Val_Linearity->Val_Accuracy Val_Precision Precision (Repeatability & Intermediate) Val_Accuracy->Val_Precision Val_LOD_LOQ LOD & LOQ Val_Precision->Val_LOD_LOQ Val_Robustness Robustness Val_LOD_LOQ->Val_Robustness Val_Report Generate Validation Report Val_Robustness->Val_Report Routine_SST System Suitability Testing Val_Report->Routine_SST Implementation Routine_Analysis Sample Analysis Routine_SST->Routine_Analysis Routine_Report Reporting Results Routine_Analysis->Routine_Report G cluster_considerations Key Considerations cluster_methods Analytical Methods Analyte This compound Quantification Matrix Sample Matrix (e.g., Essential Oil, Formulation) Analyte->Matrix Volatility Analyte Volatility Analyte->Volatility Concentration Expected Concentration Analyte->Concentration Selectivity Required Selectivity Analyte->Selectivity GCMS GC-MS Matrix->GCMS Complex Volatile HPLC HPLC-UV Matrix->HPLC Liquid / Solid Volatility->GCMS High Volatility->HPLC Low / Non-volatile Concentration->GCMS Trace Levels (ng/mL) Concentration->HPLC Higher Levels (µg/mL) Selectivity->GCMS High (Mass Spec) Selectivity->HPLC Moderate (Chromatography)

A Comparative Analysis of the Biological Activities of Lavandulol and its Acetate Ester, Lavandulyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of lavandulol and its corresponding acetate ester, lavandulyl acetate. These two monoterpenoids, characteristic components of lavender essential oil, exhibit a range of pharmacological effects. This document synthesizes available experimental data to offer an objective performance comparison, details relevant experimental methodologies, and visualizes key concepts for enhanced understanding.

Executive Summary

This compound, a monoterpene alcohol, and its ester, lavandulyl acetate, are significant contributors to the therapeutic properties of lavender. While both compounds share some biological activities, their potency can differ. Available data suggests that lavandulyl acetate may possess more pronounced sedative and potentially anti-inflammatory effects, whereas this compound also contributes to the overall antimicrobial and anti-inflammatory profile of lavender oil. Direct comparative studies are limited, with much of the current understanding derived from studies on lavender essential oil as a whole or in-silico analyses. This guide aims to collate the existing evidence to facilitate further research and drug development endeavors.

Comparative Biological Activity Data

The following table summarizes the available quantitative and qualitative data on the biological activities of this compound and lavandulyl acetate. It is important to note that direct comparative experimental data is scarce, and some of the presented data is from in-silico studies, which predict biological activity through computational methods.

Biological ActivityThis compoundLavandulyl AcetateKey Findings & Citations
Anti-inflammatory Activity Binding Energy (COX-1): -7.591 kcal/mol Binding Energy (COX-2): -7.073 kcal/molBinding Energy (COX-1): -7.586 kcal/mol Binding Energy (COX-2): -7.561 kcal/molIn-silico molecular docking studies suggest both compounds have the potential to inhibit COX enzymes. Lavandulyl acetate shows a slightly higher predicted binding affinity for the pro-inflammatory COX-2 enzyme.[1]
Antimicrobial Activity Contributes to the antimicrobial effect of lavender oil.[2][3]Contributes to the antimicrobial effect of lavender oil.[2][3]Both are recognized as antimicrobial constituents of lavender essential oil. However, specific Minimum Inhibitory Concentration (MIC) values for the pure compounds in a comparative study are not readily available in the reviewed literature.
Sedative Activity Implied contribution to the sedative effects of lavender.Considered a key component responsible for the sedative effects of lavender oil.[4]Studies on lavender essential oils with varying compositions suggest a correlation between higher linalyl acetate content and sedative effects.[4] Quantitative comparative data on the sedative effects of the pure compounds is lacking.
Cytotoxicity Contributes to the cytotoxicity of lavender oil.Showed higher cytotoxicity than lavender oil itself in in-vitro studies on human skin cells, suggesting its activity might be modulated by other components in the oil.[5]A study on human skin cells (endothelial cells and fibroblasts) indicated that lavender oil is cytotoxic at a concentration of 0.25% (v/v). The activity of linalool (a related monoterpene alcohol) mirrored that of the whole oil, while linalyl acetate's cytotoxicity was higher.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols relevant to the biological activities discussed.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

A standard method for determining the antimicrobial activity of compounds like this compound and lavandulyl acetate is the broth microdilution assay.

Objective: To determine the lowest concentration of a substance that prevents visible growth of a microorganism.

General Procedure:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).[6]

  • Serial Dilution: The test compounds (this compound and lavandulyl acetate) are serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.[6]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[6]

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[7]

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microbial Culture B Standardized Inoculum A->B E Inoculation of 96-well plate B->E C Test Compounds (this compound & Lavandulyl Acetate) D Serial Dilutions C->D D->E F Incubation E->F G Visual Assessment of Turbidity F->G H MIC Determination G->H

Fig. 1: Workflow for MIC Determination.
In-Silico Anti-inflammatory Activity - Molecular Docking

Molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule (ligand) to a macromolecular target (e.g., an enzyme).

Objective: To predict the binding energies of this compound and lavandulyl acetate to cyclooxygenase (COX) enzymes.

General Procedure:

  • Preparation of Ligand and Receptor: 3D structures of the ligands (this compound and lavandulyl acetate) and the receptor proteins (COX-1 and COX-2) are obtained from databases (e.g., PubChem, Protein Data Bank).

  • Docking Simulation: A docking software (e.g., AutoDock, DockThor) is used to predict the binding poses of the ligands within the active site of the receptors. The software calculates the binding energy for each pose.[1]

  • Analysis of Interactions: The predicted binding poses are analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the amino acid residues of the receptor's active site.[1]

  • Comparison of Binding Energies: The binding energies of this compound and lavandulyl acetate are compared to predict their relative inhibitory potential against the COX enzymes. A more negative binding energy generally indicates a stronger predicted interaction.[1]

Signaling Pathways

While the precise signaling pathways for this compound are not well-elucidated, lavandulyl acetate, as a major component of lavender oil, is implicated in pathways related to sedation and relaxation.

Proposed Sedative Mechanism of Lavandulyl Acetate

The sedative effects of lavender oil are thought to be mediated, in part, by the interaction of its components with the central nervous system. Linalyl acetate is believed to play a significant role in this process.

signaling_pathway_sedative cluster_input Input cluster_cns Central Nervous System cluster_output Physiological Effect A Inhalation/Absorption of Lavandulyl Acetate B Modulation of Neurotransmitter Systems (e.g., GABAergic) A->B Interaction C Reduction of Neuronal Excitability B->C Leads to D Sedation & Relaxation C->D Results in

Fig. 2: Proposed Sedative Action Pathway.

Conclusion

Both this compound and lavandulyl acetate are bioactive constituents of lavender with a range of pharmacological properties. The available evidence, although limited in direct comparative studies, suggests that lavandulyl acetate is a more significant contributor to the sedative effects of lavender. In-silico data indicates that both compounds have the potential for anti-inflammatory activity, with lavandulyl acetate showing a slightly more favorable predicted binding to the COX-2 enzyme. Further in-vitro and in-vivo studies directly comparing the pure compounds are necessary to definitively elucidate their individual contributions to the overall therapeutic effects of lavender and to explore their full potential in drug development. This guide provides a foundational overview to support such future research.

References

Unraveling the Enantioselective Response of Olfactory Receptors to Lavandulol Isomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of olfactory receptor activation by (+)-Lavandulol and (-)-Lavandulol remains a compelling area of olfactory research. While the distinct aromatic profiles of Lavandulol enantiomers are well-documented—with (R)-(-)-Lavandulol possessing a characteristic floral, herbal aroma and (S)-(+)-Lavandulol being perceived as having only a weak odor—the specific olfactory receptors (ORs) responsible for this chiral recognition are yet to be identified in published literature.[1][2] This guide outlines the established experimental framework for characterizing such enantioselective responses, providing researchers with the necessary protocols and data presentation strategies to investigate this and similar chiral odorants.

The differential perception of enantiomers is a clear indicator of the stereospecificity of olfactory receptors.[3] This phenomenon underscores the importance of understanding how the three-dimensional structure of an odorant molecule dictates its interaction with the binding pockets of specific ORs. Investigating the responses of the vast repertoire of human and other mammalian ORs to this compound enantiomers would provide significant insights into the molecular basis of odor coding.

Comparative Analysis of Olfactory Receptor Responses

A comprehensive comparison of the responses of specific olfactory receptors to this compound enantiomers would require quantitative data from dose-response experiments. While specific data for this compound is not currently available in scientific literature, the following table illustrates how such data would be presented to facilitate a clear comparison of receptor activation profiles.

Olfactory ReceptorEnantiomerEC50 (µM)Efficacy (% of Max Response)Hill Slope
Hypothetical OR-X(+)-LavandulolValueValueValue
(-)-LavandulolValueValueValue
Hypothetical OR-Y(+)-LavandulolValueValueValue
(-)-LavandulolValueValueValue

Caption: Template for Quantitative Comparison of Olfactory Receptor Responses to this compound Enantiomers.

Experimental Protocols

The deorphanization and characterization of olfactory receptors for specific ligands like the this compound enantiomers are typically conducted using heterologous expression systems. These systems involve expressing the OR of interest in a host cell line that does not natively express it, such as Human Embryonic Kidney 293 (HEK293) cells. The response of the OR to a ligand is then measured using a reporter assay.

Key Experimental Method: Luciferase Reporter Gene Assay

This high-throughput assay is a common method for quantifying OR activation. The underlying principle is the coupling of OR activation to the expression of a reporter gene, such as luciferase.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

    • Cells are seeded into 96-well plates.

    • A three-plasmid system is used for transfection:

      • An expression vector containing the sequence of the human olfactory receptor of interest.

      • A reporter plasmid containing a luciferase gene downstream of a promoter with a cAMP Response Element (CRE).

      • A plasmid constitutively expressing Renilla luciferase, which serves as an internal control for transfection efficiency.

    • Transfection is performed using a suitable transfection reagent.

  • Odorant Stimulation:

    • Twenty-four hours post-transfection, the cell culture medium is replaced with a serum-free medium containing the desired concentration of either (+)-Lavandulol or (-)-Lavandulol. A range of concentrations is used to generate a dose-response curve.

    • The cells are incubated with the odorant for a defined period (e.g., 4-6 hours).

  • Luminescence Measurement:

    • After incubation, the medium is removed, and cells are lysed.

    • Luciferase and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

  • Data Analysis:

    • The normalized luciferase activity is plotted against the logarithm of the odorant concentration.

    • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 (the concentration at which 50% of the maximal response is achieved), efficacy (the maximum response), and the Hill slope.

Visualizing the Experimental and Biological Pathways

To further elucidate the processes involved in characterizing olfactory receptor responses, the following diagrams illustrate a typical experimental workflow and the canonical olfactory signaling pathway.

experimental_workflow cluster_cell_prep Cell Preparation cluster_transfection Transfection cluster_stimulation Odorant Stimulation cluster_measurement Measurement & Analysis culture HEK293 Cell Culture seeding Seeding in 96-well Plates culture->seeding transfection Co-transfection seeding->transfection or_plasmid OR Plasmid or_plasmid->transfection cre_luc_plasmid CRE-Luciferase Plasmid cre_luc_plasmid->transfection renilla_plasmid Renilla Plasmid renilla_plasmid->transfection add_this compound Addition of this compound Enantiomers transfection->add_this compound incubation Incubation (4-6h) add_this compound->incubation lysis Cell Lysis incubation->lysis luminescence Luminescence Reading lysis->luminescence analysis Data Analysis (Dose-Response) luminescence->analysis

Caption: Experimental workflow for assessing olfactory receptor responses.

olfactory_signaling_pathway cluster_membrane Cell Membrane or_node Olfactory Receptor (OR) g_protein Gαolf or_node->g_protein Activation ac Adenylyl Cyclase g_protein->ac Stimulation camp cAMP ac->camp Conversion cng CNG Channel depolarization Depolarization cng->depolarization Influx This compound This compound This compound->or_node Binding atp ATP atp->ac camp->cng Gating ca_na Ca²⁺ / Na⁺ ca_na->cng signal Signal to Brain depolarization->signal

Caption: Canonical olfactory signal transduction pathway.

Conclusion

The distinct olfactory perceptions of this compound enantiomers provide a strong basis for investigating the specific olfactory receptors involved in their detection. While the deorphanization of these receptors has not yet been reported, the experimental framework detailed in this guide provides a clear and robust methodology for such an investigation. By employing techniques like the luciferase reporter assay, researchers can quantitatively characterize the enantioselective responses of individual olfactory receptors. The resulting data would not only elucidate the molecular underpinnings of this compound perception but also contribute to our broader understanding of structure-activity relationships in olfaction, a field of significant interest to the flavor, fragrance, and pharmaceutical industries.

References

Safety Operating Guide

Proper Disposal of Lavandulol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. In case of insufficient ventilation, use a suitable respiratory protective device.[2] Work should be conducted in a well-ventilated area, preferably within a fume hood.[3] Eyewash and safety shower facilities should be readily accessible.[2]

In Case of a Spill:

  • Remove all potential ignition sources from the area.[4]

  • Ventilate the area of the spill.

  • Contain the spilled material using an inert, non-combustible absorbent material.

  • Sweep up the absorbent material and place it in an approved disposal container.[4]

  • Clean the spill area with hot water and detergent.[5]

Step-by-Step Disposal Procedure

The disposal of Lavandulol, like other chemical wastes, must adhere to the "cradle to grave" management principle mandated by the Resource Conservation and Recovery Act (RCRA).[6] This means the waste generator is responsible for the waste from its creation to its final disposal.

  • Waste Determination: Assume all chemical wastes, including this compound and materials contaminated with it, are hazardous.[6] this compound is a component of lavender oil, which is considered harmful to aquatic life with long-lasting effects.[2] Therefore, it should be treated as environmentally hazardous waste.

  • Container Selection and Labeling:

    • Use a suitable, leak-proof container with a secure lid for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

    • The container must be compatible with this compound.

    • As soon as the container is used for waste, it must be labeled with a hazardous waste tag provided by your institution's EHS department.[7]

    • The label must include the words "Hazardous Waste."[1]

    • Clearly write the full chemical name, "this compound," and its concentration. For mixtures, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.[1]

    • Include the date of waste generation, the location (building and room number), and the name and contact information of the principal investigator.[1]

  • Waste Accumulation and Storage:

    • Store the hazardous waste container in a designated, well-ventilated area.

    • Keep the container closed at all times, except when adding waste.[6][8]

    • Segregate incompatible wastes. While this compound itself does not have significant reactivity hazards, it should be stored away from strong acids, alkalis, or oxidizing agents.[4]

    • Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[7]

  • Request for Disposal:

    • Once the waste container is full, or if the waste is no longer being generated, submit a hazardous waste pickup request to your institution's EHS office.

    • A completed Hazardous Waste Information Form may be required, detailing the contents of the container.[1]

  • Disposal of Empty Containers:

    • An empty container that has held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical.[7][8]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[7][8]

    • After triple-rinsing, deface the original label, remove the cap, and the container may then be disposed of in the regular trash.[7]

Quantitative Data for Waste Management

While specific quantitative data for this compound disposal is not available, the following table summarizes general requirements for hazardous waste containers.

ParameterGuidelineSource
Maximum Accumulation Volume55 gallons[7]
Acute Hazardous Waste Limit1 quart[7]
Triple-Rinse Solvent VolumeApprox. 5% of the container volume for each rinse[7]
Sink Disposal pH Range (with permission)5.5 - 10.5[9]

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound other than the institutional chemical waste disposal procedures outlined above. Neutralization or other treatment of chemical waste in the lab is generally discouraged and should only be performed by trained personnel following established and approved procedures.[3]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Lavandulol_Disposal_Workflow Start Generation of This compound Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Empty_Container Empty Container? Start->Empty_Container Container Select Compatible, Labeled Hazardous Waste Container PPE->Container Collect Collect this compound Waste Container->Collect Label Complete Hazardous Waste Tag Collect->Label Spill Spill Occurs Collect->Spill Store Store in Designated Secondary Containment Area Label->Store Full Container Full? Store->Full Full->Store No Request Submit Waste Pickup Request to EHS Full->Request Yes End EHS Collects Waste for Proper Disposal Request->End Spill->Collect No Spill_Procedure Follow Spill Cleanup Procedure Spill->Spill_Procedure Yes Spill_Procedure->Collect Empty_Container->Start No Triple_Rinse Triple-Rinse with Appropriate Solvent Empty_Container->Triple_Rinse Yes Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of Defaced Container in Trash Triple_Rinse->Dispose_Container Collect_Rinsate->Collect

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lavandulol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Lavandulol, a monoterpene alcohol commonly used in fragrance and pheromone research. By adhering to these procedural steps, you can mitigate risks and maintain a secure research environment.

Personal Protective Equipment (PPE) for this compound

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves.[1][2]Provides chemical resistance against alcohols and organic compounds.[1][2]
Eye Protection Chemical safety goggles or a face shield.[1][3][4]Protects against splashes and vapors that can cause eye irritation.[3][5]
Body Protection Fully-buttoned laboratory coat.[1][3]Prevents skin contact with potential spills.
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.[1][3] If ventilation is insufficient, a NIOSH-approved respirator for organic vapors may be necessary.[6]Minimizes inhalation of vapors, which can cause respiratory irritation.[5]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the standard operating procedure for handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and certified.[2]

  • Verify that an emergency eyewash station and safety shower are accessible.[6]

  • Keep a spill kit with absorbent materials (e.g., vermiculite, sand) readily available.[7]

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear chemical safety goggles.

  • Don the appropriate chemical-resistant gloves (nitrile or butyl rubber).

3. Handling and Dispensing:

  • Conduct all work involving this compound within a chemical fume hood to minimize inhalation exposure.[1]

  • Ground all equipment containing the material to prevent static discharge, as it may be combustible.[8]

  • Keep containers tightly closed when not in use.[8]

  • Avoid contact with strong oxidizing agents, acids, and alkalis.[9]

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from heat and sources of ignition.[8]

  • Keep it in a tightly sealed container.[8]

Operational and Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Spill Management:

  • Small Spills: Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[7][9] Place the absorbent material into a sealed container for disposal.

  • Large Spills: Evacuate the area. If flammable vapors are a concern, eliminate all ignition sources. Contain the spill if possible and absorb it with an appropriate material.

Waste Disposal:

  • Dispose of unused this compound and any contaminated materials as hazardous waste.[7]

  • Do not pour this compound down the drain.[7][10]

  • Collect waste in a designated, labeled, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.[10]

Decontamination:

  • Wipe down any contaminated surfaces with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Dispose of all cleaning materials as hazardous waste.

Workflow for Handling this compound

Lavandulol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_dispense Dispense this compound prep_setup->handle_dispense handle_experiment Conduct Experiment handle_dispense->handle_experiment cleanup_decon Decontaminate Surfaces handle_experiment->cleanup_decon spill_contain Contain Spill handle_experiment->spill_contain Spill Occurs cleanup_waste Collect Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose as Hazardous Waste cleanup_waste->cleanup_dispose spill_absorb Absorb with Inert Material spill_contain->spill_absorb spill_collect Collect for Disposal spill_absorb->spill_collect spill_collect->cleanup_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.